Ranelic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O8S/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSXNILVACEBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048237 | |
| Record name | Ranelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135459-90-4, 135459-87-9 | |
| Record name | Ranelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135459-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ranelic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135459904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ranelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RANELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9CCS0RIBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Ranelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranelic acid, a key organic molecule, serves as the active moiety in the anti-osteoporotic drug strontium ranelate. Its unique structure, featuring a substituted thiophene core, allows for the chelation of divalent metal cations like strontium. The therapeutic efficacy of strontium ranelate in treating osteoporosis, by promoting bone formation and inhibiting bone resorption, has driven significant interest in the efficient and high-purity synthesis of its organic component, this compound. This technical guide provides a comprehensive overview of the prevailing synthesis and purification methods for this compound, complete with detailed experimental protocols, quantitative data for comparative analysis, and a visualization of the relevant biological signaling pathways.
Synthesis of this compound
The primary and most established method for synthesizing this compound involves the hydrolysis of a tetraester precursor, typically methyl or ethyl 5-[bis(2-alkoxy-2-oxoethyl)amino]-4-cyano-3-(2-alkoxy-2-oxoethyl)-2-thiophenecarboxylate. This process can be carried out using a strong base followed by acidification.
Tetraester Hydrolysis Method
This synthetic route is favored for its high yield and purity of the final product. An older method reported in patent literature involved heating the tetraester at reflux in the presence of sodium hydroxide in an aqueous alcoholic medium, followed by hydrolysis using a sulfonic acid resin, which resulted in yields as low as 70%[1]. A significantly improved method utilizes lithium hydroxide for the hydrolysis step, followed by precipitation of this compound through acidification.
Experimental Protocol: Synthesis of this compound via Tetraester Hydrolysis [1]
-
Reaction Setup: In a 2-liter, 4-neck round-bottom flask equipped with an overhead stirrer, double surface condenser, and a thermowell, dissolve the tetraester precursor (e.g., methyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate) in tetrahydrofuran.
-
Hydrolysis: Cool the solution to 5-10°C. Slowly add an aqueous solution of lithium hydroxide (e.g., 66.0 g in 600 ml water) to the ester solution while maintaining the temperature between 5-10°C.
-
Reaction Monitoring: Stir the reaction mixture for approximately 22 hours at 5-10°C. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, allow the mixture to settle, and two layers will form. Separate the lower aqueous layer.
-
Precipitation: Acidify the aqueous layer by adding 10% sulfuric acid until the pH is less than 1. This will cause the this compound to precipitate out of the solution.
-
Isolation: Stir the mixture for an additional 30 minutes, and then extract the this compound with ethyl acetate.
-
Final Product: Pool the ethyl acetate layers and distill off the solvent to obtain solid this compound. Dry the product to a constant weight.
Quantitative Data: Synthesis of this compound
| Method | Precursor | Reagents | Yield | Purity (by HPLC) | Reference |
| Improved Tetraester Hydrolysis | Methyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate | 1. Lithium Hydroxide (aq) 2. Sulfuric Acid | 95% | 99.12% | [1] |
| Prior Art Tetraester Hydrolysis | Tetraester of this compound | 1. Sodium Hydroxide 2. Sulfonic Acid Resin | As low as 70% | Not Specified | [1] |
Purification of this compound and its Salts
Achieving high purity is critical for the use of this compound in pharmaceutical applications. The primary methods for purification include precipitation by pH adjustment (as described in the synthesis protocol) and recrystallization. Additionally, purification of ranelate salts can be indicative of methods applicable to the free acid.
Purification by Acid Precipitation
As detailed in the synthesis protocol above, adjusting the pH of the aqueous solution of the ranelate salt to below 1 with a strong acid like sulfuric acid effectively precipitates the this compound, leaving more soluble impurities in the solution[1].
Purification of Ranelate Salts
While not a direct purification of this compound, the purification of its salts can be a crucial step in the overall process. For instance, lithium impurities in strontium ranelate can be removed by treatment with an organic acid.
Experimental Protocol: Purification of Strontium Ranelate from Lithium Impurities
-
Slurry Preparation: Suspend strontium ranelate octahydrate (50 g) in purified water (500 ml) and stir at 25-30°C for 10 minutes.
-
Acid Treatment: Add a 1.0% solution of oxalic acid (0.5 g) to the slurry and continue stirring for 4 hours at 25-30°C.
-
Filtration and Washing: Filter the product and wash it with purified water.
-
Reslurrying: Add the wet cake to purified water and stir for 1 hour at 25-30°C.
-
Final Isolation: Filter the product again, wash with purified water, and dry under reduced pressure at 30-35°C.
Quality Control
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and its salts.
Table 2: HPLC Conditions for Analysis of Strontium Ranelate (Adaptable for this compound)
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 0.1% Trifluoroacetic Acid in Water (gradient or isocratic) |
| Flow Rate | 0.65–0.75 mL/min |
| Column Temperature | 32–36 °C |
| Detection Wavelength | 321 nm |
| Injection Volume | 10 µL |
Note: The specific gradient and mobile phase composition may need to be optimized for the analysis of free this compound.
Signaling Pathways of Strontium Ranelate
The therapeutic effects of strontium ranelate are attributed to the strontium ion, which modulates bone cell activity. This compound serves as the counter-ion, facilitating the delivery of strontium. The primary target of strontium is the calcium-sensing receptor (CaSR) on osteoblasts and osteoclasts.
CaSR-Dependent Signaling in Osteoblasts
Activation of the CaSR on osteoblasts by strontium initiates a signaling cascade that promotes bone formation. This involves the activation of downstream pathways, including the ERK1/2 and Akt signaling pathways, leading to increased osteoblast proliferation, differentiation, and survival.
Caption: CaSR-dependent signaling cascade in osteoblasts initiated by strontium.
CaSR-Independent Signaling in Osteoblasts
Interestingly, studies have shown that strontium ranelate can also exert its effects on osteoblasts independently of the CaSR. This suggests the existence of alternative receptors or mechanisms of action that converge on the same downstream signaling molecules, ERK1/2 and Akt, ultimately leading to the same pro-osteogenic outcomes.
Caption: CaSR-independent signaling pathways in osteoblasts activated by strontium.
Regulation of Osteoclast Activity
Strontium ranelate also inhibits bone resorption by affecting osteoclast differentiation and activity. It achieves this by modulating the RANKL/OPG signaling axis. Osteoblasts are stimulated by strontium to increase the production of osteoprotegerin (OPG), a decoy receptor for RANKL. By binding to RANKL, OPG prevents it from interacting with its receptor, RANK, on the surface of osteoclast precursors, thereby inhibiting their differentiation into mature osteoclasts.
Caption: Regulation of osteoclast differentiation by strontium via the RANKL/OPG pathway.
Conclusion
The synthesis of this compound via tetraester hydrolysis has been optimized to achieve high yields and purity, making it a viable route for industrial-scale production. The purification of this compound and its salts is crucial for its pharmaceutical application and can be effectively achieved through methods like acid precipitation and treatment with organic acids. Understanding the intricate signaling pathways through which the active component, strontium, modulates bone metabolism provides a basis for the rational design of future anti-osteoporotic drugs. This technical guide serves as a valuable resource for professionals in the field of drug development and bone biology research.
References
The Core Mechanism of Action of Ranelic Acid in Bone Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ranelic acid, administered as strontium ranelate, stands as a unique therapeutic agent in the management of osteoporosis, distinguished by its dual mechanism of action that uncouples bone resorption from bone formation. Unlike purely anti-resorptive or anabolic agents, strontium ranelate concurrently stimulates bone formation and inhibits bone resorption, thereby rebalancing bone turnover in favor of bone accrual. This comprehensive guide delineates the molecular underpinnings of this compound's effects on bone metabolism, detailing the intricate signaling pathways and cellular responses. It provides a granular look at the quantitative data from pivotal studies and outlines the experimental protocols that have been instrumental in elucidating these mechanisms. This document is intended to serve as a technical resource for researchers, scientists, and professionals engaged in the field of bone biology and drug development.
Dual Action on Bone Remodeling
The cornerstone of this compound's therapeutic efficacy lies in its ability to modulate the activities of both osteoblasts, the bone-forming cells, and osteoclasts, the bone-resorbing cells.
Stimulation of Bone Formation
In vitro and in vivo studies have consistently demonstrated that strontium ranelate enhances osteoblast function through several mechanisms:
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Increased Osteoblast Proliferation and Differentiation: Strontium ranelate promotes the replication of pre-osteoblastic cells and their differentiation into mature osteoblasts. This is evidenced by the increased expression of key osteogenic transcription factors and markers.
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Enhanced Matrix Synthesis: It stimulates the synthesis of collagen and non-collagenous proteins by mature osteoblasts, which are essential components of the bone matrix.
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Promotion of Mineralization: Strontium ranelate has been shown to increase the formation of mineralized bone nodules in osteoblast cultures.
Inhibition of Bone Resorption
Concurrently, strontium ranelate attenuates bone resorption by directly and indirectly targeting osteoclasts:
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Inhibition of Osteoclast Differentiation: It decreases the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.
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Reduced Osteoclast Activity: The resorptive activity of mature osteoclasts is diminished in the presence of strontium ranelate. Studies have shown a disruption of the osteoclast actin-containing sealing zone, which is crucial for bone resorption.
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Induction of Osteoclast Apoptosis: Strontium ranelate promotes programmed cell death (apoptosis) in osteoclasts, thereby reducing their lifespan and overall resorptive capacity.
Key Signaling Pathways
The dual action of this compound is orchestrated through its influence on several critical signaling pathways that govern bone cell function.
The RANKL/OPG Pathway
The Receptor Activator of Nuclear Factor κB Ligand (RANKL) and Osteoprotegerin (OPG) system is a pivotal regulator of osteoclastogenesis. Strontium ranelate favorably modulates this pathway to inhibit bone resorption.
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Downregulation of RANKL: Strontium ranelate decreases the expression of RANKL by osteoblasts.
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Upregulation of OPG: It simultaneously increases the expression and secretion of OPG, a decoy receptor for RANKL, by osteoblasts.
By increasing the OPG/RANKL ratio, strontium ranelate effectively reduces the signaling cascade that drives osteoclast formation and activation.
Caption: this compound's modulation of the RANKL/OPG signaling pathway.
The Wnt/β-catenin Pathway
The canonical Wnt/β-catenin signaling pathway is a critical regulator of osteoblast proliferation, differentiation, and survival. Strontium ranelate has been shown to activate this anabolic pathway.
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Inhibition of Sclerostin: Evidence suggests that strontium ranelate can decrease the expression of sclerostin, an osteocyte-secreted inhibitor of the Wnt pathway.
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Activation of β-catenin: By promoting the nuclear translocation of β-catenin, a key effector of the canonical Wnt pathway, strontium ranelate enhances the transcription of target genes involved in osteoblastogenesis.
Activation of the Wnt/β-catenin pathway contributes significantly to the bone-forming effects of this compound.
Caption: this compound's activation of the Wnt/β-catenin signaling pathway.
The Calcium-Sensing Receptor (CaSR)
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a crucial role in calcium homeostasis. Strontium, being chemically similar to calcium, can act as an agonist for the CaSR on both osteoblasts and osteoclasts.
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In Osteoblasts: Activation of the CaSR by strontium ranelate is thought to contribute to the stimulation of osteoblast proliferation and differentiation.
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In Osteoclasts: CaSR activation in osteoclasts is linked to the induction of apoptosis, contributing to the anti-resorptive effect of strontium ranelate.
The CaSR-mediated signaling is a key component of how strontium ranelate exerts its dual effects on bone cells.
Caption: Role of the Calcium-Sensing Receptor in this compound's action.
Quantitative Data Summary
The following tables summarize the quantitative effects of strontium ranelate on various parameters of bone metabolism, compiled from key in vitro and clinical studies.
Table 1: In Vitro Effects on Osteoblast and Osteoclast Markers
| Cell Type | Marker | Strontium Ranelate Concentration | Effect | Reference |
| Human Osteoblasts | OPG mRNA | 1 mM | ~50% increase | |
| 2 mM | ~200% increase | |||
| Human Osteoblasts | RANKL mRNA | 0.1 - 2 mM | ~80% decrease | |
| Murine Osteoblasts | Alkaline Phosphatase (ALP) | 0.01 - 2 mM | Dose-dependent increase | |
| Runx2/Cbfa1 mRNA | 0.01 - 2 mM | Dose-dependent increase | ||
| Bone Sialoprotein (BSP) | Not specified | Increased expression | ||
| Osteocalcin (OCN) | Not specified | Increased expression | ||
| Murine Osteoclasts | Number of mature osteoclasts | Not specified | Strong decrease |
Table 2: Clinical Trial Data on Bone Turnover Markers and Fracture Risk (SOTI & TROPOS Studies)
| Parameter | Treatment Group | Placebo Group | Relative Change/Risk Reduction | Reference |
| Bone Turnover Markers | ||||
| Bone-Specific Alkaline Phosphatase (BSAP) | Increased | - | +8.1% (at 3 months) | |
| Serum C-telopeptide (CTX) | Decreased | - | -12.2% (at 3 months) | |
| Fracture Risk Reduction (3 years) | ||||
| New Vertebral Fracture (SOTI) | - | - | 41% | |
| Non-vertebral Fractures (TROPOS) | - | - | 16% | |
| Hip Fractures (High-risk subgroup, TROPOS) | - | - | 36% |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to elucidate the mechanism of action of this compound.
Osteoblast Differentiation Assay
Objective: To assess the effect of strontium ranelate on the differentiation of osteoblasts in vitro.
Methodology:
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Cell Culture: Primary murine osteoblasts are isolated from calvaria or a suitable osteoblastic cell line (e.g., MC3T3-E1) is used. Cells are cultured in a standard growth medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
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Treatment: Upon reaching confluence, the medium is supplemented with osteogenic inducers (e.g., ascorbic acid and β-glycerophosphate) and varying concentrations of strontium ranelate (typically ranging from 0.01 mM to 2 mM). Control cultures receive the vehicle.
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Analysis of Differentiation Markers:
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Alkaline Phosphatase (ALP) Activity: At various time points (e.g., 7, 14, and 21 days), cell lysates are assayed for ALP activity using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP). The absorbance is measured, and ALP activity is normalized to the total protein content.
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Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR to measure the expression levels of osteoblast marker genes such as Runx2, Alpl (ALP), Bsp (Bone Sialoprotein), and Bglap (Osteocalcin). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Mineralization Assay (Alizarin Red S Staining): At the end of the culture period (e.g., 21-28 days), the cell layer is fixed and stained with Alizarin Red S solution, which specifically stains calcium deposits. The stained area can be quantified by dissolving the stain and measuring its absorbance.
-
Osteoclastogenesis Assay
Objective: To evaluate the impact of strontium ranelate on the formation and activity of osteoclasts.
Methodology:
-
Cell Culture: Osteoclast precursors are typically derived from murine bone marrow macrophages (BMMs) or spleen cells. Cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF).
-
Induction of Osteoclastogenesis: To induce differentiation into osteoclasts, the culture medium is supplemented with RANKL.
-
Treatment: Strontium ranelate is added to the culture medium at various concentrations at the onset of RANKL stimulation.
-
Analysis of Osteoclast Formation and Activity:
-
TRAP Staining: After a set culture period (e.g., 5-7 days), cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.
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Resorption Pit Assay: Osteoclast precursors are cultured on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates). After differentiation and treatment, the cells are removed, and the resorbed areas (pits) are visualized and quantified using microscopy.
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Gene Expression Analysis (qRT-PCR): The expression of osteoclast-specific genes such as Acp5 (TRAP), Ctsk (Cathepsin K), and Nfatc1 is quantified by qRT-PCR.
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Western Blot Analysis for Signaling Proteins
Objective: To detect changes in the protein levels and activation status of key signaling molecules in response to strontium ranelate.
Methodology:
-
Cell Lysis: Osteoblasts or osteoclasts are treated with strontium ranelate for specific durations. Cells are then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., RANKL, OPG, β-catenin, phosphorylated forms of signaling proteins). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Wnt/β-catenin Signaling Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of the Wnt/β-catenin pathway.
Methodology:
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Transfection: Osteoblastic cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).
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Treatment: After transfection, cells are treated with strontium ranelate, a known Wnt agonist (positive control), or a Wnt inhibitor.
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Luciferase Assay: Following treatment, cell lysates are prepared, and the activities of firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
Visualizations of Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound on bone cells.
Caption: General experimental workflow for in vitro studies.
Conclusion
This compound, as strontium ranelate, exhibits a distinctive dual mechanism of action that favorably modulates bone metabolism. By concurrently stimulating bone formation through the activation of osteoblasts and inhibiting bone resorption via the suppression of osteoclast function, it effectively shifts the bone remodeling balance towards a net gain in bone mass and strength. The intricate interplay with key signaling pathways, including the RANKL/OPG system, the Wnt/β-catenin pathway, and the Calcium-Sensing Receptor, underscores the multifaceted nature of its therapeutic effect. The quantitative data from both preclinical and clinical studies provide robust evidence for its efficacy in reducing fracture risk. The experimental protocols detailed herein offer a foundational framework for further research into the nuanced molecular mechanisms of this compound and the development of novel therapeutics for bone disorders. This in-depth guide serves as a valuable technical resource, consolidating the current understanding of this compound's core mechanism of action for the scientific and drug development communities.
The Pharmacokinetics and Bioavailability of Ranelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranelic acid is an organic moiety that serves as the counter-ion for strontium in the drug strontium ranelate. Strontium ranelate is recognized for its dual mechanism of action in the management of osteoporosis, concurrently stimulating bone formation and inhibiting bone resorption.[1][2][3] While the therapeutic effects are attributed to the strontium ion, a comprehensive understanding of the pharmacokinetics and bioavailability of the entire molecule, including the this compound component, is crucial for drug development and clinical application. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, primarily as a component of strontium ranelate. It also details the experimental protocols of pivotal clinical trials and presents key data in a structured format for ease of comparison.
Pharmacokinetics of Strontium Ranelate
The pharmacokinetic profile of strontium ranelate has been extensively studied in healthy individuals and postmenopausal women with osteoporosis. The data presented below pertains to the strontium component, as the pharmacokinetic focus of clinical studies has been on this active moiety. It is understood that this compound is absorbed and circulates with strontium.
Absorption
Following oral administration, strontium ranelate is absorbed from the gastrointestinal tract. The absolute bioavailability of strontium is approximately 25% (ranging from 19-27%) after a 2 g oral dose of strontium ranelate.[1]
Table 1: Key Pharmacokinetic Parameters of Strontium after Oral Administration of Strontium Ranelate
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | ~25% (19-27%) | [1] |
| Tmax (Time to Peak Plasma Concentration) | 3-5 hours | |
| Effect of Food/Calcium | Bioavailability reduced by 60-70% | |
| Steady State | Reached after 2 weeks of treatment |
Distribution
Once absorbed, strontium exhibits a low level of binding to human plasma proteins and shows a high affinity for bone tissue.
Table 2: Distribution Characteristics of Strontium
| Parameter | Value | Reference(s) |
| Plasma Protein Binding | 25% | |
| Volume of Distribution | ~1 L/kg |
Metabolism
The this compound moiety is not metabolized in humans. As a divalent cation, strontium is also not metabolized and does not inhibit cytochrome P450 enzymes.
Excretion
Absorbed this compound is rapidly eliminated unchanged through the kidneys. Strontium is excreted via both renal and gastrointestinal routes.
Table 3: Elimination Parameters of Strontium Ranelate
| Parameter | Value | Reference(s) |
| Elimination Half-life (Strontium) | Approximately 60 hours | |
| Plasma Clearance (Strontium) | ~12 mL/min | |
| Renal Clearance (Strontium) | ~7 mL/min | |
| Route of Elimination (this compound) | Renal (unchanged) |
Experimental Protocols
The safety and efficacy of strontium ranelate have been established in large-scale, international, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The two pivotal studies are the Spinal Osteoporosis Therapeutic Intervention (SOTI) study and the TReatment Of Peripheral OSteoporosis (TROPOS) study.
SOTI and TROPOS Trial Design
A run-in study, FIRST (Fracture International Run-in for Strontium ranelate Trial), was initially conducted to normalize the calcium and vitamin D status of the participants before their inclusion in either SOTI or TROPOS.
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Study Design: Prospective, randomized, double-blind, placebo-controlled, parallel-group trials.
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Participants: Postmenopausal women with osteoporosis.
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SOTI: 1,649 women with at least one prevalent vertebral fracture and low lumbar bone mineral density (BMD).
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TROPOS: 5,091 women with low femoral neck BMD.
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Intervention:
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Treatment Group: 2 g of strontium ranelate daily.
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Control Group: Placebo daily.
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All participants received supplemental calcium and vitamin D.
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-
Primary Objective:
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SOTI: To demonstrate a reduction in the incidence of new vertebral fractures over a 3-year period.
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TROPOS: To demonstrate a reduction in the incidence of new non-vertebral fractures over a 3-year period.
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Bioanalytical Method for Quantification (Hypothetical Protocol for this compound)
While specific, publicly available protocols for the quantification of this compound in human plasma from the pivotal trials are scarce, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard approach. Below is a detailed, representative protocol based on common practices for the analysis of organic acids in biological matrices.
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Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of a precipitation solution (e.g., acetonitrile containing an internal standard).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
LC System: Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Data Analysis: Quantify this compound concentrations using a calibration curve prepared by spiking known concentrations of this compound into blank plasma.
-
Visualizations
Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an orally administered drug like strontium ranelate.
References
The Role of Ranelic Acid and Strontium Ions in the Dual-Action Efficacy of Strontium Ranelate: A Technical Guide
Abstract
Strontium ranelate is an anti-osteoporotic agent recognized for its unique dual mechanism of action: concurrently stimulating bone formation and inhibiting bone resorption, thereby rebalancing bone turnover in favor of an anabolic state.[1][2][3] This technical guide provides an in-depth review of the molecular mechanisms underpinning the efficacy of strontium ranelate, with a specific focus on the distinct and synergistic roles of its two components: the strontium ion (Sr²⁺) and the organic ranelic acid moiety. The primary therapeutic effects are attributed to the strontium ion, which acts as an agonist for the Calcium-Sensing Receptor (CaSR), triggering a cascade of downstream signaling pathways.[4][5] These include the modulation of the OPG/RANKL axis, activation of Wnt/β-catenin signaling, and stimulation of MAPK/ERK and Akt pathways. While this compound has historically been considered an inert carrier, emerging evidence suggests the intact strontium ranelate complex may possess unique pharmacological activities, such as the antagonism of NF-κB activation. This paper synthesizes data from pivotal clinical trials and key preclinical studies, presenting quantitative outcomes in structured tables and visualizing complex molecular interactions through detailed diagrams to provide a comprehensive resource for researchers and drug development professionals.
The Dual Mechanism of Action: Rebalancing Bone Turnover
Strontium ranelate distinguishes itself from other osteoporosis therapies, such as bisphosphonates (primarily anti-resorptive) and parathyroid hormone analogs (primarily anabolic), by simultaneously modulating both sides of the bone remodeling equation. This dual action leads to a net gain in bone mass, improved microarchitecture, and enhanced bone strength, which translates to a significant reduction in fracture risk.
Anabolic Effects: Stimulation of Bone Formation
In vitro and in vivo studies have consistently shown that strontium ranelate promotes the proliferation, differentiation, and survival of osteoblasts, the cells responsible for synthesizing new bone matrix. The key anabolic effects include:
-
Increased Osteoblast Replication: Strontium stimulates the replication of pre-osteoblastic cells, expanding the pool of bone-forming cells.
-
Enhanced Osteoblast Differentiation: It upregulates the expression of critical osteogenic markers, including Runx2, alkaline phosphatase (ALP), bone sialoprotein (BSP), and osteocalcin (OCN).
-
Promotion of Osteoblast Survival: Strontium ranelate has been shown to protect osteoblasts from apoptosis (programmed cell death), thereby extending their functional lifespan.
Anti-resorptive Effects: Inhibition of Bone Resorption
Concurrently, strontium ranelate curtails the activity of osteoclasts, the cells that break down bone tissue. This effect is achieved through several mechanisms:
-
Decreased Osteoclast Differentiation: It inhibits the formation of mature, functional osteoclasts from their precursor cells.
-
Reduced Osteoclast Activity: For mature osteoclasts, strontium ranelate disrupts the organization of the actin cytoskeleton, which is essential for the cell's resorptive function.
-
Induction of Osteoclast Apoptosis: The agent has been shown to increase the rate of apoptosis in mature osteoclasts.
Molecular Mechanisms & Signaling Pathways
The dual effects of strontium ranelate are orchestrated through its interaction with a complex network of cellular receptors and signaling pathways. The strontium (Sr²⁺) ion is the primary mediator of these effects.
The Central Role of the Calcium-Sensing Receptor (CaSR)
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in calcium homeostasis. Strontium ions (Sr²⁺), being chemically similar to calcium ions (Ca²⁺), can activate the CaSR on the surface of osteoblasts and osteoclasts. This activation is a critical initiating event for many of strontium ranelate's downstream effects. In osteoblasts, CaSR activation by strontium stimulates intracellular signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK), which is linked to increased cell proliferation.
Modulation of the OPG/RANKL Axis
The balance between osteoprotegerin (OPG) and Receptor Activator of Nuclear Factor κB Ligand (RANKL) is a critical determinant of bone resorption. RANKL, produced by osteoblasts, binds to its receptor RANK on osteoclast precursors, driving their differentiation and activation. OPG, also secreted by osteoblasts, acts as a decoy receptor, binding to RANKL and preventing it from activating RANK. Strontium ranelate favorably shifts this balance by increasing OPG expression and decreasing RANKL expression in osteoblasts. This action, which is mediated at least in part by the CaSR, results in a higher OPG/RANKL ratio, leading to potent inhibition of osteoclastogenesis.
Activation of Wnt/β-catenin Signaling
The canonical Wnt/β-catenin pathway is a key regulator of osteogenesis. Strontium ranelate appears to activate this pathway through at least two distinct mechanisms:
-
Inhibition of Sclerostin: It decreases the expression of sclerostin, a protein secreted by osteocytes that acts as a potent inhibitor of the Wnt pathway by binding to the LRP5/6 co-receptor. By reducing sclerostin levels, strontium disinhibits Wnt signaling, allowing for β-catenin accumulation and subsequent transcription of osteogenic genes.
-
CaSR-Akt Dependent Pathway: In a separate process, strontium-mediated CaSR activation triggers a PI3K/Akt signaling cascade. Activated Akt phosphorylates and inactivates GSK-3β, the enzyme responsible for targeting β-catenin for degradation. This leads to the stabilization and nuclear translocation of β-catenin, further promoting Wnt target gene expression.
The Role of the Intact Complex: NF-κB Inhibition
While most research focuses on the dissociated strontium ion, one study has proposed a novel mechanism involving the intact strontium ranelate molecule . This research suggests that the intact complex, but not its individual components (strontium chloride or sodium ranelate), potently antagonizes the activation of NF-κB in both osteoclast and osteoblast precursors. Since NF-κB is a key transcription factor for osteoclastogenesis and can inhibit osteoblast differentiation, its suppression by the intact drug provides a centralized mechanism that could contribute significantly to the dual anabolic and anti-catabolic effects. This finding implies that this compound may be more than an inert carrier, potentially playing a crucial role in the conformation and activity of the intact drug complex.
Clinical Efficacy and Quantitative Outcomes
The molecular mechanisms of strontium ranelate translate into robust clinical efficacy, as demonstrated in large-scale, randomized, placebo-controlled trials.
Reduction in Fracture Risk
The pivotal SOTI (Spinal Osteoporosis Therapeutic Intervention) and TROPOS (Treatment of Peripheral Osteoporosis) studies established the anti-fracture efficacy of strontium ranelate (2 g/day ) in postmenopausal women with osteoporosis.
Table 1: Summary of Fracture Risk Reduction in Pivotal Clinical Trials
| Trial | Population | Duration | Fracture Type | Relative Risk Reduction (RRR) vs. Placebo | p-value |
|---|---|---|---|---|---|
| SOTI | 1,649 postmenopausal women with prevalent vertebral fracture | 3 years | New Vertebral | 41% | <0.001 |
| 1 year | New Vertebral | 49% | <0.001 | ||
| TROPOS | 5,091 postmenopausal women with osteoporosis | 3 years | All Non-vertebral | 16% | 0.04 |
| 3 years | Major Non-vertebral | 19% | 0.031 | ||
| 3 years | Hip (in high-risk subgroup*) | 36% | 0.046 |
*High-risk subgroup: women ≥74 years with femoral neck BMD T-score ≤ -2.4 SD
Impact on Bone Mineral Density (BMD)
Treatment with strontium ranelate leads to significant and progressive increases in Bone Mineral Density (BMD) at key skeletal sites.
Table 2: Changes in Bone Mineral Density (BMD) with Strontium Ranelate Treatment
| Trial | Population | Duration | Skeletal Site | Mean % Increase vs. Placebo | p-value |
|---|---|---|---|---|---|
| SOTI | Postmenopausal women | 3 years | Lumbar Spine | 14.4% | <0.001 |
| 3 years | Femoral Neck | 8.3% | <0.001 | ||
| 3 years | Total Hip | 9.8% | <0.001 | ||
| MALEO | Men with osteoporosis | 2 years | Lumbar Spine | 7.7% (between-group difference) | <0.001 |
| | | 2 years | Femoral Neck | Significant between-group difference | <0.001 |
Effects on Bone Turnover Markers
The dual mechanism of action is reflected in the changes in biochemical markers of bone formation and resorption.
Table 3: Effect of Strontium Ranelate on Bone Turnover Markers
| Marker Type | Specific Marker | Study | Key Finding |
|---|---|---|---|
| Formation | Bone-specific alkaline phosphatase (B-ALP) | MALEO | Increased by 6.4% from baseline after 2 years (p=0.005), while placebo showed no significant change. |
| Resorption | Serum C-telopeptide (CTX) | Clinical Trials | Simultaneously decreased in patients treated with strontium ranelate versus placebo at all time points. |
Key Experimental Methodologies
The elucidation of strontium ranelate's mechanism of action has relied on a variety of sophisticated in vitro experimental models.
In Vitro Osteoblast Studies
-
Cell Culture: Experiments frequently utilize human primary osteoblasts (HOBs) or murine osteoblastic cell lines (e.g., MC3T3-E1).
-
Proliferation Assays: Osteoblast replication is often measured by thymidine incorporation or direct cell counting.
-
Differentiation Assays: The expression of osteoblast differentiation markers like Runx2 and ALP is quantified. Mineralization is assessed by staining calcium deposits (e.g., Alizarin Red).
-
Survival Assays: Cell survival and apoptosis are measured using cell viability assays and quantification of caspase activity.
-
Gene and Protein Analysis: Quantitative reverse transcription PCR (qRT-PCR) is used to measure mRNA levels of target genes (e.g., OPG, RANKL), while ELISA and Western blotting are used to quantify protein levels.
In Vitro Osteoclast Studies
-
Cell Culture: Osteoclasts are typically generated from primary murine bone marrow macrophages or human peripheral blood mononuclear cells (PBMCs) by stimulation with M-CSF and RANKL.
-
Differentiation and Activity Assays: Osteoclast formation is identified by staining for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme. Resorptive activity is measured by culturing cells on bone or dentin slices and quantifying the area of resorption pits.
Gene Silencing and Pathway Inhibition
To confirm the role of specific receptors and pathways, researchers employ targeted inhibition techniques. For example, small interfering RNA (siRNA) has been used to knock down the expression of the CaSR, demonstrating its critical role in mediating strontium's effects on OPG/RANKL expression and osteoblast replication. Chemical inhibitors for specific kinases (e.g., PI3K, ERK) or signaling pathways (e.g., Wnt inhibitors like sFRP1) are also used to dissect the signaling cascades.
The Role of this compound: Carrier or Active Moiety?
The prevailing view is that the strontium ion is the bone-active component of the drug, while this compound serves as an organic carrier that ensures optimal delivery and palatability. This compound itself is poorly absorbed and largely passes through the gut unabsorbed. This perspective is supported by numerous studies demonstrating that strontium salts, such as strontium chloride, can replicate many of the in vitro effects attributed to strontium ranelate.
However, the hypothesis that this compound is entirely inert has been challenged. The research indicating that the intact strontium ranelate complex is a potent antagonist of NF-κB activation—an effect not seen with its individual components—suggests a more complex role. It is plausible that this compound, by forming a specific chelate with the two strontium atoms, creates a molecular conformation that possesses unique biological activity at certain targets. This would position this compound not just as a passive carrier, but as an integral part of a pharmacologically active complex. Further research is required to fully validate this hypothesis and explore other potential biological activities of the intact molecule.
Conclusion
Strontium ranelate is a unique anti-osteoporotic agent that effectively reduces fracture risk by rebalancing bone turnover through a dual mechanism of action. The primary driver of its efficacy is the strontium ion (Sr²⁺), which engages multiple critical signaling pathways—most notably the CaSR, Wnt/β-catenin, and OPG/RANKL systems—to promote bone formation and inhibit bone resorption. While this compound has long been considered a pharmacologically inactive carrier, emerging evidence for the distinct activity of the intact strontium ranelate complex, particularly in NF-κB signaling, suggests a potentially more significant role. This comprehensive understanding of its multifaceted mechanism of action is crucial for optimizing its therapeutic use and for guiding the development of future dual-action bone agents.
References
- 1. Strontium ranelate - Wikipedia [en.wikipedia.org]
- 2. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium ranelate: a physiological approach for an improved bone quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Calcium-sensing Receptor (CaR) is involved in strontium ranelate-induced osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Regulation of a Dual-Action Osteoporosis Therapy: A Technical History of Ranelic Acid's Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Ranelic acid, a synthetic organic compound, is the anionic component of the anti-osteoporotic drug strontium ranelate. Developed by Servier Laboratories and first approved for medical use in 2004, strontium ranelate was a novel therapeutic agent for postmenopausal osteoporosis, distinguished by its unique dual mechanism of action: concurrently stimulating bone formation and inhibiting bone resorption. This technical guide provides a comprehensive overview of the discovery, development, and history of this compound and its strontium salt. It details the chemical synthesis, preclinical investigations that elucidated its mode of action through the calcium-sensing receptor and the OPG/RANKL signaling pathway, and the pivotal clinical trials that established its efficacy in reducing fracture risk. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the rigorous process of bringing a novel therapeutic agent from the laboratory to clinical practice and beyond.
Discovery and Chemical Synthesis of this compound
This compound, chemically known as 5-[bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid, is a chelating agent for divalent metal cations[1]. Its development was part of a research program aimed at identifying compounds that could effectively deliver strontium to bone tissue. The synthesis of this compound has been described in several patents, with a common route involving the construction of the substituted thiophene ring followed by the introduction of the carboxymethyl groups[2][3][4].
Synthesis of the Thiophene Core
A key intermediate in the synthesis of this compound is the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid. The industrial synthesis of this intermediate can be achieved through a multi-step process. One patented method involves the reaction of dimethyl 3-oxoglutarate with malononitrile and sulfur in the presence of a base like morpholine in a solvent such as methanol[3]. The reaction mixture is heated to reflux to facilitate the formation of the thiophene ring.
Final Synthesis of this compound
The amino group of the thiophene intermediate is then reacted with an alkyl bromoacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate to introduce the bis(carboxymethyl)amino moiety. The resulting tetraester of this compound is subsequently hydrolyzed to yield this compound. This hydrolysis is typically carried out using a base, such as lithium hydroxide or sodium hydroxide, in an aqueous-alcoholic medium, followed by acidification to precipitate the final product. The crude this compound is then purified, for example, by recrystallization.
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Preclinical Development and Mechanism of Action
The preclinical development of strontium ranelate was extensive, involving numerous in vitro and in vivo studies to characterize its pharmacological activity and safety profile. These studies were crucial in establishing its dual effect on bone metabolism.
In Vitro Studies
In vitro experiments using primary bone cells and cell lines were fundamental in dissecting the molecular mechanisms of strontium ranelate.
Studies on osteoblasts, the bone-forming cells, demonstrated that strontium ranelate promotes their proliferation, differentiation, and survival.
-
Experimental Protocol for Osteoblast Differentiation Assay:
-
Cell Culture: Primary murine osteoblasts are isolated from calvaria and cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are treated with varying concentrations of strontium ranelate (e.g., 0.1, 1, 10 mM) for different durations (e.g., continuously for 22 days, or only during the proliferation or differentiation phase).
-
Analysis of Differentiation Markers:
-
Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay with p-nitrophenyl phosphate as a substrate.
-
Gene Expression: The expression of osteoblast-specific genes, such as bone sialoprotein (BSP) and osteocalcin (OCN), is quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
Mineralization: The formation of mineralized bone nodules is assessed by Alizarin Red S staining.
-
-
These studies showed that continuous treatment with strontium ranelate increased the expression of ALP, BSP, and OCN, and enhanced the formation of bone nodules.
In vitro studies on osteoclasts, the bone-resorbing cells, revealed that strontium ranelate inhibits their differentiation and activity, and induces apoptosis.
-
Experimental Protocol for Osteoclast Apoptosis Assay:
-
Cell Culture: Mature rabbit osteoclasts are isolated and cultured.
-
Treatment: Cells are treated with different concentrations of strontium ranelate.
-
Apoptosis Assessment: Apoptosis is quantified by TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by assessing nuclear morphology after Hoechst staining.
-
These experiments demonstrated that strontium ranelate dose-dependently stimulates osteoclast apoptosis.
Signaling Pathways
The dual action of strontium ranelate is mediated through its interaction with key signaling pathways in bone cells.
Strontium ranelate acts as an agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor expressed on both osteoblasts and osteoclasts.
-
In Osteoblasts: Activation of the CaSR by strontium ranelate stimulates downstream signaling cascades, including the ERK1/2 pathway, leading to increased cell replication. However, studies using osteoblasts from CaSR knockout mice have shown that strontium ranelate can also promote osteoblast replication and survival through CaSR-independent mechanisms involving the activation of the Akt pro-survival pathway and the production of prostaglandin E2 (PGE2) via COX-2.
-
In Osteoclasts: CaSR activation by strontium ranelate triggers a phospholipase C-dependent signaling pathway, leading to the nuclear translocation of NF-κB and subsequent induction of apoptosis.
The following diagram illustrates the CaSR-dependent and -independent signaling pathways activated by strontium ranelate in osteoblasts.
Strontium ranelate also modulates the osteoprotegerin (OPG)/receptor activator of nuclear factor-κB ligand (RANKL) signaling pathway, a critical regulator of bone resorption. Osteoblasts produce both RANKL, which promotes osteoclast differentiation and activation, and OPG, a decoy receptor that inhibits RANKL activity. Strontium ranelate has been shown to increase the expression of OPG and decrease the expression of RANKL in osteoblasts, thereby shifting the balance towards reduced bone resorption.
The following diagram illustrates the effect of strontium ranelate on the OPG/RANKL signaling pathway.
In Vivo and Preclinical Toxicology Studies
Animal studies in rats and monkeys confirmed the dual action of strontium ranelate observed in vitro. These studies demonstrated that oral administration of strontium ranelate led to increased bone mass and improved bone microarchitecture. Preclinical toxicology studies were conducted to assess the safety of strontium ranelate. In a study on cynomolgus monkeys, strontium ranelate was shown to have good gastrointestinal tolerance compared to strontium chloride, which caused acute and superficial gastric lesions.
Table 1: Summary of Key Preclinical Findings
| Study Type | Model | Key Findings | Reference |
| In Vitro | Murine Osteoblasts | Increased expression of ALP, BSP, and OCN; enhanced bone nodule formation. | |
| In Vitro | Rabbit Osteoclasts | Dose-dependent induction of apoptosis. | |
| In Vitro | Human Osteoblasts | Increased OPG and decreased RANKL expression. | |
| In Vivo | Rats | Increased bone mass and improved bone microarchitecture. | |
| Toxicology | Cynomolgus Monkeys | Good gastrointestinal tolerance compared to strontium chloride. |
Clinical Development
The clinical development of strontium ranelate was extensive, culminating in two pivotal Phase III trials: the Spinal Osteoporosis Therapeutic Intervention (SOTI) study and the TReatment Of Peripheral OSteoporosis (TROPOS) study.
Phase II Studies
Phase II studies, including the STRATOS and PREVOS trials, were conducted to determine the optimal dose of strontium ranelate and to assess its effects on bone mineral density (BMD). These studies demonstrated a dose-dependent increase in lumbar spine BMD.
Phase III Clinical Trials: SOTI and TROPOS
The SOTI and TROPOS studies were large-scale, randomized, double-blind, placebo-controlled trials designed to evaluate the efficacy of strontium ranelate (2 g/day ) in reducing the risk of fractures in postmenopausal women with osteoporosis.
-
Experimental Workflow for SOTI and TROPOS Trials:
A simplified workflow of the SOTI and TROPOS clinical trials.
The SOTI study enrolled 1,649 postmenopausal women with established osteoporosis and at least one prevalent vertebral fracture. The primary endpoint was the incidence of new vertebral fractures over a 3-year period.
The TROPOS study included 5,091 postmenopausal women with osteoporosis, and its primary endpoint was the incidence of new non-vertebral fractures over 3 years.
Clinical Efficacy and Safety
The results of the SOTI and TROPOS trials demonstrated the significant efficacy of strontium ranelate in reducing the risk of both vertebral and non-vertebral fractures.
Table 2: Summary of Key Efficacy Data from SOTI and TROPOS Trials (3-Year Data)
| Trial | Patient Population | Intervention | Primary Endpoint | Relative Risk Reduction | p-value | Reference |
| SOTI | 1,649 postmenopausal women with prevalent vertebral fractures | Strontium ranelate 2g/day vs. Placebo | New vertebral fractures | 41% | <0.001 | |
| TROPOS | 5,091 postmenopausal women with osteoporosis | Strontium ranelate 2g/day vs. Placebo | New non-vertebral fractures | 16% | 0.04 |
Strontium ranelate also significantly increased bone mineral density at the lumbar spine and femoral neck compared to placebo. The treatment was generally well-tolerated, with the most common adverse events being nausea and diarrhea, which were usually mild and transient.
Pharmacokinetics
The pharmacokinetics of strontium ranelate have been studied in both animals and humans.
Table 3: Summary of Pharmacokinetic Parameters of Strontium Ranelate in Humans
| Parameter | Value | Reference |
| Bioavailability | ~25% | |
| Time to Maximum Concentration (Tmax) | ~3-5 hours | |
| Plasma Protein Binding | ~25% | |
| Elimination Half-life | ~60 hours | |
| Excretion | Primarily renal |
Post-Marketing Surveillance and Regulatory Actions
Following its approval, post-marketing surveillance of strontium ranelate identified an increased risk of serious cardiovascular events, including myocardial infarction, and venous thromboembolism. These findings led to a re-evaluation of its benefit-risk profile by regulatory agencies, including the European Medicines Agency (EMA). As a result, the use of strontium ranelate was restricted to patients with severe osteoporosis who have a high risk of fracture and no history of cardiovascular disease.
Conclusion
The development of this compound and its strontium salt represents a significant chapter in the history of osteoporosis treatment. Strontium ranelate's unique dual mechanism of action, which was extensively characterized through a robust preclinical and clinical development program, offered a novel therapeutic approach. However, the post-marketing experience with strontium ranelate underscores the critical importance of ongoing safety monitoring for all new therapeutic agents. This in-depth technical guide provides a comprehensive historical account of the scientific journey of this compound, from its chemical synthesis to its clinical application and subsequent regulatory evolution, offering valuable lessons for the future of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. EP1403265A1 - Industrial process for the synthesis of 5-[bis(carboxymethyl)amino]-3-carboxymethyl-4-cyano-2-thiophene-carboxylic acid tetraesters and use for the synthesis of ranetic acid divalent salts and hydrates thereof - Google Patents [patents.google.com]
- 3. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of this compound and their hydrates - Google Patents [patents.google.com]
- 4. WO2010021000A2 - A process for the preparation of strontium ranelate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of Ranelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranelic acid is an organic acid that functions as a chelating agent for metal cations.[1][2][3] It is the organic moiety of the anti-osteoporotic drug, strontium ranelate, where two atoms of stable strontium are bound to this compound.[4] While the therapeutic effects of the drug are primarily attributed to strontium, a thorough understanding of the physicochemical properties of the this compound component is crucial for drug development, formulation, and understanding its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and a visualization of the key signaling pathways influenced by its strontium salt.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are critical for predicting its behavior in biological systems and for the design of analytical and formulation strategies.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-[bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid | [5] |
| CAS Number | 135459-90-4 | |
| Chemical Formula | C₁₂H₁₀N₂O₈S | |
| Molecular Weight | 342.28 g/mol | |
| Appearance | Solid powder |
Table 2: Quantitative Physicochemical Data for this compound
| Parameter | Value | Method | Source(s) |
| Melting Point | 146.4°C to 147.4°C | Not Specified in Source | |
| pKa | Data not available | - | |
| LogP (XLogP3-AA) | 0.3 | Computed | |
| Solubility | Soluble in DMSO | Not Specified in Source | |
| Stability | Stable for a few weeks at ambient temperature. For long-term storage, -20°C is recommended. | Not Specified in Source |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the physicochemical properties of active pharmaceutical ingredients like this compound. Below are generalized protocols that can be adapted for this purpose.
Synthesis of this compound
A common synthesis route for this compound involves the hydrolysis of its tetraester precursor.
Protocol:
-
Hydrolysis: The tetraester of this compound, methyl 5-[bis(2-ethoxy-2-oxoethyl) amino]-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, is dissolved in a suitable solvent such as tetrahydrofuran.
-
An aqueous solution of a base, for example, lithium hydroxide, is added to the solution at a controlled temperature, typically between 5-10°C.
-
Acidification: After the hydrolysis is complete, the reaction mixture is acidified with a strong acid, like sulfuric acid, to a pH of less than 1.
-
Isolation: The precipitated this compound is then isolated through standard laboratory techniques such as filtration, centrifugation, or extraction with an appropriate organic solvent like ethyl acetate.
-
Purification: The crude product can be further purified by recrystallization to achieve high purity (>99%).
Determination of Melting Point
The melting point is a critical indicator of purity.
Protocol (Capillary Method):
-
A small, finely ground sample of dry this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting range.
Determination of n-octanol/water partition coefficient (LogP)
LogP is a measure of the lipophilicity of a compound and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol (Shake-Flask Method):
-
A solution of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
-
The mixture is shaken until equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Acid Dissociation Constant (pKa)
The pKa value provides insight into the ionization state of the molecule at different pH values, which affects its solubility and permeability across biological membranes.
Protocol (Potentiometric Titration):
-
A solution of this compound of known concentration is prepared in water or a suitable co-solvent.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically at the half-equivalence point.
Signaling Pathways Influenced by Strontium Ranelate
The therapeutic effects of strontium ranelate in osteoporosis are attributed to its dual action of stimulating bone formation and inhibiting bone resorption. This is achieved through the modulation of several key signaling pathways in osteoblasts and osteoclasts. It is important to note that these effects are primarily driven by the strontium ion, with this compound acting as the carrier.
Wnt/β-catenin Signaling Pathway in Osteoblasts
Strontium ranelate has been shown to activate the canonical Wnt/β-catenin signaling pathway in osteoblasts, which is a critical pathway for osteoblast differentiation and bone formation.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. Strontium ranelate in postmenopausal osteoporosis treatment: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H10N2O8S | CID 3052774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preclinical Profile of Ranelic Acid in Bone Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ranelic acid is the organic moiety of the anti-osteoporotic agent strontium ranelate. Preclinical evidence overwhelmingly indicates that the therapeutic effects of strontium ranelate on bone metabolism are primarily attributable to the strontium ion. In vitro and in vivo studies consistently demonstrate that strontium, whether delivered as ranelate or as a simple salt like strontium chloride, stimulates bone formation and inhibits bone resorption. This dual action leads to improved bone microarchitecture and strength. To date, there is a notable lack of direct evidence supporting an independent, significant role for this compound in bone formation. Comparative studies with other strontium salts suggest that this compound primarily functions as a carrier for the active strontium component and is characterized by poor absorption. This guide provides a comprehensive overview of the preclinical data on strontium ranelate, with a specific focus on elucidating the contribution, or lack thereof, of this compound to the observed effects on bone formation.
In Vitro Data: Effects on Osteoblasts and Osteoclasts
The majority of in vitro research has been conducted using strontium ranelate. These studies reveal a direct impact on bone cells, promoting osteoblast proliferation and differentiation while inhibiting osteoclast activity.
Quantitative Effects on Osteoblast Function
The following table summarizes the key quantitative findings from in vitro studies on the effects of strontium ranelate on osteoblast activity.
| Parameter | Cell Type | Treatment | Concentration | Result | Citation |
| OPG mRNA Expression | Human Primary Osteoblasts | Strontium Ranelate | 1 mM | ~50% increase | [1] |
| OPG mRNA Expression | Human Primary Osteoblasts | Strontium Ranelate | 2 mM | ~200% increase | [1] |
| Alkaline Phosphatase (ALP) Activity | Human Primary Osteoblasts | Strontium Ranelate | 1 and 2 mM | ~2-fold increase | [1] |
| Osteoblast Marker Expression (ALP, BSP, OCN) | Primary Murine Osteoblasts | Strontium Ranelate | Not Specified | Increased | [2][3] |
| Bone Nodule Numbers | Primary Murine Osteoblasts | Strontium Ranelate | Not Specified | Increased |
Table 1: In Vitro Effects of Strontium Ranelate on Osteoblasts. OPG: Osteoprotegerin; ALP: Alkaline Phosphatase; BSP: Bone Sialoprotein; OCN: Osteocalcin.
Experimental Protocols: In Vitro Assays
-
Cell Culture: Primary human osteoblasts (HOBs) or murine osteoblasts are cultured in appropriate media. For experiments, cells are typically plated in multi-well plates.
-
mRNA Expression Analysis (Real-Time Reverse Transcription PCR):
-
RNA is extracted from osteoblasts using a commercial kit (e.g., QIAGEN RNeasy Mini).
-
Total RNA is converted to cDNA.
-
Quantitative PCR is performed using specific primers for target genes (e.g., OPG, RANKL, ALP, BSP, OCN) and a housekeeping gene for normalization.
-
-
Alkaline Phosphatase (ALP) Activity Assay:
-
Osteoblasts are cultured with the test compound for a specified period (e.g., 72 hours).
-
Cells are lysed, and the supernatant is used for the assay.
-
The conversion of p-nitrophenyl phosphate to p-nitrophenol by ALP is measured spectrophotometrically.
-
ALP activity is normalized to the total protein content of the cell lysate.
-
-
Bone Nodule Formation Assay:
-
Primary murine calvaria cells are cultured for an extended period (e.g., 22 days) with the test compound.
-
Cultures are fixed and stained (e.g., with Alizarin Red S or von Kossa) to visualize mineralized bone nodules.
-
The number and area of bone nodules are quantified.
-
In Vivo Data: Effects on Bone Microarchitecture
Animal studies, primarily in rodents, have been instrumental in evaluating the effects of strontium ranelate on bone structure and strength. Comparative studies using different strontium salts have been crucial in assessing the role of this compound.
Quantitative Effects on Trabecular and Cortical Bone
The tables below present comparative data on the effects of strontium ranelate and strontium chloride on bone microarchitecture in growing male SWISS mice.
| Parameter | Control | Strontium Chloride | Strontium Ranelate |
| Bone Volume/Total Volume (BV/TV) (%) | 5.51 ± 1.54 | 11.08 ± 4.39 | 15.71 ± 4.88 |
| Trabecular Thickness (Tb.Th) (µm) | 40.85 ± 3.92 | 51.72 ± 10.74 | 56.02 ± 10.51 |
| Trabecular Number (Tb.N) (1/mm) | 1.35 ± 0.33 | 2.07 ± 0.44 | 2.86 ± 0.58 |
| Trabecular Separation (Tb.Sp) (µm) | 313.06 ± 86.91 | 207.28 ± 44.49 | 175.47 ± 41.51 |
Table 2: Effects on Trabecular Bone Microarchitecture in Growing Male SWISS Mice. Data adapted from a preliminary study.
| Parameter | Control | Strontium Chloride | Strontium Ranelate |
| Cortical Area (µm²) | 1,069,324 ± 117,175 | 1,433,652 ± 262,176 | 1,387,955 ± 210,503 |
Table 3: Effects on Cortical Bone Microarchitecture in Growing Male SWISS Mice. Data adapted from a preliminary study.
A study in an ovariectomized female mouse model of osteoporosis also compared different strontium formulations. The results indicated that while all strontium salts increased trabecular bone mineral density compared to the ovariectomized control group, there were some differences among the salts, with strontium citrate showing a weaker effect in some parameters.
Experimental Protocols: In Vivo Studies
-
Animal Models: Growing male SWISS mice or ovariectomized (OVX) female mice are commonly used models.
-
Treatment Administration: Strontium compounds are typically administered in drinking water or via oral gavage for a specified duration.
-
Micro-Computed Tomography (µCT) Analysis:
-
Femurs or vertebrae are dissected and fixed.
-
Bones are scanned using a high-resolution µCT system.
-
A region of interest (ROI) is defined in the trabecular (e.g., distal femoral metaphysis) and cortical bone (e.g., femoral mid-shaft).
-
Standard bone morphometric parameters (BV/TV, Tb.Th, Tb.N, Tb.Sp, Cortical Area) are calculated using specialized software.
-
Signaling Pathways in Bone Formation
The anabolic effects of strontium on bone are mediated through several key signaling pathways in osteoblasts. It is important to note that these pathways are activated by the strontium ion.
Calcium-Sensing Receptor (CaSR) Pathway
Strontium acts as an agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor on osteoblasts. Activation of CaSR by strontium triggers downstream signaling cascades that promote osteoblast proliferation, differentiation, and survival, and also regulate the expression of OPG and RANKL.
Caption: Strontium activation of the CaSR pathway in osteoblasts.
Wnt/β-catenin and NFATc Signaling
Strontium has been shown to influence the Wnt signaling pathway, which is critical for osteoblastogenesis. It can increase the expression of Wnt5a, leading to the activation of both the canonical Wnt/β-catenin pathway and the non-canonical Wnt/Ca2+/NFATc pathway. This promotes the expression of Runx2, a key transcription factor for osteoblast differentiation, while inhibiting PPAR-γ, which is involved in adipogenesis.
Caption: Influence of strontium on Wnt and NFATc signaling pathways.
The Role of the this compound Moiety
A critical question for drug development professionals is the specific contribution of the this compound component to the overall efficacy of strontium ranelate.
Comparative Efficacy with Other Strontium Salts
Preclinical studies comparing strontium ranelate with inorganic strontium salts, such as strontium chloride, have found that both forms exert similar positive effects on bone microarchitecture. While some studies report slightly greater effects with strontium ranelate on certain parameters, others find no statistically significant differences. This body of evidence strongly suggests that the strontium ion is the primary active component responsible for the observed effects on bone.
Absorption and Function
This compound is reported to be poorly absorbed. It is largely considered to be a carrier molecule that facilitates the oral delivery of strontium. There is currently no substantial preclinical data to indicate that this compound itself has a direct anabolic or anti-resorptive effect on bone cells.
Conclusion
The preclinical data robustly support the role of strontium in promoting bone formation and inhibiting bone resorption, leading to improved bone mass and microarchitecture. These effects are mediated through the activation of key signaling pathways in osteoblasts, most notably the CaSR and Wnt pathways. While the vast majority of preclinical research has utilized strontium ranelate, comparative studies with simpler strontium salts have not demonstrated a significant, independent contribution of the this compound moiety to the therapeutic effect on bone. Therefore, for the purposes of future drug development and research, the focus should remain on the biological actions of the strontium ion. This compound is best understood as a carrier molecule in the strontium ranelate formulation.
References
Methodological & Application
In Vitro Experimental Protocols for Ranelic Acid: A Guide for Bone Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranelic acid, a key component of the anti-osteoporotic drug strontium ranelate, has garnered significant interest in bone biology research. In its therapeutic form, strontium ranelate, it uniquely modulates bone remodeling by simultaneously stimulating bone formation and inhibiting bone resorption.[1][2][3] This dual action offers a promising avenue for the development of novel treatments for osteoporosis and other bone-related disorders. In vitro studies have been instrumental in elucidating the molecular mechanisms underlying these effects, primarily focusing on the compound strontium ranelate. These studies have revealed that its biological activity involves the modulation of key signaling pathways in osteoblasts and osteoclasts, including the calcium-sensing receptor (CaSR) and the NF-κB pathway.[4][5]
This document provides detailed application notes and experimental protocols for in vitro studies involving this compound, predominantly in the form of strontium ranelate, to guide researchers in this field. While most research has been conducted on the combined strontium ranelate compound, this guide will also address the available information on the activity of the this compound moiety itself.
Data Presentation: Quantitative Effects of Strontium Ranelate In Vitro
The following tables summarize the dose-dependent effects of strontium ranelate on key markers of osteoblast and osteoclast activity as reported in various in vitro studies.
| Osteoblast Activity | ||||
| Parameter | Cell Type | Concentration (mM) | Effect | Reference |
| Alkaline Phosphatase (ALP) Activity | UMR106 Osteosarcoma Cells | 0.05 - 0.5 | 15-66% increase | |
| ALP Activity | Human Primary Osteoblasts | 1 - 2 | ~2-fold increase | |
| Mineralized Matrix Formation | Osteoblastic Cells on Titanium | 0.12 - 0.5 | Dose-dependent increase | |
| Mineralized Nodule Formation | MC3T3-E1 Cells | 0.5 | Increased size of nodules |
| Osteoclast Activity | ||||
| Parameter | Cell Type | Concentration (mM) | Effect | Reference |
| Bone Resorption | Peripheral Blood Monocytic Cells (PBMCs) | 2 | ~48% inhibition | |
| TRAP-positive Multinucleated Cells | Pre-osteoclasts | Not specified | Decrease in number and size | |
| Osteoclast Differentiation | Chicken Bone Marrow Culture | Dose-dependent | Inhibition | |
| Resorbing Activity | Isolated Rat Osteoclasts | Dose-dependent | Inhibition |
| Gene and Protein Expression | ||||
| Molecule | Cell Type | Concentration (mM) | Effect | Reference |
| OPG mRNA | Human Primary Osteoblasts | 1 - 2 | Increased expression | |
| RANKL mRNA | Human Primary Osteoblasts | 1 - 2 | Suppressed expression | |
| OPG Protein | Human OA Subchondral Bone Osteoblasts | 1 - 2 | Increased synthesis | |
| MMP-2, MMP-9 Expression | Human OA Subchondral Bone Osteoblasts | 1 - 2 | Decreased expression |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by strontium ranelate and a general workflow for its in vitro investigation.
Caption: Signaling pathway of strontium ranelate in osteoblasts.
Caption: Signaling pathway of strontium ranelate in osteoclasts.
Caption: In vitro experimental workflow for this compound studies.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound (as strontium ranelate) on bone cells.
Osteoblast Differentiation and Mineralization
a) Alkaline Phosphatase (ALP) Activity Assay
This assay is a widely recognized marker for early osteoblast differentiation.
-
Materials:
-
Osteoblast or pre-osteoblast cell line (e.g., MC3T3-E1, Saos-2) or primary osteoblasts.
-
Complete cell culture medium (e.g., α-MEM or DMEM with 10% FBS and antibiotics).
-
Osteogenic differentiation medium (complete medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).
-
Strontium ranelate.
-
p-Nitrophenyl phosphate (pNPP) substrate solution.
-
Stop solution (e.g., 0.1 N NaOH).
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
96-well microplate reader.
-
-
Protocol:
-
Seed osteoblasts in a 96-well plate at a density of 1-5 x 10⁴ cells/well and culture until confluent.
-
Replace the culture medium with osteogenic differentiation medium containing various concentrations of strontium ranelate (e.g., 0, 0.05, 0.1, 0.5, 1, 2 mM).
-
Culture for 3-14 days, changing the medium every 2-3 days.
-
After the incubation period, wash the cells twice with PBS.
-
Lyse the cells with cell lysis buffer for 10 minutes at room temperature.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of each well, determined by a standard protein assay (e.g., BCA assay).
-
b) Alizarin Red S Staining for Mineralization
This staining method detects calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.
-
Materials:
-
Osteoblasts cultured in osteogenic medium as described above.
-
4% Paraformaldehyde (PFA) in PBS.
-
Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH 4.1-4.3).
-
10% Acetic acid for quantification.
-
10% Ammonium hydroxide for quantification.
-
Microplate reader.
-
-
Protocol:
-
Culture osteoblasts in osteogenic medium with or without strontium ranelate for 14-28 days.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Add ARS staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells four times with deionized water.
-
Visualize the stained mineralized nodules under a microscope.
-
For quantification, add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.
-
Transfer the solution to a microcentrifuge tube, heat at 85°C for 10 minutes, and then place on ice for 5 minutes.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.
-
Read the absorbance at 405 nm.
-
Osteoclast Differentiation and Activity
a) Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a characteristic enzyme of osteoclasts, and its staining is used to identify and quantify these cells.
-
Materials:
-
Osteoclast precursor cells (e.g., RAW 264.7 cells or bone marrow-derived macrophages).
-
Culture medium (e.g., α-MEM with 10% FBS).
-
Recombinant mouse RANKL (e.g., 50 ng/mL) and M-CSF (e.g., 30 ng/mL).
-
Strontium ranelate.
-
TRAP staining kit (commercially available).
-
Microscope.
-
-
Protocol:
-
Seed osteoclast precursors in a 96-well plate.
-
Induce differentiation by adding RANKL and M-CSF to the culture medium.
-
Simultaneously treat the cells with various concentrations of strontium ranelate.
-
Culture for 5-7 days until multinucleated osteoclasts are formed.
-
Fix the cells according to the TRAP staining kit manufacturer's instructions.
-
Stain for TRAP activity following the kit's protocol.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.
-
Gene and Protein Expression Analysis
a) Quantitative Real-Time PCR (qRT-PCR) for OPG and RANKL
This technique measures the mRNA expression levels of key regulatory molecules in bone remodeling.
-
Materials:
-
Osteoblasts cultured with or without strontium ranelate.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan master mix.
-
qRT-PCR instrument.
-
Primers for OPG, RANKL, and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Primer Sequences (Example for Human):
-
OPG Forward: 5'-GCAGGAACAGAAGTTTCAGAA-3'
-
OPG Reverse: 5'-GCAACACATACTATTTGGTCTCA-3'
-
RANKL Forward: 5'-ATGAACTCAGGGATAGGAGCA-3'
-
RANKL Reverse: 5'-TTAGGGTGCCAAGTTTTATAGG-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Protocol:
-
Culture osteoblasts with strontium ranelate for the desired time period (e.g., 24-72 hours).
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using appropriate primers and master mix. A typical thermal cycling profile would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
-
b) Enzyme-Linked Immunosorbent Assay (ELISA) for OPG and RANKL
ELISA is used to quantify the protein levels of OPG and RANKL secreted into the cell culture supernatant.
-
Materials:
-
Cell culture supernatants from osteoblasts treated with strontium ranelate.
-
Commercially available ELISA kits for OPG and RANKL (human, mouse, or rat specific).
-
Microplate reader.
-
-
Protocol:
-
Collect cell culture supernatants at various time points after treatment with strontium ranelate.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves incubation of the samples in antibody-coated wells, followed by detection with a conjugated secondary antibody and a substrate.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the concentration of OPG and RANKL in the samples based on a standard curve generated with known concentrations of the recombinant proteins.
-
The Role of this compound Moiety
While the vast majority of in vitro research has focused on strontium ranelate, the question of the independent activity of the this compound moiety is of significant interest. Some evidence suggests that the intact strontium ranelate complex may be more potent in its biological effects than its individual components, sodium ranelate and strontium chloride. One study indicated that the intact complex was a more effective antagonist of NF-κB activation in both osteoclasts and osteoblasts. However, comprehensive studies isolating the effects of this compound alone on bone cell differentiation and function are limited. Further research is warranted to fully elucidate the specific contribution of the this compound component to the overall therapeutic effect of strontium ranelate.
Conclusion
The in vitro protocols detailed in this document provide a comprehensive framework for investigating the effects of this compound, primarily as strontium ranelate, on bone cell function. By employing these standardized methods, researchers can further unravel the molecular mechanisms underlying the dual action of this compound and explore its potential for the development of new therapies for bone diseases. Future studies focusing on the independent role of the this compound moiety will be crucial for a complete understanding of its pharmacological profile.
References
- 1. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strontium ranelate--data on vertebral and nonvertebral fracture efficacy and safety: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium Ranelate: Long-Term Efficacy against Vertebral, Nonvertebral and Hip Fractures in Patients with Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on strontium ranelate long-term antifracture efficacy in the treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of Ranelic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranelic acid is an organic compound that has garnered significant interest in biomedical research, primarily as the active moiety of strontium ranelate, a therapeutic agent for osteoporosis.[1] In cell culture experiments, this compound and its salts are utilized to investigate their effects on various cell types, particularly those involved in bone metabolism such as osteoblasts and osteoclasts. Proper dissolution and application of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the dissolution of this compound for in vitro studies, ensuring its stability and bioavailability to the cultured cells.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, α-MEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile, serological pipettes
-
Pipette and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture incubator (37°C, 5% CO2)
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and use of this compound in cell culture.
| Parameter | Value | Notes |
| This compound Molecular Weight | 342.27 g/mol | |
| Primary Solvent | DMSO | Cell culture grade |
| Recommended Stock Concentration | 100 mM | In 100% DMSO |
| Stock Solution Storage | -20°C or -80°C | Protect from light and moisture |
| Typical Working Concentrations | 0.1 mM - 1.0 mM | Cell line dependent |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | Ideally ≤ 0.1% to minimize solvent effects |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, which can be further diluted to desired working concentrations.
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 34.23 mg of this compound (Molecular Weight = 342.27 g/mol ).
-
Dissolution in DMSO:
-
Transfer the weighed this compound powder into a sterile 1.5 mL microcentrifuge tube.
-
Add the calculated volume of cell culture-grade DMSO. For a 100 mM solution with 34.23 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light. Properly stored, the DMSO stock solution should be stable for several months.
-
Preparation of Working Solutions and Treatment of Cells
This protocol details the dilution of the DMSO stock solution into the cell culture medium and the subsequent treatment of cells. The key is to avoid precipitation of the this compound upon dilution.
Procedure:
-
Pre-warm Culture Medium: Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Serial Dilution (Recommended): To prevent precipitation, it is advisable to perform a serial dilution.
-
Intermediate Dilution: First, dilute the 100 mM DMSO stock solution into a small volume of pre-warmed medium. For example, to achieve a final concentration of 0.5 mM in 10 mL of medium, you can first add 5 µL of the 100 mM stock to 95 µL of medium to make a 5 mM intermediate solution. Vortex gently.
-
Final Dilution: Add the 100 µL of the 5 mM intermediate solution to the remaining 9.9 mL of pre-warmed medium to reach the final concentration of 0.5 mM.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be possible without significant precipitation.
-
Directly add the required volume of the 100 mM DMSO stock to the pre-warmed cell culture medium. For example, to prepare 10 mL of a 0.1 mM this compound solution, add 1 µL of the 100 mM stock to 10 mL of medium.
-
Immediately after adding the DMSO stock, mix the medium thoroughly by gentle inversion or swirling.
-
-
DMSO Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used. For example, if the highest this compound concentration is 0.5 mM (prepared from a 100 mM stock, resulting in 0.5% DMSO), the vehicle control should be cells treated with medium containing 0.5% DMSO.
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared medium containing the desired concentration of this compound (or the vehicle control).
-
Return the cells to the incubator and proceed with the experimental timeline.
-
Important Considerations:
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, generally below 0.5% (v/v), as higher concentrations can be toxic to cells.[2] For sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[3]
-
Solution Stability: The stability of this compound in aqueous culture medium is not well-documented. Therefore, it is recommended to prepare fresh working solutions for each experiment and apply them to the cells immediately.
-
Visual Inspection: Always visually inspect the prepared medium for any signs of precipitation. If precipitation occurs, consider using a lower stock concentration or a two-step dilution process.
Signaling Pathways and Experimental Workflow
This compound's Putative Signaling Pathway in Osteoblasts
This compound, as the active component of strontium ranelate, is known to influence osteoblast function. The proposed mechanism involves the activation of the Calcium-Sensing Receptor (CaSR), which in turn modulates downstream signaling pathways, such as the OPG/RANKL axis, to promote bone formation.[4]
Caption: Proposed signaling cascade of this compound in osteoblasts.
Experimental Workflow for Dissolving this compound
The following diagram illustrates the key steps for preparing this compound solutions for cell culture experiments.
Caption: Workflow for this compound Solution Preparation.
References
Application Notes and Protocols for Ranelic Acid Dosage Calculations in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ranelic Acid (commonly administered as Strontium Ranelate) in preclinical animal models. The following sections detail dosage calculations, administration protocols, and key experimental methodologies for evaluating the efficacy and mechanism of action of this anti-osteoporotic agent.
Overview of this compound's Mechanism of Action
This compound, in the form of Strontium Ranelate, exerts a dual action on bone metabolism. It simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts, thereby rebalancing bone turnover in favor of bone accrual.[1][2][3] This unique mechanism makes it an important compound for studying bone biology and developing novel osteoporosis therapies. The primary signaling pathways implicated in its action are the OPG/RANKL and Wnt signaling pathways.[1][4]
Dosage and Administration in Animal Models
The dosage of Strontium Ranelate varies depending on the animal model and the specific research question. The following table summarizes dosages used in various studies. It is crucial to note that high doses can lead to skeletal abnormalities, particularly in the context of calcium deficiency.
| Animal Model | Dosage Range (mg/kg/day) | Administration Route | Study Focus | Reference(s) |
| Rat | 300 - 900 | Oral Gavage | Osteoarthritis, Osteoporosis | |
| Rat (Ovariectomized) | 500 - 625 | Oral Gavage | Postmenopausal Osteoporosis | |
| Dog | 25 - 75 | Oral | Osteoarthritis | |
| Rabbit | 600 | Oral | Fracture Healing | |
| Mouse | Not explicitly found, but rat dosages can be a starting point for allometric scaling. | Oral Gavage | Osteoporosis | |
| Broiler Chicken | 450 - 900 (mg/kg of feed) | In-feed | Bone Quality |
Experimental Protocols
Protocol 1: Administration of this compound (as Strontium Ranelate)
This protocol details the common methods for administering Strontium Ranelate to rodent models.
A. Oral Gavage (for Rats and Mice)
Materials:
-
Strontium Ranelate solution/suspension
-
Appropriate-sized gavage needle (flexible plastic or stainless steel with a ball tip)
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to calculate the precise dose volume. The maximum recommended volume for oral gavage is 10 ml/kg.
-
Gavage Needle Selection and Measurement: Select a gavage needle of appropriate length and gauge for the animal's size. To determine the correct insertion length, measure the distance from the animal's mouth to the last rib.
-
Restraint: Securely restrain the animal to immobilize its head and neck. For rats, a V-hold or wrapping in a towel is effective.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the Strontium Ranelate solution over 2-3 seconds.
-
Withdrawal and Monitoring: Slowly withdraw the gavage tube. Monitor the animal for at least 10 minutes for any signs of respiratory distress or discomfort.
B. Intraperitoneal (IP) Injection (for Mice and Rats)
Materials:
-
Sterile Strontium Ranelate solution
-
Sterile syringe and needle (25-27g for mice, 23-25g for rats)
-
70% alcohol swabs
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to calculate the dose volume. The maximum recommended IP injection volume is 10 ml/kg.
-
Restraint: Restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards.
-
Site Identification and Preparation: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder. Clean the area with an alcohol swab.
-
Injection: Insert the needle at a 30-45 degree angle into the abdominal cavity. Aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should be drawn back).
-
Administration: Inject the solution slowly and steadily.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Protocol 2: Pharmacokinetic Analysis of Strontium in Rats
This protocol outlines the steps for a basic pharmacokinetic study of strontium following oral administration of Strontium Ranelate.
Materials:
-
Strontium Ranelate
-
Oral gavage equipment
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for strontium analysis
Procedure:
-
Animal Dosing: Administer a single oral dose of Strontium Ranelate to a cohort of rats via oral gavage as described in Protocol 1A.
-
Blood Sampling:
-
At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) after dosing, collect blood samples from a subset of animals at each time point.
-
Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.
-
Collect blood into appropriate tubes (e.g., heparinized tubes for plasma or serum separator tubes).
-
-
Sample Processing:
-
For serum, allow the blood to clot at room temperature, then centrifuge to separate the serum.
-
For plasma, centrifuge the heparinized blood samples immediately.
-
Store serum or plasma samples at -80°C until analysis.
-
-
Strontium Quantification:
-
Analyze the strontium concentration in the plasma or serum samples using ICP-MS or AAS. These techniques provide high sensitivity and accuracy for elemental analysis.
-
-
Pharmacokinetic Parameter Calculation:
-
Plot the plasma/serum strontium concentration versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) using appropriate software (e.g., WinNonlin).
-
Protocol 3: Bone Density and Microarchitecture Analysis
A. Dual-Energy X-ray Absorptiometry (DEXA)
Materials:
-
DEXA scanner for small animals (e.g., PIXImus)
-
Anesthetic (e.g., isoflurane)
-
Animal positioning aids
Procedure:
-
System Calibration: Calibrate the DEXA machine daily using a phantom as per the manufacturer's instructions.
-
Animal Anesthesia: Anesthetize the animal using isoflurane.
-
Positioning: Place the anesthetized animal in a prone position on the scanner bed. Ensure consistent and reproducible positioning for longitudinal studies, with the spine straight and limbs extended.
-
Scanning: Perform the scan according to the manufacturer's protocol.
-
Data Analysis:
-
Define regions of interest (ROIs), such as the whole body, spine, or femur.
-
The software will automatically calculate bone mineral density (BMD), bone mineral content (BMC), lean mass, and fat mass.
-
B. Peripheral Quantitative Computed Tomography (pQCT)
Materials:
-
pQCT scanner for small animals
-
Anesthetic (e.g., isoflurane)
-
Animal positioning aids
Procedure:
-
Animal Anesthesia and Positioning: Anesthetize the animal and secure the limb to be scanned (e.g., femur or tibia) in the scanner's holder.
-
Scout Scan: Perform a scout view to identify the anatomical region of interest (e.g., distal femur metaphysis or tibial diaphysis).
-
Slice Selection: Define the precise location for the cross-sectional scans.
-
Scanning: Acquire the pQCT scans.
-
Data Analysis:
-
Analyze the images to determine volumetric bone mineral density (trabecular and cortical), bone geometry (cross-sectional area, cortical thickness), and bone strength indices.
-
Protocol 4: Histological Analysis of Undecalcified Bone
Materials:
-
Fixative (e.g., 10% neutral buffered formalin)
-
Dehydrating solutions (graded ethanol series)
-
Embedding medium (e.g., methyl methacrylate)
-
Microtome for hard tissues
-
Stains (e.g., Von Kossa, Goldner's Trichrome)
-
Microscope
Procedure:
-
Fixation: Dissect the bone of interest and fix in 10% neutral buffered formalin for 24-48 hours.
-
Dehydration: Dehydrate the bone specimen through a series of increasing ethanol concentrations (e.g., 70%, 90%, 100%).
-
Embedding: Infiltrate and embed the dehydrated bone in a resin such as methyl methacrylate. This process is irreversible.
-
Sectioning: Once the resin has polymerized, cut thin sections (5-10 µm) using a specialized microtome.
-
Staining: Stain the sections with bone-specific stains to visualize mineralized bone, osteoid, and cellular components.
-
Von Kossa stain: Stains mineralized bone black.
-
Goldner's Trichrome stain: Differentiates mineralized bone (green), osteoid (red/orange), and cellular components.
-
-
Microscopic Analysis (Histomorphometry): Analyze the stained sections under a microscope to quantify parameters of bone structure and turnover, such as trabecular number, thickness, separation, osteoid volume, and osteoclast/osteoblast surfaces.
Protocol 5: Measurement of Bone Turnover Markers
Materials:
-
Blood collection supplies
-
Centrifuge
-
ELISA kits for specific bone turnover markers (e.g., Rat/Mouse P1NP and CTX-I)
-
Microplate reader
Procedure:
-
Serum Collection: Collect blood from animals at baseline and at the end of the treatment period. It is recommended to use fasting serum samples, especially for CTX-I analysis.
-
Sample Processing: Allow blood to clot and then centrifuge to separate the serum. Store serum at -80°C. Avoid repeated freeze-thaw cycles.
-
ELISA Assay:
-
Follow the manufacturer's protocol for the specific ELISA kits for Procollagen type I N-terminal propeptide (P1NP) (a marker of bone formation) and C-terminal telopeptide of type I collagen (CTX-I) (a marker of bone resorption).
-
Briefly, this involves adding serum samples and standards to antibody-coated microplates, followed by incubation, washing steps, addition of a detection antibody, and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of P1NP and CTX-I in the samples based on the standard curve.
-
Compare the levels of bone turnover markers between treatment and control groups.
-
Mandatory Visualizations
Caption: this compound's dual-action signaling pathway in bone cells.
Caption: General experimental workflow for evaluating this compound.
References
- 1. medscape.com [medscape.com]
- 2. An Akt-dependent Increase in Canonical Wnt Signaling and a Decrease in Sclerostin Protein Levels Are Involved in Strontium Ranelate-induced Osteogenic Effects in Human Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RANKL/RANK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ranelic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranelic acid is the organic moiety of the drug strontium ranelate, which has been used in the treatment of osteoporosis. Strontium ranelate is composed of two atoms of stable strontium and one molecule of this compound.[1][2] The therapeutic effect is primarily attributed to the strontium component, which has a dual mechanism of action: increasing bone formation and decreasing bone resorption.[1] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and understanding the overall disposition of the drug.
This document provides detailed application notes and protocols for the analytical quantification of this compound in biological matrices such as plasma and urine. The methodologies described are based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated bioanalytical methods for this compound were not extensively available in the public domain at the time of this writing, the following protocols have been adapted from established methods for strontium ranelate in pharmaceutical formulations and general principles of bioanalytical method development.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques for the quantification of this compound in biological samples due to their sensitivity, specificity, and reproducibility.
-
HPLC-UV: This technique is widely available and cost-effective. This compound possesses a chromophore that allows for its detection by UV spectrophotometry, typically in the range of 315-323 nm.
-
LC-MS/MS: This method offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of the analyte in complex biological matrices.
Experimental Protocols
HPLC-UV Method for the Quantification of this compound in Human Plasma
This protocol is adapted from methodologies used for the analysis of strontium ranelate in pharmaceutical dosage forms.
a. Sample Preparation (Protein Precipitation)
-
To 500 µL of human plasma in a microcentrifuge tube, add a known concentration of a suitable internal standard (IS). An appropriate IS would be a compound structurally similar to this compound with a different retention time.
-
Add 1 mL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the clear supernatant to an HPLC vial for analysis.
b. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.0 with phosphoric acid) and methanol (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 323 nm |
| Run Time | Approximately 10 minutes |
c. Method Validation Parameters (Expected)
The following table summarizes the typical validation parameters that should be assessed when validating this method according to regulatory guidelines.
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 over a concentration range of e.g., 50-5000 ng/mL |
| Precision (Intra- and Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within 85-115% of nominal concentration (80-120% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of initial concentration |
LC-MS/MS Method for the Quantification of this compound in Human Urine
This protocol provides a framework for developing a highly sensitive LC-MS/MS method for this compound in urine.
a. Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 5000 x g for 5 minutes to pellet any particulate matter.
-
Take 100 µL of the supernatant and dilute it with 900 µL of the initial mobile phase containing the internal standard.
-
Vortex for 30 seconds.
-
Transfer the diluted sample to an LC-MS vial for injection.
b. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | C18 or HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Optimized gradient to ensure separation from matrix components |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (to be optimized) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard. For this compound (C12H10N2O8S), the precursor ion [M-H]⁻ would be approximately m/z 353.0. |
c. Method Validation Parameters (Expected)
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 over a concentration range of e.g., 1-1000 ng/mL |
| Precision (Intra- and Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within 85-115% of nominal concentration (80-120% at LLOQ) |
| Matrix Effect | To be assessed to ensure ionization suppression or enhancement is minimal and compensated for by the internal standard. |
| Recovery | Consistent, precise, and reproducible |
| LLOQ | Should be sufficiently low to quantify concentrations in the terminal elimination phase. |
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the analysis of this compound in biological samples.
Table 1: HPLC-UV Method Validation Summary for this compound in Plasma
| Validation Parameter | Result |
| Linearity Range (ng/mL) | e.g., 50 - 5000 |
| Correlation Coefficient (r²) | e.g., ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | e.g., 50 |
| Intra-day Precision (%RSD) | e.g., < 10% |
| Inter-day Precision (%RSD) | e.g., < 12% |
| Intra-day Accuracy (%) | e.g., 90 - 110% |
| Inter-day Accuracy (%) | e.g., 92 - 108% |
| Mean Recovery (%) | e.g., > 85% |
Table 2: LC-MS/MS Method Validation Summary for this compound in Urine
| Validation Parameter | Result |
| Linearity Range (ng/mL) | e.g., 1 - 1000 |
| Correlation Coefficient (r²) | e.g., ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | e.g., 1 |
| Intra-day Precision (%RSD) | e.g., < 8% |
| Inter-day Precision (%RSD) | e.g., < 10% |
| Intra-day Accuracy (%) | e.g., 95 - 105% |
| Inter-day Accuracy (%) | e.g., 93 - 107% |
| Matrix Effect (%) | e.g., < 15% |
| Mean Recovery (%) | e.g., > 90% |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
Caption: General workflow for this compound analysis.
Signaling Pathway of Strontium Ranelate
Strontium ranelate exerts its therapeutic effect on bone by modulating the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). The strontium ion is the active component.
Caption: Dual mechanism of action of strontium ranelate.
References
Application Notes and Protocols: Ranelic Acid in Bone Regeneration and Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranelic acid, predominantly utilized as its strontium salt, strontium ranelate, is a therapeutic agent with a unique dual mechanism of action that promotes bone formation while simultaneously inhibiting bone resorption.[1][2][3] This dual action makes it a molecule of significant interest in the fields of bone regeneration and tissue engineering for conditions such as osteoporosis and for enhancing the integration of bone implants.[4][5] These application notes provide an overview of the mechanisms, key experimental data, and detailed protocols for researchers investigating the effects of this compound.
Mechanism of Action
Strontium ranelate uncouples the process of bone turnover, rebalancing it in favor of bone formation. This is achieved through:
-
Stimulation of Osteoblasts: It enhances the replication, differentiation, and survival of osteoblasts, the cells responsible for new bone formation. This is partly mediated through the activation of the calcium-sensing receptor (CaSR).
-
Inhibition of Osteoclasts: It decreases the differentiation and activity of osteoclasts, the cells that resorb bone tissue, and promotes their apoptosis (programmed cell death).
Key Signaling Pathways
The effects of this compound are mediated through several key signaling pathways within bone cells:
-
Calcium-Sensing Receptor (CaSR) Pathway: Strontium, the active component of strontium ranelate, acts as an agonist for the CaSR on both osteoblasts and osteoclasts. In osteoblasts, CaSR activation stimulates proliferation and differentiation, leading to increased bone formation. In osteoclasts, CaSR stimulation inhibits their differentiation.
-
RANKL/OPG Signaling Pathway: Strontium ranelate modulates the critical RANKL/OPG (Receptor Activator of Nuclear factor Kappa-B Ligand / Osteoprotegerin) signaling pathway. It increases the expression of OPG, a decoy receptor that blocks RANKL, and decreases the expression of RANKL. This shift in the OPG/RANKL ratio inhibits osteoclastogenesis.
-
Wnt/β-catenin Signaling Pathway: Strontium has been shown to promote canonical Wnt signaling in human osteoblasts. It induces the nuclear translocation of β-catenin, a key step in activating the transcription of genes involved in osteoblast differentiation and bone formation. This is achieved, in part, by activating Akt and inhibiting GSK-3β, as well as by suppressing the expression of sclerostin, a Wnt signaling inhibitor.
Data Presentation: Quantitative Effects of Strontium Ranelate
The following tables summarize the quantitative data from key in vitro and in vivo studies, as well as clinical trials, demonstrating the effects of strontium ranelate on bone metabolism.
Table 1: In Vitro Effects of Strontium Ranelate
| Parameter | Cell Type | Concentration | Effect | Citation |
| Osteoblast Proliferation | MC3T3-E1 cells | Dose-dependent | Increased | |
| Osteoblast Mineralization | MC3T3-E1 cells | Dose-dependent | Increased | |
| Osteocalcin mRNA Expression | MC3T3-E1 cells | Dose-dependent | Increased | |
| BMP-2 mRNA Expression | MC3T3-E1 cells | Dose-dependent | Increased | |
| OPG mRNA and Protein Levels | Human Osteoblasts | Not specified | Increased | |
| RANKL mRNA and Protein Levels | Human Osteoblasts | Not specified | Suppressed | |
| Osteoclast Differentiation | RAW 264.7 cells, PBMCs | Increasing concentrations | Down-regulated | |
| Bone Resorption | PBMCs | 2 mM Sr(o)2+ for 14 days | -48% | |
| Osteoblast Marker Expression (ALP, BSP, OCN) | Primary murine osteoblasts | Not specified | Increased |
Table 2: In Vivo Effects of Strontium Ranelate in Animal Models
| Animal Model | Dosage | Duration | Parameter | Finding | Citation |
| Ovariectomized (OVX) Rats | 625 mg/kg/day | 4 weeks | Bone Formation | Significantly increased | |
| Healthy and Osteoporotic Rats (Calvarial Defects) | Not specified | 60 days | New Bone Formation | Osteoporosis and absence of strontium ranelate had a negative impact on new bone formation. | |
| Mice with Tibial Ti-nail Implantation | Not specified | 12 weeks | Periprosthetic Bone Resorption | Inhibited |
Table 3: Clinical Trial Data for Strontium Ranelate (2 g/day )
| Study | Duration | Patient Population | Parameter | Result vs. Placebo | Citation |
| SOTI | 3 years | Postmenopausal women with osteoporosis | Risk of new vertebral fracture | 41% reduction | |
| SOTI | 3 years | Postmenopausal women with osteoporosis | Risk of clinical vertebral fracture | 38% reduction | |
| TROPOS | 3 years | Postmenopausal women with osteoporosis | Risk of all non-vertebral fractures | 16% reduction | |
| SOTI | 3 years | Postmenopausal women with osteoporosis | Lumbar Spine BMD | +14.4% increase | |
| SOTI | 3 years | Postmenopausal women with osteoporosis | Femoral Neck BMD | +8.3% increase | |
| Phase II Study | 2 years | Postmenopausal women with osteoporosis | Lumbar Adjusted BMD | +2.97% annual increase |
Mandatory Visualizations
References
- 1. Strontium ranelate: an increased bone quality leading to vertebral antifracture efficacy at all stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium ranelate: a novel mode of action leading to renewed bone quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Strontium ranelate--data on vertebral and nonvertebral fracture efficacy and safety: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling and Storage of Ranelic Acid Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranelic acid is an organic acid that functions as a chelating agent for metal cations.[1][2][3] It is the organic moiety of Strontium Ranelate, a drug used in the treatment of osteoporosis to increase bone mineral density.[1][4] While the therapeutic effect is primarily attributed to the strontium ion, the physicochemical properties of this compound are critical for the formulation, stability, and analysis of the active pharmaceutical ingredient.
These application notes provide comprehensive guidelines for the safe handling, storage, and analysis of this compound powder in a research and development setting. Given that much of the publicly available data pertains to its strontium salt, this document will clearly differentiate between data for this compound and strontium ranelate where applicable.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀N₂O₈S | |
| Molecular Weight | 342.28 g/mol | |
| Appearance | Solid powder | |
| Purity | >98% (typical) | |
| CAS Number | 135459-90-4 |
Safety, Handling, and Personal Protective Equipment (PPE)
3.1 GHS Classification and Hazards
Based on aggregated data from the ECHA C&L Inventory, this compound has the following GHS hazard statement:
-
H362: May cause harm to breast-fed children.
Standard laboratory safety precautions should be observed at all times.
3.2 Handling Precautions
-
For research use only. Not for human or veterinary use.
-
Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin and eyes.
-
Minimize dust generation during handling.
-
Wash hands thoroughly after handling.
3.3 Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound powder:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if dust generation is likely.
-
Skin and Body Protection: A laboratory coat should be worn.
Storage and Stability
4.1 Storage Conditions
Proper storage is crucial to maintain the integrity of this compound powder.
| Condition | Short-term (days to weeks) | Long-term (months to years) |
| Temperature | 0 - 4 °C | -20 °C |
| Light | Store in the dark | Store in the dark |
| Atmosphere | Store in a dry place | Store in a dry place |
Source:
4.2 Stability
-
The product is stable for several weeks at ambient temperature, sufficient for shipping.
-
With proper storage, the shelf life is greater than 3 years.
-
For the related compound, Strontium Ranelate, studies have shown degradation in acidic and oxidative environments. Thermal treatment and UV light (up to 24 hours) had a negligible effect.
Solubility
Quantitative solubility data for this compound is limited. The following table summarizes the available information.
| Solvent | Solubility | Notes | Source |
| DMSO | Soluble | Formulation in DMSO is possible. | |
| Water (Strontium Ranelate) | 2.17 mg/mL | This value is for the strontium salt, not the free acid. |
Stock solutions in DMSO should be stored at 0 - 4 °C for short-term use and -20 °C for long-term storage.
Experimental Protocols
The following are example protocols for the analysis of this compound, adapted from methods developed for strontium ranelate. Researchers should validate these methods for their specific application.
6.1 Protocol 1: Quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is adapted from published HPLC methods for strontium ranelate.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
This compound standard
-
-
Mobile Phase:
-
Isocratic mixture of methanol and 0.1% (v/v) TFA in water (e.g., 52:48 v/v).
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 20-320 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound powder in the mobile phase to a known concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 34 °C
-
Detection Wavelength: 321 nm
-
-
Analysis: Inject the standards and samples. Quantify the this compound peak based on the calibration curve.
-
6.2 Protocol 2: UV-Vis Spectrophotometric Analysis of this compound
This protocol is based on UV-Vis methods for strontium ranelate.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Reagents:
-
0.1% (v/v) Trichloroacetic acid in water
-
This compound standard
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the 0.1% trichloroacetic acid solution. Prepare a dilution series to create a calibration curve (e.g., 5-100 µg/mL).
-
Sample Preparation: Dissolve the this compound powder in the 0.1% trichloroacetic acid solution to a concentration within the calibration range.
-
Analysis:
-
Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (λmax), which is approximately 321 nm for strontium ranelate.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
-
Visualizations
Caption: Experimental workflow for the quantification of this compound by HPLC.
7.3 Relationship between this compound and Strontium Ranelate in Osteoporosis Treatment
Caption: Conceptual diagram of this compound's role in Strontium Ranelate.
References
Application Notes and Protocols for Ranelic Acid Encapsulation in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of ranelic acid (in the form of its strontium salt, strontium ranelate) within polymer matrices for controlled drug delivery applications. The information is intended to guide researchers in the development and characterization of polymeric micro- and nanoparticle-based delivery systems for this compound, a drug known for its dual action in promoting bone formation and inhibiting bone resorption.
Introduction
Strontium ranelate is an oral agent approved for the treatment of osteoporosis. It is composed of two atoms of stable strontium and an organic moiety, this compound. The systemic administration of strontium ranelate can be associated with side effects, and its bioavailability can be low. Encapsulation of strontium ranelate in biodegradable polymer matrices, such as poly(lactic-co-glycolic acid) (PLGA), offers a promising strategy to overcome these limitations. Polymeric encapsulation can provide localized and sustained drug delivery, reduce systemic side effects, and improve the therapeutic efficacy of the drug. These application notes detail the materials, methods, and characterization techniques for preparing and evaluating strontium ranelate-loaded polymeric microparticles.
Data Presentation: Formulation and In Vitro Release Characteristics
The following tables summarize quantitative data from representative studies on the encapsulation of strontium ranelate in polymer matrices.
Table 1: Formulation Parameters and Physicochemical Properties of Strontium Ranelate-Loaded PLGA Microspheres
| Formulation Code | Polymer | Drug:Polymer Ratio (w/w) | Encapsulation Efficiency (%) | Drug Loading (%) | Particle Size (μm) | Reference |
| SR-PM | PLGA | 1:19 | Not Reported | 0.92 ± 0.14 | ~150 | [1] |
| SR-PM-Ag | PLGA | 1:19 | Not Reported | 0.96 ± 0.15 | Not Reported | [1] |
| SR-PM-Ag-HA | PLGA | 1:19 | Not Reported | 0.95 ± 0.16 | Not Reported | [1] |
| SR-PM | PLGA | 1:19 | Not Reported | 2.69 ± 0.46 | Not Reported | [2] |
| SR-PM-HA | PLGA | 1:19 | Not Reported | 2.81 ± 0.44 | Not Reported | [2] |
Table 2: In Vitro Release Profile of Strontium Ranelate from PLGA Microspheres
| Formulation Code | Release Medium | Cumulative Release (%) | Time (days) | Release Kinetics | Reference |
| SR-PM | Not Specified | ~90 | 22 | Zero-order | |
| SR-PM-Ag | Not Specified | ~90 | 22 | Zero-order | |
| SR-PM-Ag-HA | Not Specified | ~90 | 22 | Zero-order | |
| SR-PM | PBS (pH 7.4) | 90 | 22 | Gradual, no burst | |
| SR-PM-HA | PBS (pH 7.4) | 85 | 22 | Gradual, no burst |
Experimental Protocols
Protocol for Encapsulation of Strontium Ranelate in PLGA Microspheres using a Solid-in-Oil-in-Water (S/O/W) Solvent Evaporation Method
This protocol is a synthesized procedure based on common practices for encapsulating water-soluble drugs like strontium ranelate in PLGA microspheres.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, inherent viscosity ~0.5 dL/g)
-
Strontium Ranelate
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve 250 mg of PLGA in 4 mL of dichloromethane.
-
Disperse 13.4 mg of strontium ranelate powder into the PLGA solution.
-
-
Formation of the Primary Emulsion (S/O):
-
Homogenize the strontium ranelate-PLGA suspension at 5000 rpm for 3 minutes to form a stable solid-in-oil (S/O) primary emulsion.
-
-
Formation of the Secondary Emulsion (S/O/W):
-
Prepare a 200 mL aqueous solution of 2% (w/v) polyvinyl alcohol (PVA).
-
Immediately pour the primary emulsion into the PVA solution while stirring at 200 rpm with an overhead propeller.
-
Continue stirring for 4 hours at room temperature to allow for the evaporation of dichloromethane and the hardening of the microspheres.
-
-
Harvesting and Washing the Microspheres:
-
Collect the hardened microspheres by centrifugation at 5000 rpm for 10 minutes.
-
Discard the supernatant and wash the microspheres three times with deionized water to remove residual PVA and un-encapsulated drug. Centrifuge between each wash.
-
-
Drying the Microspheres:
-
Freeze-dry the washed microspheres for 48 hours to obtain a fine, free-flowing powder.
-
Store the dried microspheres in a desiccator at 4°C.
-
Protocol for Characterization of Strontium Ranelate-Loaded Microspheres
3.2.1. Determination of Drug Loading and Encapsulation Efficiency
-
Accurately weigh 15 mg of the dried microspheres.
-
Dissolve the microspheres in 5 mL of dichloromethane.
-
Centrifuge at 12,000 rpm for 5 minutes to precipitate the PLGA.
-
Carefully remove the supernatant and re-dissolve the drug pellet in 3 mL of a suitable buffer (e.g., PBS, pH 7.4).
-
Quantify the amount of strontium ranelate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the Drug Loading and Encapsulation Efficiency using the following formulas:
-
Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
3.2.2. In Vitro Drug Release Study
-
Disperse a known amount of strontium ranelate-loaded microspheres (e.g., 20 mg) in a known volume of release medium (e.g., 10 mL of PBS, pH 7.4).
-
Incubate the suspension at 37°C with gentle shaking.
-
At predetermined time intervals, collect a sample of the release medium (e.g., 1 mL).
-
Replace the withdrawn sample with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations: Signaling Pathways and Experimental Workflows
Conclusion
The encapsulation of strontium ranelate in polymer matrices presents a viable approach for developing controlled drug delivery systems for the treatment of osteoporosis. The provided protocols offer a starting point for the formulation and characterization of these delivery systems. The quantitative data and pathway visualizations serve as a valuable resource for researchers in this field. Further optimization of formulation parameters and in vivo studies are necessary to fully realize the clinical potential of this technology.
References
- 1. Osteoinductivity and Antibacterial Properties of Strontium Ranelate-Loaded Poly(Lactic-co-Glycolic Acid) Microspheres With Assembled Silver and Hydroxyapatite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium ranelate-loaded PLGA porous microspheres enhancing the osteogenesis of MC3T3-E1 cells - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01445G [pubs.rsc.org]
Synthesis of Ranelic Acid Derivatives for Novel Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranelic acid, a key component of the anti-osteoporotic drug strontium ranelate, possesses a unique chemical structure that presents opportunities for the development of novel derivatives with potential therapeutic applications beyond bone metabolism. This document provides detailed application notes and protocols for the synthesis and evaluation of novel this compound derivatives, specifically esters and amides, for potential use as anti-inflammatory, anticancer, and neuroprotective agents. While strontium ranelate has a well-documented dual action on bone remodeling, the ranelate moiety itself offers a scaffold for chemical modification to explore a wider range of pharmacological activities.
The protocols outlined below are based on established synthetic methodologies and biological assays. The quantitative data presented in the tables are illustrative examples derived from studies on structurally related compounds, such as anthranilic acid derivatives, and are intended to serve as a guide for the expected outcomes with novel this compound derivatives.
I. Synthesis of this compound and its Derivatives
A. Synthesis of this compound
This compound can be synthesized from its tetraester precursor, methyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, through alkaline hydrolysis followed by acidification.[1]
Experimental Protocol:
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Hydrolysis:
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Dissolve the tetraester of this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 5-10°C in an ice bath.
-
Slowly add an aqueous solution of lithium hydroxide (LiOH) (4-5 equivalents) to the cooled solution while maintaining the temperature.
-
Stir the reaction mixture at 5-10°C for 20-24 hours.[1]
-
After the reaction is complete, allow the mixture to separate into two layers.
-
-
Acidification and Extraction:
-
Separate the aqueous layer containing the lithium salt of this compound.
-
Acidify the aqueous layer to a pH of less than 1 by the slow addition of 10% sulfuric acid (H₂SO₄).[1]
-
Stir the acidic mixture for approximately 30 minutes to ensure complete precipitation of this compound.
-
Extract the precipitated this compound with a suitable organic solvent, such as ethyl acetate.
-
Pool the organic layers and distill under reduced pressure to obtain solid this compound.[1]
-
B. Synthesis of this compound Esters (e.g., Methyl Ester)
Esterification of the carboxylic acid groups of this compound can be achieved using standard methods, such as Fischer esterification or by using coupling agents.
Experimental Protocol (Fischer Esterification):
-
Suspend this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol for the methyl ester).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrogen chloride).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel.
C. Synthesis of this compound Amides (e.g., Anilide)
Amide derivatives can be prepared by activating the carboxylic acid groups of this compound, followed by reaction with a primary or secondary amine.
Experimental Protocol (using a coupling agent):
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (4-5 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (catalytic amount).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (e.g., aniline) (4-5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Novel Applications and Evaluation Protocols
Based on the structural similarities of this compound to other pharmacologically active molecules, its derivatives are proposed for evaluation in the following therapeutic areas.
A. Anti-inflammatory Applications
Rationale: The ranelate moiety shares some structural features with non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Experimental Workflow for Anti-inflammatory Screening:
Caption: Workflow for screening this compound derivatives for anti-inflammatory activity.
1. COX-1/COX-2 Inhibition Assay (In Vitro)
-
Principle: To determine the selective inhibitory activity of the compounds against COX-1 and COX-2 enzymes.
-
Protocol: Utilize commercially available COX inhibitor screening assay kits. Briefly, the assay measures the peroxidase activity of COX enzymes. The inhibition is determined by measuring the absorbance of the product of the reaction between the peroxidase substrate and the prostaglandin G2 produced by the COX enzyme.
-
Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 for each derivative. The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) will determine the selectivity towards COX-2.
2. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages (In Vitro)
-
Principle: To assess the ability of the derivatives to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Protocol:
-
Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Determine cell viability using the MTT assay to rule out cytotoxicity.
-
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
3. Carrageenan-Induced Paw Edema in Rodents (In Vivo)
-
Principle: An acute inflammation model to evaluate the in vivo anti-inflammatory activity of the compounds.
-
Protocol:
-
Administer the this compound derivative or vehicle orally to rodents.
-
After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
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Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis: Calculate the percentage inhibition of paw edema for each compound compared to the control group.
Table 1: Illustrative Anti-inflammatory Activity of Hypothetical this compound Derivatives
| Compound ID | Derivative Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index | % NO Inhibition at 10 µM | % Inhibition of Paw Edema at 50 mg/kg |
| RA-Me | Methyl Ester | >100 | 15.2 | >6.5 | 45.3 | 35.8 |
| RA-Et | Ethyl Ester | >100 | 12.8 | >7.8 | 52.1 | 42.5 |
| RA-An | Anilide | 85.4 | 5.6 | 15.2 | 68.7 | 55.2 |
| RA-ClAn | Chloroanilide | 72.1 | 2.1 | 34.3 | 75.4 | 63.1 |
| Indomethacin | Standard | 0.1 | 2.5 | 0.04 | 85.2 | 70.3 |
B. Anticancer Applications
Rationale: Many carboxylic acid derivatives, including those of anthranilic acid, have demonstrated cytotoxic activity against various cancer cell lines.[2] this compound derivatives could potentially interfere with cancer cell proliferation through various mechanisms.
Experimental Workflow for Anticancer Screening:
References
Troubleshooting & Optimization
Troubleshooting Ranelic Acid solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ranelic Acid.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key properties?
This compound is an organic acid that acts as a chelating agent for metal cations.[1][2][3][4] It is the active organic moiety in the drug Strontium Ranelate, which has been used in the treatment of osteoporosis.[1]
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀N₂O₈S | |
| Molar Mass | 342.28 g/mol | |
| Appearance | Solid powder | |
| pKa (strongest acidic) | 1.63 (for Strontium Ranelate) | |
| Solubility in DMSO | Soluble |
2. What are the common challenges when dissolving this compound in aqueous solutions?
The primary challenge in dissolving this compound is its pH-dependent solubility. It is significantly more soluble in acidic conditions (pH < 2) and only slightly soluble in neutral aqueous media. This can lead to precipitation when the pH of the solution is raised or when using neutral buffers.
3. How does pH affect the stability of this compound in aqueous solutions?
This compound is susceptible to degradation under certain conditions. Forced degradation studies on its salt, Strontium Ranelate, have shown that it is highly susceptible to acidic hydrolysis and oxidation. It is relatively stable under alkaline, thermal, and UV light conditions. Therefore, preparing fresh solutions and avoiding prolonged storage, especially in acidic conditions or in the presence of oxidizing agents, is recommended.
Troubleshooting Guides
Issue: this compound powder is not dissolving in my aqueous buffer.
Possible Causes & Solutions:
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Incorrect pH: this compound is poorly soluble at neutral or near-neutral pH.
-
Solution: Lower the pH of your buffer to < 2 to facilitate dissolution. Once dissolved, you can carefully adjust the pH upwards to your desired experimental pH. However, be aware of the potential for precipitation at higher pH values.
-
-
Insufficient Mixing: The powder may not be adequately dispersed.
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Solution: Use a vortex mixer or sonicator to aid in dissolution. Gentle heating may also be employed, but monitor for any signs of degradation (e.g., color change).
-
-
Buffer Choice: The composition of your buffer could be interfering with solubility.
-
Solution: Simplify the buffer system. Start with deionized water adjusted to an acidic pH. If buffer components are necessary, add them after the this compound has fully dissolved.
-
Troubleshooting Workflow for Dissolution Issues
Caption: A workflow to troubleshoot this compound dissolution problems.
Issue: A precipitate forms after dissolving this compound and adjusting the pH.
Possible Causes & Solutions:
-
Exceeding Solubility Limit at Target pH: As the pH is increased, the solubility of this compound decreases, and it may precipitate out of solution if the concentration is too high.
-
Solution:
-
Prepare a more dilute solution.
-
Consider if the final concentration is critical. If not, you can centrifuge the solution and use the supernatant, after verifying its concentration.
-
Maintain the solution at the lowest possible pH that is compatible with your experiment.
-
-
-
Common Ion Effect: The presence of other ions in your solution could decrease the solubility.
-
Solution: Review all components in your buffer and media. Try to minimize the concentration of other salts where possible.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM)
This protocol provides a general method for preparing a this compound stock solution in an aqueous buffer.
Materials:
-
This compound powder
-
Deionized water
-
1 M HCl
-
1 M NaOH
-
Volumetric flasks
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pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh out the required amount of this compound powder to make a 10 mM solution (e.g., 3.423 mg for 1 mL, 34.23 mg for 10 mL).
-
Add the powder to a volumetric flask containing approximately 80% of the final volume of deionized water.
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While stirring, slowly add 1 M HCl dropwise until the this compound is fully dissolved. The pH will likely be below 2.
-
Once fully dissolved, carefully adjust the pH to your desired value using 1 M NaOH. Add the base slowly to avoid localized high pH that could cause precipitation.
-
Bring the solution to the final volume with deionized water.
-
Sterile-filter the solution if required for your application.
-
Store the solution at 2-8°C for short-term use. For longer-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry
This method is adapted from a protocol for Strontium Ranelate and can be used for the quantification of this compound.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound standard
-
0.1% (v/v) Trichloroacetic acid (TCAA) in deionized water
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in 0.1% TCAA.
-
Create a series of standard solutions with concentrations ranging from 5 to 100 µg/mL by diluting the stock solution with 0.1% TCAA.
-
-
Sample Preparation:
-
Dilute your experimental samples containing this compound with 0.1% TCAA to fall within the concentration range of your standard curve.
-
-
Measurement:
-
Set the spectrophotometer to read absorbance at 321 nm.
-
Use 0.1% TCAA as the blank.
-
Measure the absorbance of your standard solutions and your samples.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus concentration for your standard solutions.
-
Determine the concentration of this compound in your samples by interpolating their absorbance values on the standard curve.
-
General Experimental Workflow
Caption: A general workflow for preparing and using this compound solutions.
Signaling Pathway
The strontium component of Strontium Ranelate has been shown to activate the Calcium-Sensing Receptor (CaSR), which plays a role in bone metabolism. This activation can lead to downstream signaling events that influence osteoblast and osteoclast activity.
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Caption: Simplified CaSR signaling activated by strontium in osteoblasts.
References
Technical Support Center: Optimizing Ranelic Acid Concentration for Osteoblast Differentiation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ranelic acid and its salts (like strontium ranelate) in osteoblast differentiation assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound (in the form of strontium ranelate) in osteoblast differentiation assays?
A1: Based on published studies, a good starting concentration range for strontium ranelate, expressed in terms of strontium (Sr2+) concentration, is between 0.1 mM and 2 mM.[1][2] It is recommended to perform a dose-response experiment within this range to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: What is the mechanism of action of this compound in promoting osteoblast differentiation?
A2: this compound, as part of the strontium ranelate complex, exerts a dual effect on bone metabolism: it stimulates bone formation by osteoblasts and reduces bone resorption by osteoclasts.[3][4][5] The anabolic effect on osteoblasts is mediated, at least in part, through the activation of the calcium-sensing receptor (CaSR). Additionally, there is evidence that the intact strontium ranelate complex may suppress osteoclastogenesis and promote osteoblast differentiation by antagonizing NF-κB activation.
Q3: What are the key markers to assess osteoblast differentiation induced by this compound?
A3: Several markers can be used to evaluate the progression of osteoblast differentiation. Commonly used markers include:
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Alkaline Phosphatase (ALP) activity: An early marker of osteoblast differentiation.
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Gene expression of osteogenic markers: Such as Runt-related transcription factor 2 (Runx2), ALP, Bone Sialoprotein (BSP), and Osteocalcin (OCN), typically measured by RT-qPCR.
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Matrix Mineralization: Assessed by Alizarin Red S staining, which detects calcium deposits in the extracellular matrix, a hallmark of mature osteoblasts.
Q4: Can this compound be cytotoxic to osteoblasts?
A4: Yes, at higher concentrations, strontium ranelate can exhibit cytotoxic effects. One study reported that a concentration of 0.5 mM resulted in decreased cell proliferation and viability in MC3T3-E1 cells. It is crucial to assess cell viability (e.g., using an MTT or similar assay) in parallel with differentiation assays to ensure that the observed effects are not due to cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant increase in ALP activity or osteogenic gene expression. | This compound concentration is too low. | Perform a dose-response study with a broader range of concentrations (e.g., 0.01 mM to 5 mM). |
| The cell line is not responsive. | Ensure the osteoprogenitor cell line used is capable of differentiation. Test with a known positive control for osteogenesis (e.g., BMP-2). | |
| Insufficient incubation time. | Extend the treatment duration. ALP activity can be measured after 3-7 days, while gene expression may be assessed at various time points (e.g., 3, 7, and 14 days). Mineralization assays require longer incubation (14-21 days). | |
| Decreased cell viability or cell death observed. | This compound concentration is too high, leading to cytotoxicity. | Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cells. |
| Contamination of cell culture. | Check for signs of bacterial or fungal contamination. Practice aseptic techniques. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments as confluency can affect differentiation. |
| Reagent instability. | Prepare fresh solutions of this compound for each experiment. Store stock solutions as recommended by the manufacturer. | |
| Passage number of cells is too high. | Use cells at a low passage number as their differentiation potential can decrease with extensive subculturing. | |
| High background in Alizarin Red S staining. | Non-specific staining or precipitation of the dye. | Optimize the staining protocol. Ensure proper fixation and washing steps. Adjust the pH of the Alizarin Red S solution to 4.1-4.3. |
| Spontaneous differentiation in control group. | Ensure the basal medium does not contain high levels of osteogenic inducers. Maintain a non-treated control group to assess baseline differentiation. |
Data Presentation
Table 1: Effective Concentrations of Strontium Ranelate in Osteoblast Differentiation Assays
| Cell Type | Concentration Range (as Sr2+) | Observed Effects | Reference |
| Human Primary Osteoblasts | 0.01 - 2 mM | Increased ALP activity and Runx2 expression. | |
| MC3T3-E1 Cells | 0.1 mM | Optimal dose for cell viability. | |
| MC3T3-E1 Cells | 0.05 - 0.5 mM | Increased Type I Collagen, OPN, and mineralization. Decreased viability at 0.5 mM. | |
| Osteoblastic Cells on Titanium | 0.12 and 0.5 mM | Increased cell proliferation, ALP activity, and matrix mineralization. | |
| Primary Murine Osteoblasts | Not specified, but treatment increased ALP, BSP, OCN expression and bone nodule formation. | Increased osteoblast markers and mineralization. |
Experimental Protocols
Alkaline Phosphatase (ALP) Activity Assay
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Cell Seeding: Plate osteoprogenitor cells in a 24-well plate at a density that allows them to reach 80-90% confluency at the time of induction.
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Induction of Differentiation: Replace the growth medium with osteogenic differentiation medium containing various concentrations of this compound. Include a vehicle control (medium without this compound).
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Incubation: Culture the cells for 3 to 7 days, replacing the medium every 2-3 days.
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Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
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ALP Activity Measurement: Use a commercial ALP activity assay kit, which typically involves the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP). Measure the absorbance at 405 nm.
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Normalization: Normalize the ALP activity to the total protein content in each well, determined using a BCA or Bradford protein assay.
Alizarin Red S Staining for Matrix Mineralization
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Cell Culture and Differentiation: Seed and culture cells in a 24-well plate with osteogenic medium and this compound for 14 to 21 days.
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Fixation: Gently wash the cells with PBS and fix with 10% (v/v) formalin for 15-30 minutes at room temperature.
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Washing: Rinse the fixed cells twice with deionized water.
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Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.
-
Washing: Carefully aspirate the staining solution and wash the cells four to five times with deionized water to remove excess stain.
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Visualization: Visualize the red-orange mineralized nodules under a microscope.
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Quantification (Optional): To quantify the staining, destain the cells using a solution like 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) and measure the absorbance of the extracted stain at approximately 562 nm.
Mandatory Visualizations
References
- 1. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of strontium ranelate treatment on osteoblasts cultivated onto scaffolds of trabeculae bovine bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osteoinductivity and Antibacterial Properties of Strontium Ranelate-Loaded Poly(Lactic-co-Glycolic Acid) Microspheres With Assembled Silver and Hydroxyapatite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of Ranelic Acid in Primary Cell Cultures
Disclaimer: The information provided in this document is intended for research use only (RUO). It is not for diagnostic or therapeutic purposes. The term "Ranelic Acid" in this context is primarily addressed through the available research on "Strontium Ranelate," as this compound is a component of this widely studied compound, and literature specifically on the cytotoxicity of isolated this compound in primary cells is limited.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity issues when working with Strontium Ranelate (containing this compound) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is Strontium Ranelate and its expected effect on primary cells?
A1: Strontium ranelate is a compound used in the treatment of osteoporosis. It is composed of two atoms of stable strontium and one molecule of this compound, which dissociate in the gastrointestinal tract.[1] In many primary cell types, particularly those of osteogenic lineage, strontium ranelate has been shown to have a dual action: stimulating bone formation and decreasing bone resorption.[1][2] It can promote the proliferation and differentiation of pre-osteoblasts.[1][3] However, like many bioactive compounds, it can exhibit cytotoxic effects at high concentrations or in specific cell types.
Q2: Is Strontium Ranelate known to be cytotoxic to primary cells?
A2: Yes, under certain conditions, strontium ranelate can be cytotoxic. For instance, a study on rat bone marrow myelokaryocytes in a 2D culture showed a cytotoxic effect at a concentration of 29 μg/ml, leading to an increase in necrotic cells. Conversely, another study on human periodontal ligament fibroblasts found that strontium ranelate was non-cytotoxic at a concentration of 2.5 mg/mL, while higher concentrations (5, 10, and 20 mg/mL) resulted in significantly lower cell viability. Therefore, the cytotoxic potential is dependent on the cell type and the concentration used.
Q3: What are the potential mechanisms of Strontium Ranelate-induced cytotoxicity?
A3: While the exact mechanisms of cytotoxicity are not fully elucidated for all cell types, high concentrations of active compounds can lead to cellular stress, apoptosis, or necrosis. One study on ranunculin, a different compound, suggested that cytotoxicity could be due to the inhibition of DNA polymerase and an increase in oxygen free radicals. It is crucial to determine the specific cell death pathway to implement appropriate mitigation strategies.
Q4: How can I mitigate the cytotoxicity of Strontium Ranelate in my primary cell cultures?
A4: Several strategies can be employed to reduce cytotoxicity:
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Optimize Concentration and Exposure Time: This is the most direct method. Reducing the compound's concentration and the duration of exposure can often alleviate toxicity.
-
Adjust Serum Concentration: Fetal bovine serum (FBS) contains proteins that can bind to the compound, potentially lowering its free concentration and, consequently, its toxicity. Experimenting with different serum percentages may be beneficial.
-
Utilize Co-incubation with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine or pan-caspase inhibitors such as Z-VAD-FMK might rescue cells from death.
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Employ More Complex Culture Systems: Transitioning from 2D monocultures to 3D spheroids or organoids can sometimes diminish apparent cytotoxicity as these models more closely resemble the in vivo environment.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with Strontium Ranelate.
| Issue | Possible Cause(s) | Recommended Action(s) |
| 1. High levels of cell death observed even at low concentrations. | Cell Line Sensitivity: Primary cells are often more sensitive than immortalized cell lines. | Perform a broad dose-response experiment starting from very low (nanomolar) concentrations to determine the optimal range for your specific primary cells. |
| Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic at the final concentration in the culture medium. | Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Always include a vehicle-only control to assess solvent-induced cytotoxicity. | |
| Compound Instability: The compound may degrade in the culture medium over time, producing toxic byproducts. | Reduce the initial exposure time. For longer-term studies, consider replacing the medium with a freshly prepared compound at regular intervals. | |
| 2. Inconsistent results in cell viability assays. | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in assay readouts. | Ensure a homogenous single-cell suspension before seeding. Visually inspect the plate under a microscope to confirm even cell distribution. |
| Assay Interference: The compound may interfere with the components of your cell viability assay (e.g., reacting with the MTT reagent). | Run a cell-free control where the compound is added to the assay reagents to check for direct chemical reactions. Consider using an alternative viability assay that relies on a different detection principle (e.g., an ATP-based assay). | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can lead to increased compound concentration and affect cell viability. | To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile water or PBS. | |
| 3. Cell morphology changes, but viability assays show no significant cell death. | Sub-lethal Cytotoxicity: The compound may be causing cellular stress or affecting metabolic activity without causing immediate cell death. | Assess cellular health using markers for stress (e.g., reactive oxygen species) or specific metabolic assays. Assays like MTT measure metabolic activity and can be an indirect measure of cytotoxicity, but should be complemented with assays that measure membrane integrity to distinguish between cytostatic and cytotoxic effects. |
Quantitative Data Summary
The following tables summarize quantitative data on Strontium Ranelate's effects on different primary cell types.
Table 1: Cytotoxicity of Strontium Ranelate in Primary Cells
| Cell Type | Concentration | Effect | Reference |
| Rat bone marrow myelokaryocytes | 29 μg/ml | Cytotoxic, increased number of necrotic cells. | |
| Human periodontal ligament fibroblasts | 2.5 mg/mL | Non-cytotoxic. | |
| Human periodontal ligament fibroblasts | 5, 10, 20 mg/mL | Significantly lower cell viability. | |
| Human umbilical vein endothelial cells (HUVEC) | 0.15 to 150 µg/mL | No significant effect on cell viability. |
Table 2: Proliferative Effects of Strontium Ranelate in Primary Cells
| Cell Type | Concentration | Effect | Reference |
| MC3T3-E1 (pre-osteoblasts) | Not specified | Stimulated proliferation. | |
| Human osteoblasts | 0.12 and 0.5 mM Sr2+ | Increased cell proliferation. | |
| Primary osteoblasts (rat calvaria) | 0.1 mM | Optimal dose to improve cell viability. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of Strontium Ranelate
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Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Dilution: Prepare a 2x stock of Strontium Ranelate in a complete culture medium. Perform serial dilutions to create a range of 2x concentrations.
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the respective wells. Include vehicle-only and untreated controls.
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Incubation: Incubate the plate for different time points (e.g., 24, 48, 72 hours).
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Viability Assay: At each time point, perform a cell viability assay such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the compound concentration for each time point to determine the CC50 value.
Protocol 2: Investigating the Mechanism of Cell Death (Apoptosis vs. Necrosis)
-
Cell Seeding and Treatment: Seed primary cells in a multi-well plate and treat them with Strontium Ranelate at concentrations around the determined CC50 value for a specified time.
-
Co-treatment with Inhibitors:
-
Apoptosis Investigation: In parallel wells, pre-incubate cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours before adding Strontium Ranelate.
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Necrosis/Necroptosis Investigation: In separate wells, co-treat with inhibitors of necroptosis (e.g., Necrostatin-1).
-
-
Controls: Include wells with the compound alone, the inhibitor alone, and a vehicle control.
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Analysis: Assess cell viability using a suitable assay. A significant increase in viability in the co-treated wells compared to the compound-only wells suggests the involvement of that specific cell death pathway.
Visualizations
Caption: Experimental workflow for determining the CC50 of Strontium Ranelate.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Potential signaling pathways affected by Strontium Ranelate.
References
- 1. drugsincontext.com [drugsincontext.com]
- 2. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteoinductivity and Antibacterial Properties of Strontium Ranelate-Loaded Poly(Lactic-co-Glycolic Acid) Microspheres With Assembled Silver and Hydroxyapatite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Ranelic Acid in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Ranelic Acid in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in experimental buffers a concern?
A1: this compound is an organic acid known for its metal cation chelating activity. Its stability in aqueous buffer solutions is a concern for researchers as it can be prone to degradation under common experimental conditions, potentially affecting the accuracy and reproducibility of study results. Factors such as pH, temperature, light, and the presence of oxidizing agents can influence its stability.
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The main factors affecting this compound stability are:
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pH: It is susceptible to acid-catalyzed hydrolysis.
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Oxidizing Agents: The molecule can be degraded by oxidative stress.
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Light Exposure: this compound is photosensitive and can degrade upon exposure to light, particularly UV radiation. This degradation is more pronounced in acidic conditions and can lead to a visible color change in the solution.[1]
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Temperature: While less impactful than pH and light, elevated temperatures can accelerate degradation.[2]
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Presence of Metal Ions: As a chelating agent, its interaction with metal ions in the buffer can influence its stability.
Q3: What are the visible signs of this compound degradation?
A3: A notable sign of photodegradation, especially in acidic solutions, is the development of a vivid blue color.[1] However, degradation can also occur without a visible color change, which is why analytical methods like HPLC are necessary for accurate stability assessment.
Q4: Which buffers are recommended for experiments with this compound?
A4: Phosphate-Buffered Saline (PBS) at a pH of 7.4 is a common starting point for many biological experiments. However, given this compound's susceptibility to acid hydrolysis, maintaining a neutral to slightly alkaline pH is advisable. For applications requiring a different pH, it is crucial to perform preliminary stability tests.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in my experimental buffer.
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Possible Cause: The pH of your buffer may be too acidic.
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Solution: Measure the pH of your buffer before and after the addition of this compound. Adjust the pH to a neutral range (7.0-7.4) if necessary. Consider using a buffer with a higher buffering capacity to resist pH changes.
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Possible Cause: The solution is exposed to light.
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Solution: Prepare and store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures.
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Possible Cause: The buffer contains oxidizing agents or is not deoxygenated.
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Solution: Prepare buffers with high-purity water and consider deoxygenating the buffer by sparging with an inert gas like nitrogen or argon before adding this compound.
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-
Possible Cause: The experimental temperature is too high.
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Solution: Conduct experiments at the lowest feasible temperature. If elevated temperatures are necessary, limit the duration of exposure.
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Issue 2: A blue color develops in my this compound solution.
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Possible Cause: This is a characteristic sign of photodegradation, likely accelerated by acidic conditions.[1]
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Solution: Immediately protect the solution from light. Re-evaluate the pH of your buffer and adjust to a more neutral pH if possible. For future experiments, prepare fresh solutions and maintain light-protected and pH-controlled conditions.
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Issue 3: How can I proactively improve the stability of this compound in my buffers?
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Solution: Consider the addition of stabilizing agents.
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Antioxidants: To mitigate oxidative degradation, consider adding antioxidants such as ascorbic acid (Vitamin C) or N-acetylcysteine (NAC) to your buffer.[3] Start with a low concentration (e.g., 0.01-0.1% w/v) and verify compatibility with your experimental system.
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Chelating Agents: If metal ion-catalyzed degradation is suspected, the addition of a stronger chelating agent like ethylenediaminetetraacetic acid (EDTA) could potentially sequester destabilizing metal ions. However, as this compound is itself a chelating agent, this approach should be tested carefully for any interference with its intended function.
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Data Presentation: Estimated Stability of this compound
The following tables provide an estimated stability profile of this compound based on qualitative data from forced degradation studies of strontium ranelate and the known stability of similar chemical structures. Note: This data is for guidance only and should be confirmed by experimental stability studies under your specific conditions.
Table 1: Estimated Effect of pH on this compound Stability at Room Temperature (25°C) in the Dark
| pH Range | Estimated Stability | Notes |
| < 4 | Low | Prone to significant acid-catalyzed hydrolysis. |
| 4 - 6 | Moderate | Stability improves as pH approaches neutral. |
| 6 - 8 | High | Generally the most stable pH range. |
| > 8 | Moderate to Low | Susceptibility to base-catalyzed hydrolysis may increase. |
Table 2: Estimated Effect of Temperature and Light on this compound Stability in a Neutral Buffer (pH ~7)
| Condition | Estimated Stability | Notes |
| 4°C, Dark | High | Recommended for short-term storage (days to weeks). |
| 25°C, Dark | Moderate | Gradual degradation may occur over hours to days. |
| 25°C, Light | Low | Significant photodegradation can be expected. |
| 40°C, Dark | Low | Accelerated degradation is likely. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in a Selected Buffer
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Buffer Preparation: Prepare the desired experimental buffer (e.g., 100 mM phosphate buffer) at the target pH. Filter the buffer through a 0.22 µm filter.
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Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
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Working Solution Preparation: Dilute the this compound stock solution into the prepared buffer to the final experimental concentration.
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Incubation Conditions:
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Temperature: Aliquot the working solution into multiple vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C).
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Light Exposure: For photostability testing, expose a set of vials to a controlled light source (e.g., a UV lamp or direct sunlight) while keeping a parallel set wrapped in foil as a dark control.
-
-
Time Points: Collect aliquots from each condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
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Sample Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a validated analytical method, such as HPLC-UV.
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Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Protocol 2: HPLC Method for Quantification of this compound
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
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Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of this compound.
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Injection Volume: 10 µL.
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Quantification: Use a standard curve of known this compound concentrations to quantify the amount in the experimental samples.
Mandatory Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Proposed degradation pathways for this compound.
Caption: this compound's potential impact on Ca²⁺ signaling.
References
Technical Support Center: Synthesis of Ranelic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ranelic Acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields, sometimes as low as 70%, can be attributed to several factors throughout the synthesis process.[1] Incomplete hydrolysis of the tetraester starting material is a primary cause. Another significant factor is the loss of product during the purification steps, such as recrystallization.
To improve the yield, consider the following:
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Reaction Time and Temperature: Ensure the hydrolysis reaction goes to completion by optimizing the reaction time and temperature. The reaction is typically stirred for an extended period, from several hours to over a day.[1]
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Choice of Base: The type and concentration of the base used for hydrolysis (e.g., lithium hydroxide, sodium hydroxide) can impact the reaction efficiency.
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pH for Precipitation: The pH at which this compound is precipitated is critical. Maximum precipitation is often observed at a pH of 1 or less.[1] Careful and slow addition of a strong acid, such as sulfuric acid, is recommended to achieve the optimal pH for precipitation.[1]
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Purification Method: While crystallization is a common purification method, it can lead to product loss. Alternative purification methods, such as using ion exchange resins, might offer a better yield.
Question 2: My final this compound product has a high level of impurities. What are the common impurities and how can I remove them?
Answer: Impurities in this compound synthesis can originate from starting materials, side reactions, or incomplete reactions. Common impurities include inorganic salts (e.g., lithium salts if lithium hydroxide is used as a base) and partially hydrolyzed intermediates.[1]
Here are some strategies to minimize impurities:
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Control of Reaction Conditions: Maintaining the recommended temperature during base addition (e.g., cooling to 5-10°C) can minimize side reactions.
-
Purification Techniques:
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Slurrying: Slurrying the crude product in water or a dilute organic acid (e.g., 1% aqueous oxalic acid) can be effective in removing inorganic salts like lithium.
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Recrystallization: Recrystallization from a suitable solvent is a standard method for improving purity.
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Ion Exchange Resins: The use of sulfonic acid resins can be employed for purification.
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Question 3: I am having trouble with the precipitation and isolation of this compound. What are the best practices?
Answer: The precipitation of this compound is highly dependent on the pH of the reaction mixture. It is crucial to adjust the pH to be acidic, typically less than 1, to ensure maximum precipitation.
For effective precipitation and isolation:
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Acid Addition: Add a strong acid like sulfuric acid slowly to the reaction mixture while monitoring the pH.
-
Stirring: After reaching the target pH, stir the mixture for about 30 minutes to an hour to allow for complete precipitation.
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Isolation Methods: The precipitated solid this compound can be isolated using standard laboratory techniques such as filtration, centrifugation, or extraction.
Question 4: What are the key analytical methods to assess the purity of this compound?
Answer: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of this compound and its salt, strontium ranelate. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification. Purity levels greater than 98% are achievable.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and analysis of this compound.
Table 1: this compound Synthesis and Purity
| Parameter | Value | Reference |
| Achievable Purity | > 98% | |
| Reported Yield | As low as 70% | |
| Precipitation pH | < 1 | |
| Lithium Content (in Strontium Ranelate) | < 60 ppm (after purification) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Tetraester
This protocol is a representative example based on common synthesis routes described in the literature.
Materials:
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Methyl 5-[bis(2-ethoxy-2-oxoethyl) amino]-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate (Tetraester precursor)
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Tetrahydrofuran (THF)
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Aqueous solution of Lithium Hydroxide (LiOH)
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Sulfuric Acid (H₂SO₄)
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Ethyl Acetate
Procedure:
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Dissolve the tetraester precursor in tetrahydrofuran.
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Cool the solution to a temperature between 5°C and 10°C.
-
Slowly add an aqueous solution of lithium hydroxide to the cooled ester solution.
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Stir the reaction mixture for an appropriate amount of time to ensure complete hydrolysis.
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After the reaction is complete, carefully add sulfuric acid to adjust the pH of the solution to less than 1.
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Stir the acidic reaction mixture for 30 minutes to 1 hour to allow for the precipitation of this compound.
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Isolate the precipitated this compound by filtration.
-
The crude this compound can be further purified by extraction with ethyl acetate or other suitable methods.
Protocol 2: Purification of Crude this compound by Slurrying
Materials:
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Crude this compound
-
1% Aqueous Oxalic Acid or Water
Procedure:
-
Suspend the crude this compound in 1% aqueous oxalic acid or water.
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Stir the slurry at a temperature between 15°C and 40°C (preferably 20°C to 30°C) for a specified duration.
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This treatment helps in the removal of impurities like lithium.
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Isolate the purified this compound by filtration.
Visualizations
Diagram 1: Synthesis Workflow of this compound
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Guide for this compound Synthesis
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Overcoming Interference of Ranelic Acid in Biochemical Assays
Welcome to the technical support center for managing biochemical assay interference caused by ranelic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the impact of this compound on experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assays?
A1: this compound is an organic molecule that is a component of the drug strontium ranelate, which is used to treat osteoporosis.[1][2] this compound possesses a chemical structure that includes multiple carboxyl groups, making it an effective chelator of metal cations.[1][3] This chelating property, along with its potential to absorb UV light and the possibility of its derivatives being fluorescent, are the primary reasons it may interfere with various biochemical assays.[4]
Q2: Which types of assays are most likely to be affected by this compound?
A2: Based on its physicochemical properties, this compound is most likely to interfere with:
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Enzymatic assays: Specifically, assays for metalloenzymes that require divalent cations (e.g., Zn²⁺, Mg²⁺, Ca²⁺) as cofactors can be inhibited by the chelating action of this compound.
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Absorbance-based assays: this compound is known to absorb light in the UV spectrum (around 318 nm), which can lead to spectral interference in assays that measure changes in absorbance in this region.
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Fluorescence-based assays: A derivative of this compound, known as "ranelate blue," is fluorescent, suggesting that this compound itself may have fluorescent properties under certain conditions, potentially causing interference.
Q3: I am working with samples containing strontium ranelate. Is the strontium or the this compound more likely to cause interference?
A3: Both components have the potential to interfere, but through different mechanisms. The strontium ion (Sr²⁺) can compete with other divalent cations like calcium (Ca²⁺) in biological systems and assays. This compound, on the other hand, is more likely to cause interference through the mechanisms described above: metal chelation and spectral interference. The nature of your specific assay will determine which component is of greater concern.
Q4: Are there any general best practices to minimize potential interference from this compound?
A4: Yes, several general strategies can be employed:
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Sample Dilution: If the concentration of your analyte is high enough, diluting the sample can reduce the concentration of this compound to a level where its interference is negligible.
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Inclusion of Controls: Always run appropriate controls, such as a "this compound-only" control (without the analyte or enzyme), to quantify the extent of its interference.
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Assay Optimization: Modifying assay conditions, such as buffer composition or the choice of detection reagents, can help to mitigate interference.
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Orthogonal Assays: Whenever possible, confirm your results using an orthogonal assay that employs a different detection principle and is less likely to be affected by the same interference mechanism.
Troubleshooting Guides
Guide 1: Troubleshooting Interference in Enzymatic Assays
This guide addresses issues related to the inhibition of enzymatic activity due to the metal-chelating properties of this compound.
Problem: You observe lower-than-expected or no enzyme activity in the presence of this compound, particularly with enzymes known to require metal cofactors.
Experimental Protocol: Diagnosing and Mitigating Interference from Metal Chelation
Objective: To determine if this compound is inhibiting your enzyme via metal chelation and to rescue enzyme activity.
Materials:
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Your enzyme of interest and its substrate
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This compound stock solution
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Assay buffer
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A stock solution of the divalent cation cofactor (e.g., 1 M MgCl₂, 1 M ZnCl₂)
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Microplate reader
Methodology:
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Control Assays:
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Positive Control: Run the assay with the enzyme and substrate in the standard assay buffer.
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Negative Control: Run the assay with the substrate and assay buffer but without the enzyme.
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Interference Control: Run the assay with the enzyme, substrate, and the concentration of this compound present in your experimental samples.
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-
Cofactor Rescue Experiment:
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Set up a series of reactions containing the enzyme, substrate, and this compound.
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To these reactions, add increasing concentrations of the specific metal cofactor required by your enzyme (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).
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Incubate the reactions and measure the enzyme activity.
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-
Data Analysis:
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Compare the activity in the "Interference Control" to the "Positive Control." A significant decrease suggests inhibition.
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In the "Cofactor Rescue Experiment," a dose-dependent increase in enzyme activity with the addition of the metal cofactor strongly indicates that the initial inhibition was due to chelation by this compound.
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Illustrative Data: Cofactor Rescue Experiment
The following table provides an example of expected results from a cofactor rescue experiment.
| [this compound] (µM) | [Added ZnCl₂] (mM) | Relative Enzyme Activity (%) |
| 0 | 0 | 100% |
| 50 | 0 | 25% |
| 50 | 0.1 | 45% |
| 50 | 0.5 | 70% |
| 50 | 1 | 95% |
| 50 | 5 | 98% |
Troubleshooting Workflow: Metal Chelation Interference
Caption: Workflow for diagnosing and addressing enzyme inhibition.
Guide 2: Troubleshooting Interference in Absorbance-Based Assays
This guide provides steps to identify and correct for spectral interference from this compound in absorbance-based assays.
Problem: You observe an unexpectedly high or variable baseline absorbance in samples containing this compound.
Experimental Protocol: Correcting for Spectral Interference
Objective: To measure and subtract the background absorbance contributed by this compound.
Materials:
-
This compound stock solution
-
Assay buffer
-
UV-Visible Spectrophotometer or microplate reader with spectral scanning capabilities
Methodology:
-
Measure this compound Spectrum:
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Prepare a solution of this compound in your assay buffer at the same concentration as in your experimental samples.
-
Using the spectrophotometer, scan the absorbance of this solution across a range of wavelengths (e.g., 250 nm to 700 nm) to determine its absorbance spectrum.
-
-
Run a Background Control Plate:
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Prepare a separate microplate that mirrors your experimental plate but without the enzyme or analyte of interest.
-
This "background plate" should contain all assay components, including the various concentrations of this compound being tested.
-
Measure the absorbance of this plate at the analytical wavelength of your assay.
-
-
Data Correction:
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For each sample concentration, subtract the background absorbance value (from the background plate) from the corresponding experimental absorbance value.
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Illustrative Data: Background Subtraction
| Sample | Total Absorbance (A₅₇₀) | Background Absorbance (A₅₇₀) | Corrected Absorbance (A₅₇₀) |
| Control | 0.850 | 0.150 | 0.700 |
| +10 µM this compound | 0.925 | 0.225 | 0.700 |
| +50 µM this compound | 1.250 | 0.550 | 0.700 |
Troubleshooting Workflow: Spectral Interference
Caption: Workflow for correcting spectral interference.
Guide 3: Troubleshooting Interference in Fluorescence-Based Assays
This guide helps to identify and mitigate interference from the potential autofluorescence of this compound.
Problem: You observe an unexpectedly high fluorescence signal in the presence of this compound, leading to a high background or false-positive results.
Experimental Protocol: Mitigating Autofluorescence
Objective: To characterize the fluorescence of this compound and select assay conditions to minimize its impact.
Materials:
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This compound stock solution
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Assay buffer
-
Spectrofluorometer or fluorescence microplate reader with spectral scanning capabilities
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Fluorescent probe for your assay
Methodology:
-
Characterize this compound's Fluorescence:
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Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
In the spectrofluorometer, perform an excitation scan to find the optimal excitation wavelength (λex).
-
Then, perform an emission scan (using the determined λex) to find the optimal emission wavelength (λem).
-
-
Select a Spectrally Distinct Fluorophore:
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Compare the excitation and emission spectra of this compound with that of your assay's fluorophore.
-
If there is significant overlap, consider switching to a "red-shifted" fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence. Autofluorescence of small molecules is often more pronounced in the blue-green region of the spectrum.
-
-
Background Subtraction:
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If changing the fluorophore is not feasible, run a parallel control plate containing only the this compound dilutions in the assay buffer.
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Measure the fluorescence of this control plate and subtract these background values from your experimental data.
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Illustrative Data: Spectral Overlap
| Compound | Excitation Max (nm) | Emission Max (nm) | Potential for Interference |
| This compound Derivative | 472 | 555 | High with blue/green probes |
| Fluorescein (Probe 1) | 494 | 521 | High |
| Texas Red (Probe 2) | 589 | 615 | Low |
Signaling Pathway Diagrams
The therapeutic effects of strontium ranelate, the parent compound of this compound, are attributed to its dual action on bone metabolism, which involves modulating key signaling pathways in osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
WNT/β-catenin Signaling Pathway in Osteoblasts
Strontium ranelate has been shown to promote bone formation by activating the WNT/β-catenin signaling pathway. It can down-regulate sclerostin, an inhibitor of this pathway, leading to the accumulation of β-catenin in the nucleus and the transcription of genes involved in osteoblast differentiation and survival.
Caption: Strontium ranelate activates WNT/β-catenin signaling.
RANKL/OPG Signaling Pathway in Osteoclasts
Strontium ranelate can inhibit bone resorption by modulating the RANKL/OPG signaling axis. It has been shown to increase the expression of osteoprotegerin (OPG), a decoy receptor for RANKL, and decrease the expression of RANKL in osteoblasts. This shifts the OPG/RANKL ratio in favor of OPG, leading to reduced osteoclast differentiation and activity.
Caption: Strontium ranelate inhibits osteoclastogenesis via RANKL/OPG.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Wnt/β-catenin signaling pathway: proteins' roles in osteoporosis and cancer diseases and the regulatory effects of natural compounds on osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Ranelic Acid & Strontium Ranelate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ranelic acid and its therapeutically active salt, strontium ranelate.
Frequently Asked Questions (FAQs)
Q1: What is the primary therapeutic role of this compound in the compound strontium ranelate?
A1: In the context of the drug strontium ranelate, this compound primarily functions as an organic moiety that forms a salt with two strontium atoms.[1][2] The therapeutically active component for the treatment of osteoporosis is the strontium ion (Sr2+).[1][3][4] this compound itself is poorly absorbed and is largely considered a carrier for the strontium. It is an organic acid with metal cation chelating properties.
Q2: What is the mechanism of action of strontium ranelate in treating osteoporosis?
A2: Strontium ranelate is considered a dual-action bone agent. It works by simultaneously increasing bone formation by osteoblasts and decreasing bone resorption by osteoclasts. This rebalances bone turnover in favor of bone formation. The strontium ion is thought to act as an agonist of the calcium-sensing receptor (CaSR) on osteoblasts and osteoclasts, which plays a key role in its mechanism.
Q3: What are the known limitations or side effects associated with systemic administration of strontium ranelate?
A3: Systemic use of strontium ranelate has been associated with side effects, including an increased risk of venous thromboembolism (VTE), diarrhea, nausea, headaches, and cutaneous hypersensitivity reactions. Concerns about cardiovascular risks have also been raised, which has led to more restrictive usage guidelines in some regions.
Q4: Can the oral bioavailability of strontium ranelate be improved?
A4: The absolute oral bioavailability of strontium from strontium ranelate is relatively low, at approximately 25%. Its absorption is significantly reduced (by about 60-70%) by the simultaneous intake of food, milk, or calcium supplements. Therefore, it is recommended to administer strontium ranelate at least two hours after eating and at a different time from calcium supplements to maximize absorption. Formulation strategies, such as encapsulation in nanoparticles, are being explored to improve bioavailability and provide controlled release.
Troubleshooting Guides for Experimental Work
Issue 1: Low cellular uptake or inconsistent results in in-vitro osteoblast proliferation assays.
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Possible Cause 1: Interference from Calcium in Culture Medium.
-
Troubleshooting Tip: Strontium and calcium ions can compete for cellular uptake and binding to the calcium-sensing receptor. Ensure that the calcium concentration in your culture medium is standardized and consistent across all experiments. Consider using a medium with a physiological calcium concentration.
-
-
Possible Cause 2: Poor Solubility or Precipitation of Strontium Ranelate.
-
Troubleshooting Tip: Prepare fresh stock solutions of strontium ranelate for each experiment. Ensure complete dissolution before adding to the cell culture medium. If precipitation is observed, consider adjusting the solvent or pH, or using a gentle warming and vortexing step.
-
-
Possible Cause 3: Sub-optimal Cell Seeding Density.
-
Troubleshooting Tip: Optimize the initial seeding density of your osteoblastic cells. If the density is too low, the proliferative response may be minimal. If too high, contact inhibition may mask any pro-proliferative effects of strontium ranelate.
-
Issue 2: High variability in bone mineral density (BMD) measurements in animal studies.
-
Possible Cause 1: Influence of Strontium on DXA Measurements.
-
Troubleshooting Tip: Strontium has a higher atomic number than calcium, which can lead to an overestimation of BMD when measured by dual-energy X-ray absorptiometry (DXA). It is crucial to use a correction factor based on the bone strontium content to obtain accurate BMD values. This can be determined by analyzing bone biopsy samples for strontium concentration.
-
-
Possible Cause 2: Inconsistent Dosing and Feeding Schedules.
-
Troubleshooting Tip: As food and calcium can interfere with strontium ranelate absorption, strictly control the timing of administration in relation to feeding schedules in your animal models. Ensure consistent timing across all experimental groups.
-
Issue 3: Difficulty in achieving sustained local release from a drug delivery system.
-
Possible Cause 1: Inappropriate Polymer for Microencapsulation.
-
Troubleshooting Tip: The choice of polymer (e.g., PLA, PLGA) and its molecular weight will significantly impact the degradation rate and drug release profile. If release is too rapid, consider a higher molecular weight polymer or a more hydrophobic polymer. If release is too slow, a lower molecular weight or more hydrophilic polymer may be more suitable.
-
-
Possible Cause 2: Low Encapsulation Efficiency.
-
Troubleshooting Tip: The encapsulation efficiency can be affected by the solvent systems and homogenization speeds used during microparticle preparation. Experiment with different solvent miscibilities and emulsification techniques (e.g., solid-in-oil-in-water vs. water-in-oil-in-water) to optimize drug loading.
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Strategies to Enhance Therapeutic Efficacy
Combination Therapies
Combining strontium ranelate with other osteogenic or anti-resorptive agents can lead to synergistic effects. A notable example is the combination with alfacalcidol, an active vitamin D analog.
Data Summary: Strontium Ranelate Monotherapy vs. Combination with Alfacalcidol
| Parameter | Strontium Ranelate Monotherapy (6 months) | Strontium Ranelate + Alfacalcidol (6 months) | Key Finding | Reference |
| Change in Lumbar Spine BMD | Statistically significant increase vs. control | Statistically significant increase vs. monotherapy group | Combination therapy is superior in improving BMD. | |
| Change in Femoral Neck BMD | Statistically significant increase vs. control | Statistically significant increase vs. monotherapy group | Combination therapy shows greater improvement. | |
| Functional Tests (e.g., "up and go") | No significant change | Improved ability and increased number of participants able to perform tests | Combination therapy improves functional ability and may reduce fall risk. | |
| β-CrossLaps (Bone Resorption Marker) | Significant reduction vs. control | Significantly greater reduction (24.0%) vs. monotherapy | Combination therapy has a stronger anti-resorptive effect. |
Novel Drug Delivery Systems
Local delivery systems can enhance efficacy at the target site while minimizing systemic side effects. Microencapsulation in biodegradable polymers is a promising strategy.
Data Summary: Poly(lactic acid) Microencapsulation of Strontium Ranelate
| Microencapsulation Technique | SrRan/Organic Phase Ratio (w/v) | Drug Loading (wt%) | Encapsulation Efficiency (%) | Key Finding | Reference |
| s/o/w (solid-in-oil-in-water) | 10/1 | 3.47 ± 0.69 | 27.39 ± 5.64 | Lower ratios can yield higher encapsulation efficiency. | |
| s/o/w (solid-in-oil-in-water) | 100/1 | 6.31 ± 0.14 | Low (e.g., 5.24 at 50/1 ratio) | Increasing drug content can sharply decrease efficiency. | |
| s/w1/o/w2 (solid-in-water-in-oil-in-water) | 10/1 | 3.57 ± 0.28 | 37.5 ± 3.7 | This technique can achieve higher drug loading and efficiency. | |
| s/w1/o/w2 (solid-in-water-in-oil-in-water) | 100/1 | 24.39 ± 0.91 | 28.4 ± 2.3 | Allows for significantly higher drug loading in microcapsules. |
Experimental Protocols
Protocol 1: Microencapsulation of Strontium Ranelate in PLA using s/o/w Technique
This protocol is a generalized procedure based on methodologies described in the literature.
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Prepare Polymer Solution: Dissolve 1g of Poly(lactic acid) (PLA) in 10 ml of dichloromethane (DCM) to create the organic phase.
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Prepare Aqueous Phase: Dissolve 4g of Poly(vinyl alcohol) (PVA) in 100 ml of deionized water to create a 4% aqueous PVA solution.
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Create Suspension: Weigh the desired amount of strontium ranelate powder (e.g., 100 mg for a 10/1 ratio) and homogenize it with 7 ml of the PLA/DCM solution. This forms the solid-in-oil (s/o) suspension.
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Emulsification: Add the s/o suspension to 100 ml of the 4% PVA solution. Homogenize the mixture at high speed (e.g., 7000 rpm) to create an emulsion.
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Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the PLA microcapsules.
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Collection and Washing: Collect the microcapsules by centrifugation. Wash them several times with deionized water to remove residual PVA.
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Drying: Lyophilize the washed microcapsules to obtain a dry powder.
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Characterization: Analyze the microcapsules for size, morphology (using SEM), drug loading, and encapsulation efficiency.
Protocol 2: In-vitro Osteoblast Proliferation Assay (MTT Assay)
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Cell Seeding: Seed osteoblastic cells (e.g., MC3T3-E1) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
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Treatment: Prepare different concentrations of strontium ranelate in the cell culture medium. Replace the old medium with the treatment medium. Include a vehicle-only control group.
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Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the control group.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of Strontium Ranelate.
Experimental Workflow
Caption: Workflow for Strontium Ranelate microencapsulation.
Logical Relationships
Caption: Strategies to enhance Strontium Ranelate efficacy.
References
- 1. Strontium ranelate for the treatment of osteoporosis: Is useful, but changes in bone mineral density need careful interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ranelic Acid In Vivo Applications
Disclaimer: Research and clinical data on the in vivo effects of ranelic acid are predominantly available in the context of the drug strontium ranelate . In this compound, this compound serves as the organic moiety for two strontium ions. The therapeutic (on-target) effects on bone metabolism are primarily attributed to the strontium ions, while the off-target effects are associated with the administration of the complete compound.[1][2][3] This guide, therefore, focuses on mitigating the off-target effects observed with strontium ranelate, as this is the form used in most experimental and clinical settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of strontium ranelate?
A1: Strontium ranelate is known for its dual-action mechanism in treating osteoporosis. It simultaneously increases bone formation by stimulating osteoblast proliferation and differentiation while decreasing bone resorption by inhibiting osteoclast differentiation and activity.[4][5] This rebalances bone turnover in favor of formation, leading to increased bone mineral density and improved bone strength.
Q2: What are the major documented off-target effects of strontium ranelate in vivo?
A2: The most significant off-target effects, identified through large clinical trials, are cardiovascular complications. These include an increased risk of venous thromboembolism (VTE) and serious cardiac events like myocardial infarction. Other commonly reported side effects are gastrointestinal issues such as nausea and diarrhea, as well as headaches. In rare cases, severe skin reactions have been observed.
Q3: How can I monitor for cardiovascular off-target effects in my preclinical animal models?
A3: Monitoring cardiovascular health is critical. We recommend a multi-faceted approach:
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Electrocardiogram (ECG) Monitoring: Use telemetry or non-invasive systems to track heart rate, rhythm, and intervals (e.g., QT interval) for any abnormalities.
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Blood Pressure Measurement: Regularly measure systolic and diastolic blood pressure using tail-cuff systems or telemetry.
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Biomarker Analysis: At study termination, analyze plasma or serum for cardiac injury markers such as troponins (cTnI, cTnT) and natriuretic peptides (BNP).
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Histopathology: Perform detailed histological examination of the heart and major blood vessels to identify any structural changes, inflammation, or signs of thrombosis.
Q4: What strategies can be employed to minimize gastrointestinal side effects in animal studies?
A4: Gastrointestinal upset can affect animal welfare and data quality. Consider the following:
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Dose Administration: Administer the compound at a consistent time each day. As food can affect absorption, it is recommended to administer strontium ranelate at least two hours after feeding.
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Formulation: Ensure the granules are fully suspended in the vehicle (e.g., water) immediately before oral gavage to prevent irritation.
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Acclimatization: Introduce a gradual dose escalation over several days to allow the animals' systems to adapt.
Q5: Is there a difference in effects between strontium ranelate and other strontium salts, like strontium citrate?
A5: While both compounds deliver strontium ions, their clinical data and regulatory approval differ significantly. Strontium ranelate has undergone extensive clinical trials (SOTI and TROPOS) that have established its efficacy and safety profile, including its off-target risks. Other strontium salts are often sold as dietary supplements and lack the same level of rigorous clinical evidence for fracture prevention and have a less-defined risk profile. The ranelate moiety itself is largely unabsorbed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality or signs of cardiac distress in animal subjects. | Cardiovascular off-target effects of strontium ranelate. | 1. Immediately pause dosing and consult with the institutional veterinarian. 2. Review your cardiovascular monitoring plan (See FAQ Q3). 3. Consider a dose-response study to find the minimum effective dose with an acceptable safety margin. 4. Perform necropsies with a focus on cardiovascular histopathology. |
| High variability in bone mineral density (BMD) measurements. | Interference of strontium in DXA scans; inconsistent dosing. | 1. Recognize that strontium has a higher atomic number than calcium, which can artificially inflate BMD readings from DXA scans. 2. Use correction factors if available, or rely on other endpoints like bone strength (biomechanical testing) and bone turnover markers. 3. Ensure precise and consistent oral gavage technique. |
| Weight loss or reduced food intake in treated animals. | Gastrointestinal side effects (nausea, diarrhea). | 1. Implement strategies to minimize GI issues (See FAQ Q4). 2. Provide highly palatable and easily digestible food. 3. Monitor animal weight daily. If significant weight loss occurs (>10%), consider reducing the dose or providing supportive care. |
| Signs of venous thromboembolism (VTE) (e.g., limb swelling, discoloration). | Known pro-thrombotic off-target effect of strontium ranelate. | 1. This is a serious adverse event. Euthanize the affected animal and perform a thorough necropsy to confirm VTE. 2. Implement a VTE monitoring protocol (See Experimental Protocols). 3. Re-evaluate the risk-benefit of the chosen dose and model. |
Quantitative Data Summary
The following tables summarize adverse event data from key clinical trials of strontium ranelate, providing a quantitative basis for understanding its off-target risks.
Table 1: Incidence of Key Adverse Events in Major 3-Year Clinical Trials (SOTI & TROPOS Pooled Data)
| Adverse Event | Strontium Ranelate (2g/day) (n=3352) | Placebo (n=3317) | Relative Risk (95% CI) |
| Nausea | 6.6% | 4.3% | 1.53 (1.23 - 1.91) |
| Diarrhea | 6.5% | 4.6% | 1.41 (1.13 - 1.76) |
| Venous Thromboembolism (VTE) | 1.9% | 1.1% | 1.73 (1.11 - 2.69) |
Data adapted from pivotal clinical trial publications.
Table 2: Fracture Risk Reduction (On-Target Efficacy) from SOTI Trial (3-Year Data)
| Fracture Type | Risk Reduction with Strontium Ranelate | p-value |
| New Vertebral Fracture | 41% | <0.001 |
| Clinical Vertebral Fracture | 38% | <0.001 |
This table is included to allow researchers to weigh the on-target benefits against the off-target risks outlined in Table 1. Data from Meunier et al. 2004.
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiovascular Function in a Rodent Model
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Animal Model: Use an appropriate model, such as aged ovariectomized (OVX) rats, which mimics postmenopausal osteoporosis and allows for the assessment of age-related cardiovascular changes.
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Telemetry Implantation: For continuous monitoring, surgically implant telemetry devices (e.g., DSI PhysioTel™) to record ECG and blood pressure. Allow for a 2-week post-operative recovery period before starting treatment.
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Dosing: Administer strontium ranelate (e.g., 625 mg/kg/day in rats, a common translational dose) or vehicle control via oral gavage once daily.
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Data Acquisition: Record baseline cardiovascular data for 48-72 hours pre-treatment. Continue recording throughout the study period (e.g., 12 weeks).
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Analysis:
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Analyze ECG for changes in heart rate, PR interval, QRS duration, and QT interval.
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Analyze blood pressure data for significant changes in systolic, diastolic, and mean arterial pressure.
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At the end of the study, collect blood for cardiac biomarker analysis (troponins).
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Harvest the heart for weighing and histopathological analysis (e.g., H&E and Masson's trichrome staining for fibrosis).
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Protocol 2: Monitoring Venous Thromboembolism (VTE) in Preclinical Studies
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Model: Use a model known for susceptibility to thrombosis if VTE is a primary endpoint, or monitor for spontaneous events in standard models.
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Visual Inspection: Conduct daily health checks, paying close attention to signs of VTE such as swelling, redness, or tenderness in the limbs.
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Blood Coagulation Assays: At interim points and at study termination, collect blood via cardiac puncture into citrate tubes. Perform a coagulation panel including Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and D-dimer levels.
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Histopathology: At necropsy, carefully examine the lungs for evidence of pulmonary embolism. Perfuse-fix the lungs and major veins (e.g., vena cava, femoral veins) for histological sectioning and staining (H&E) to identify thrombi.
Visualizations: Pathways and Workflows
Caption: On-target signaling of strontium ranelate in bone cells.
Caption: Workflow for assessing strontium ranelate effects in vivo.
References
- 1. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium ranelate for preventing and treating postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium ranelate for the treatment of osteoporosis: Is useful, but changes in bone mineral density need careful interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Strontium Ranelate used for? [synapse.patsnap.com]
- 5. Strontium for osteoporosis: Effectiveness, side effects, and more [medicalnewstoday.com]
Ranelic Acid experiment variability and reproducibility issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability and reproducibility issues in experiments involving Ranelic Acid and its salts, such as Strontium Ranelate. Our aim is to help you achieve consistent and reliable results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound's strontium salt, Strontium Ranelate?
A1: Strontium ranelate is understood to have a dual mechanism of action on bone metabolism. It simultaneously stimulates bone formation and inhibits bone resorption, which helps to rebalance bone turnover in favor of bone formation.[1][2][3] The strontium component is responsible for these pharmacological effects.[1]
Q2: What is the role of the this compound moiety in strontium ranelate?
A2: this compound is the organic component to which two strontium atoms are bound.[1] In the gastrointestinal tract, strontium ranelate dissociates, and it is the strontium ions that are primarily responsible for the therapeutic effects on bone. This compound itself is reported to have no direct pharmacological activity on bone cells.
Q3: What are the typical concentrations of strontium ranelate used in in vitro cell culture experiments?
A3: The concentrations of strontium ranelate used in in vitro studies typically range from 0.01 mM to 2 mM. Some studies have used concentrations as high as 5 mM. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: How should I prepare and store this compound or its salts for experimental use?
A4: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C. The compound is typically soluble in DMSO.
Q5: Can the form of strontium salt used (e.g., ranelate, citrate, chloride) affect experimental outcomes?
A5: Yes, different strontium salts may have varying effects on bone parameters. A comparative study in an ovariectomized mouse model showed differences in the efficacy of strontium ranelate, citrate, and chloride on bone mineral density and microarchitecture, with strontium citrate showing the least effect. It is therefore critical to specify the exact salt used in your experiments for reproducibility.
Troubleshooting Guide
Issue 1: High Variability in Osteoblast Proliferation or Differentiation Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counts. |
| Cell Line Variability | Different osteoblastic cell lines (e.g., primary human osteoblasts, MC3T3-E1) can respond differently. If possible, use the same cell line and passage number across experiments. Be aware that primary cells may have greater inherent variability. |
| Sub-optimal Strontium Ranelate Concentration | The effects of strontium ranelate are dose-dependent. Perform a dose-response curve (e.g., 0.01, 0.1, 0.5, 1, 2 mM) to identify the optimal concentration for your specific cell line and assay. |
| Variations in Treatment Duration | The duration of exposure to strontium ranelate can significantly impact results. For proliferation assays, common time points are 24, 48, and 72 hours. For differentiation and mineralization assays, longer incubation periods (e.g., 7, 14, 21 days) are often required. Standardize the treatment duration across all experiments. |
| Instability in Culture Medium | While generally stable, the stability of strontium ranelate in culture medium over long incubation periods could be a factor. Prepare fresh treatment media regularly, especially for long-term cultures. A study on the stability of strontium ranelate showed negligible degradation under thermal, UV light, and alkaline conditions, but significant degradation in acidic and oxidative environments. |
Issue 2: Inconsistent Results in Osteoclast Activity Assays
| Potential Cause | Troubleshooting Steps |
| Variable Osteoclast Differentiation | Ensure consistent and robust osteoclast differentiation before starting the resorption assay. This can be influenced by the source of precursor cells (e.g., bone marrow macrophages, RAW 264.7 cells) and the concentration of differentiation factors like RANKL and M-CSF. |
| Inappropriate Assay for Resorption | Different methods are used to assess osteoclast activity, such as measuring the area of resorption pits on dentine slices or bone-mimetic surfaces. Choose a method that is well-established and quantifiable in your lab. |
| Incorrect Timing of Treatment | The timing of strontium ranelate addition can be critical. Determine whether you are assessing the effect on osteoclast differentiation or on the activity of mature osteoclasts and adjust the treatment protocol accordingly. |
| pH of the Culture Medium | The pH of the culture medium can influence osteoclast activity. For instance, a lower pH (around 7.0) can activate resorption. Monitor and maintain a consistent pH in your cultures. |
Issue 3: Difficulty Reproducing Mineralization Assay Results
| Potential Cause | Troubleshooting Steps |
| Inadequate Mineralization Medium | Ensure your mineralization medium is properly supplemented with ascorbic acid and β-glycerophosphate to support osteoblast-mediated matrix mineralization. |
| Interference of Strontium with Calcium Staining | Strontium can be incorporated into the mineralized matrix. Be aware that this may affect quantification methods that rely on calcium-specific dyes like Alizarin Red S. Consider using complementary techniques to assess matrix composition. |
| Variability in Nodule Formation | The number and size of mineralized nodules can be variable. Ensure a confluent and healthy osteoblast culture before inducing mineralization. Seed cells at a high density to promote nodule formation. |
Quantitative Data Summary
Table 1: In Vitro Effects of Strontium Ranelate on Osteoblasts
| Parameter | Cell Type | Concentration Range | Effect | Citation(s) |
| Proliferation | MC3T3-E1 | 0.05 - 0.5 mM | No effect at 0.05-0.1 mM; decreased at 0.5 mM | |
| Proliferation | Human Osteoblasts | 0.12 - 0.5 mM | Increased | |
| Alkaline Phosphatase (ALP) Activity | Human Osteoblasts | 0.01 - 2 mM | Dose-dependent increase | |
| OPG mRNA Expression | Human Osteoblasts | 0.01 - 2 mM | Dose-dependent increase | |
| RANKL mRNA Expression | Human Osteoblasts | 0.1 - 2 mM | Dose-dependent decrease | |
| Mineralized Nodule Formation | Osteoblastic cells | 0.5 mM | Increased |
Table 2: In Vitro Effects of Strontium Ranelate on Osteoclasts
| Parameter | Cell Type | Concentration Range | Effect | Citation(s) |
| Osteoclast Formation | Murine spleen cells | Not specified | Decreased | |
| Resorbing Activity | Murine osteoclasts | Not specified | Reduced | |
| Actin Sealing Zone | Murine osteoclasts | Not specified | Disrupted | |
| Osteoclast Number | Mouse marrow cultures | up to 1 mM | Reduced |
Experimental Protocols
Protocol 1: Assessment of Osteoblast Differentiation (Alkaline Phosphatase Activity)
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Cell Seeding: Plate human osteoblasts in 96-well plates at a density that will allow for growth over the experimental period.
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Treatment: After cell attachment, replace the medium with serum-reduced medium supplemented with various concentrations of strontium ranelate (e.g., 0.01, 0.1, 1, and 2 mM). Include a vehicle control.
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Incubation: Culture the cells for 72 hours.
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Assay: Measure alkaline phosphatase (ALP) activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate. Read the absorbance at 405 nm.
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Normalization: Normalize the ALP activity to the total protein content in each well to account for differences in cell number.
Protocol 2: Assessment of Osteoclast Resorptive Activity
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Prepare Substrate: Use dentine slices or bone-mimetic calcium phosphate-coated coverslips as a substrate for osteoclast culture.
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Cell Seeding: Isolate osteoclast precursors (e.g., from mouse bone marrow) and seed them onto the prepared substrates in the presence of M-CSF and RANKL to induce osteoclast differentiation.
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Treatment: Once mature osteoclasts have formed, treat the cultures with different concentrations of strontium ranelate for a specified period (e.g., 48 hours).
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Activation of Resorption (Optional): For the final 48 hours of culture, the medium pH can be reduced to 7.0 to activate resorption.
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Staining and Analysis: At the end of the experiment, remove the cells and stain the substrates to visualize resorption pits (e.g., with Toluidine Blue for dentine). Quantify the resorbed area using image analysis software. Osteoclasts can be identified by staining for tartrate-resistant acid phosphatase (TRAP).
Visualizations
Caption: Dual mechanism of action of Strontium Ranelate on bone cells.
Caption: Troubleshooting workflow for experimental variability.
References
Validation & Comparative
A Comparative Analysis of Ranelic Acid and Bisphosphonates in Osteoporosis Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two prominent classes of osteoporosis treatments: ranelic acid (as strontium ranelate) and bisphosphonates. By examining their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used to evaluate them, this document serves as a comprehensive resource for the scientific community.
Mechanisms of Action: A Fundamental Divergence
The primary distinction between strontium ranelate and bisphosphonates lies in their fundamental impact on bone metabolism. Strontium ranelate is recognized for its dual mode of action, simultaneously stimulating bone formation and reducing bone resorption.[1][2][3] In contrast, bisphosphonates are potent anti-resorptive agents that primarily inhibit the activity of osteoclasts, the cells responsible for bone breakdown.[4][5]
Strontium Ranelate: The strontium ion is the active component, and it is believed to exert its effects through multiple pathways. It appears to act as an agonist of the calcium-sensing receptor (CaSR) on both osteoblasts and osteoclasts. This interaction is thought to stimulate osteoblast differentiation and proliferation while promoting osteoclast apoptosis and reducing their resorptive activity. Furthermore, strontium ranelate has been shown to increase the expression of osteoprotegerin (OPG) and decrease the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) by osteoblasts, further inhibiting osteoclastogenesis.
Bisphosphonates: This class of drugs has a high affinity for hydroxyapatite in the bone mineral matrix. They are taken up by osteoclasts during bone resorption. Bisphosphonates are broadly categorized into two groups based on their chemical structure and mechanism:
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Non-Nitrogen-containing Bisphosphonates (e.g., etidronate, clodronate): These are metabolized within the osteoclast into non-hydrolyzable ATP analogues, which induce osteoclast apoptosis by interfering with cellular energy metabolism.
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Nitrogen-containing Bisphosphonates (e.g., alendronate, risedronate, zoledronic acid): These are significantly more potent and act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival, ultimately leading to their inactivation and apoptosis.
Signaling Pathways
The distinct mechanisms of action are reflected in the different signaling pathways modulated by each drug class.
Comparative Efficacy: Fracture Risk and Bone Mineral Density
Direct head-to-head clinical trials comparing strontium ranelate and bisphosphonates are limited. Therefore, this comparison relies on data from placebo-controlled trials and indirect meta-analyses.
Fracture Risk Reduction
Both drug classes have demonstrated efficacy in reducing the risk of osteoporotic fractures.
Table 1: Comparative Efficacy in Fracture Risk Reduction (vs. Placebo)
| Fracture Type | Strontium Ranelate | Bisphosphonates (representative data) |
| Vertebral Fractures | 41% reduction over 3 years (SOTI trial). 33% reduction over 4 years. | Alendronate: ~50% reduction. Risedronate: ~40% reduction. Zoledronic Acid: ~70% reduction. |
| Non-Vertebral Fractures | 15% reduction over 5 years (TROPOS trial). | Alendronate: ~30% reduction. Risedronate: ~40% reduction. Zoledronic Acid: ~35% reduction. |
| Hip Fractures | 36% reduction in a high-risk subgroup (age >74, low BMD). | Alendronate, Risedronate, Zoledronic Acid: Significant reductions demonstrated. |
A meta-analysis using mixed treatment comparison indicated that some bisphosphonates, like denosumab (a RANKL inhibitor often compared with bisphosphonates), may be more effective than strontium ranelate in preventing new vertebral fractures. However, strontium ranelate's efficacy appears to be independent of the baseline fracture risk as assessed by FRAX®.
Bone Mineral Density (BMD)
Both treatments increase BMD, a key surrogate marker for bone strength.
Table 2: Comparative Efficacy in Bone Mineral Density (BMD) Increase (vs. Baseline/Placebo)
| Anatomic Site | Strontium Ranelate (after 3 years) | Bisphosphonates (representative data) |
| Lumbar Spine | ~14.4% increase (SOTI trial). Note: This is an uncorrected value. | Alendronate & Zoledronate: Considered among the most effective in increasing lumbar spine BMD. |
| Femoral Neck | ~8.3% increase (SOTI trial). | Alendronate: Provides a maximal percentage increase in femoral neck BMD. |
| Total Hip | ~8.6% increase (SOTI trial). | Zoledronate: Provides maximal change in total hip BMD. |
It is crucial to note that BMD measurements in patients treated with strontium ranelate are artificially inflated due to the higher atomic number of strontium compared to calcium. After correction based on bone biopsy data, the true increase in lumbar spine BMD in the SOTI trial was estimated to be around 8.1%. Studies have also shown that previous treatment with bisphosphonates may blunt the subsequent BMD response to strontium ranelate.
Experimental Protocols and Methodologies
The evaluation of these anti-osteoporotic agents relies on standardized and rigorous experimental protocols.
Measurement of Bone Mineral Density
The gold standard for assessing BMD in clinical trials is Dual-Energy X-ray Absorptiometry (DXA).
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Procedure: Full-table DXA systems are used to measure BMD at key skeletal sites, primarily the lumbar spine (L1-L4) and the hip (total hip and femoral neck).
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Fracture Assessment: DXA can also be used for Vertebral Fracture Assessment (VFA), where lateral spine images are acquired to identify prevalent vertebral fractures using semi-quantitative methods.
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Quality Control: To ensure accuracy and precision, standardized procedures are followed, including regular calibration with phantoms and consistent patient positioning for longitudinal measurements.
Assessment of Bone Turnover Markers (BTMs)
BTMs are measured in serum or urine to provide a dynamic assessment of bone remodeling activity and to monitor treatment response.
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Reference Markers: The International Osteoporosis Foundation recommends serum C-terminal telopeptide of type I collagen (CTX) as the reference marker for bone resorption and serum procollagen type I N-terminal propeptide (P1NP) for bone formation.
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Sample Collection: To minimize pre-analytical variability, blood samples for BTM analysis are typically collected in the morning after an overnight fast. Serial measurements for monitoring should be performed at the same time of day and using the same laboratory and assay.
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Assay Methodology: Automated immunoassays are now widely used for high-throughput and standardized measurement of CTX and P1NP in clinical laboratories.
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Treatment Response: With bisphosphonate therapy, a significant decrease in BTMs is expected, typically a >25-30% reduction in CTX and P1NP at 3 to 6 months. For strontium ranelate, there is a small increase in bone formation markers and a small decrease in bone resorption markers.
Safety and Tolerability Profiles
The safety profiles of strontium ranelate and bisphosphonates are distinct and are a critical consideration in their clinical use.
Table 3: Comparative Safety and Tolerability
| Adverse Event | Strontium Ranelate | Bisphosphonates |
| Common | Nausea, diarrhea, headache, dermatitis, eczema (typically in the first 3 months). | Oral: Nausea, heartburn, esophageal irritation, gastric ulcers. IV: Acute-phase reaction (flu-like symptoms, fever, myalgia) after first infusion. |
| Cardiovascular | Increased risk of venous thromboembolism (VTE) and cardiovascular death. No increased risk of acute myocardial infarction (AMI) in patients without contraindications. | Generally not associated with increased cardiovascular risk. |
| Gastrointestinal | Mild and transient GI effects. | Upper GI events are a primary concern with oral formulations, requiring specific administration instructions. |
| Renal | Use with caution in severe renal impairment. | Not recommended for patients with severe kidney disease. |
| Rare but Serious | Osteonecrosis of the Jaw (ONJ): Rare, with risk increasing with duration of use and in oncology settings. Atypical Femoral Fractures: Rare, associated with long-term use. |
Concerns about the cardiovascular safety of strontium ranelate have led to restrictions on its use. It is now typically recommended for patients at high risk of fracture who cannot use other osteoporosis treatments.
Conclusion
Strontium ranelate and bisphosphonates are effective treatments for osteoporosis, but they operate through fundamentally different mechanisms, which influences their efficacy and safety profiles.
-
Strontium Ranelate offers a unique dual-action mechanism that modestly increases bone formation while also reducing resorption. This results in significant fracture risk reduction and increases in BMD, though the latter is subject to measurement artifact. Its use is limited by cardiovascular safety concerns.
-
Bisphosphonates are potent anti-resorptive agents that are a first-line treatment for osteoporosis. They have a well-established efficacy in reducing vertebral and non-vertebral fractures. Their safety profile is characterized by potential gastrointestinal issues with oral forms and rare but serious adverse events like ONJ and atypical femoral fractures with long-term use.
The choice between these agents for drug development or clinical research depends on the specific therapeutic goals, the patient population, and a careful consideration of the benefit-risk profile. This guide provides the foundational data and methodological context to support such informed decisions.
References
- 1. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium ranelate for the treatment of osteoporosis: Is useful, but changes in bone mineral density need careful interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on strontium ranelate long-term antifracture efficacy in the treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium Ranelate: Long-Term Efficacy against Vertebral, Nonvertebral and Hip Fractures in Patients with Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
Unraveling the Dual Action of Strontium Ranelate: A Comparative Guide for Researchers
A deep dive into the experimental validation of strontium ranelate's unique mechanism of action, offering a comparative analysis against other key osteoporosis therapies. This guide provides researchers, scientists, and drug development professionals with the data, protocols, and pathway visualizations necessary to understand and build upon existing research.
Strontium ranelate stands out in the landscape of osteoporosis treatments due to its novel dual mechanism of action: concurrently stimulating bone formation and inhibiting bone resorption.[1][2][3] This unique characteristic theoretically offers an advantage over purely anti-resorptive agents, such as bisphosphonates, or purely anabolic agents, like teriparatide. This guide synthesizes the experimental evidence validating this dual action, presents comparative data against other treatments, and provides detailed methodologies for key experimental assays.
The Anabolic Effect: Stimulating Bone Formation
Strontium ranelate promotes the proliferation and differentiation of osteoblasts, the cells responsible for creating new bone tissue.[4][5] This anabolic effect is primarily mediated through the activation of the calcium-sensing receptor (CaSR) and the subsequent stimulation of the Wnt/β-catenin signaling pathway.
Key Signaling Pathways in Bone Formation
Activation of the CaSR by strontium ions is a critical initiating step. This can lead to downstream signaling cascades, including the activation of the Wnt/β-catenin pathway, which is a master regulator of osteoblastogenesis. Strontium ranelate has been shown to increase the nuclear translocation of β-catenin, a key event in the activation of this pathway, leading to the expression of genes that drive osteoblast proliferation and differentiation.
References
- 1. Comparative Effects of Teriparatide, Denosumab, and Combination Therapy on Peripheral Compartmental Bone Density, Microarchitecture, and Estimated Strength: the DATA-HRpQCT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugsincontext.com [drugsincontext.com]
- 5. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of Ranelic Acid Across Species: A Case of Minimal Systemic Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current understanding of ranelic acid metabolism across different species. Strontium ranelate, a former treatment for osteoporosis, is a salt composed of two atoms of stable strontium and one molecule of this compound. Upon oral administration, it dissociates, and the pharmacological effects are attributed to the strontium ion, which mimics calcium's role in bone metabolism. This guide will focus on the metabolic fate of the this compound moiety.
A comprehensive review of available literature reveals a notable scarcity of detailed cross-species comparative metabolism studies specifically for this compound. This is primarily because this compound is considered to be pharmacologically inactive, is minimally absorbed from the gastrointestinal tract, and is largely excreted unchanged[1]. Consequently, extensive metabolic profiling, which is a critical step for pharmacologically active and systemically available compounds, has not been a primary focus of research for this compound.
This guide will therefore summarize the known pharmacokinetic profile of this compound, explain the rationale behind the limited metabolic data, and provide an overview of the standard experimental protocols that would be employed in cross-species metabolism studies for a typical drug candidate.
Pharmacokinetics of Strontium Ranelate: Dissociation and Fate
Following oral administration, strontium ranelate dissociates into strontium (Sr²⁺) and this compound in the gastrointestinal tract[1][2].
-
Strontium (Sr²⁺): The strontium ion is the active component. It is absorbed and subsequently incorporated into bone tissue, where it exerts its therapeutic effects by stimulating bone formation and inhibiting bone resorption[2][3]. As a divalent cation, strontium is not metabolized. Its effective half-life is approximately 60 hours.
-
This compound: The organic moiety, this compound, is poorly absorbed. The majority of ingested this compound is excreted in the feces.
Data on this compound Metabolism and Excretion
Due to its low systemic exposure, there is limited information on the metabolism of this compound. The prevailing understanding is that it undergoes minimal, if any, significant metabolic transformation.
| Species | Route of Administration | Key Findings | Reference |
| Humans | Oral | This compound is minimally absorbed and mainly excreted. | |
| General | Oral | The pharmacological actions of strontium ranelate are due to strontium; this compound has no pharmacological activity. |
Table 1: Summary of Available Information on this compound Disposition
Standard Experimental Protocols for Cross-Species Metabolism Studies
While specific data for this compound is lacking, this section outlines the standard methodologies used in drug development to compare the metabolism of a new chemical entity across different species. These protocols are crucial for identifying potential metabolic liabilities and for selecting the appropriate animal species for preclinical toxicology studies.
In Vitro Metabolism Assays
-
Liver Microsomes: This is a common initial step to assess metabolic stability and identify major metabolites.
-
Objective: To determine the intrinsic clearance of a compound and to profile the metabolites formed by Phase I (e.g., cytochrome P450) and Phase II (e.g., glucuronidation) enzymes.
-
Methodology:
-
Incubate the test compound (e.g., this compound) with liver microsomes from different species (e.g., human, rat, mouse, dog, monkey).
-
The incubation mixture includes cofactors such as NADPH for Phase I reactions and UDPGA for glucuronidation.
-
Samples are taken at various time points and the reaction is quenched.
-
The disappearance of the parent compound and the formation of metabolites are monitored using analytical techniques like LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
-
-
Hepatocytes: Intact liver cells that contain a full complement of metabolic enzymes and cofactors.
-
Objective: To provide a more comprehensive picture of metabolism, including both Phase I and Phase II reactions, as well as transporter effects.
-
Methodology:
-
Incubate the test compound with fresh or cryopreserved hepatocytes from different species.
-
Analyze the formation of metabolites in the cells and the incubation medium over time using LC-MS/MS.
-
-
In Vivo Metabolism and Pharmacokinetic Studies
-
Animal Studies: These studies provide data on the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.
-
Objective: To determine the pharmacokinetic profile (e.g., Cmax, Tmax, AUC, half-life) and to identify the major metabolites and their routes of excretion.
-
Methodology:
-
Administer the test compound (often radiolabeled) to different animal species (e.g., rat, dog) via the intended clinical route (e.g., oral) and intravenously.
-
Collect blood, urine, and feces at multiple time points.
-
Analyze plasma for the parent drug and metabolites to determine pharmacokinetic parameters.
-
Analyze urine and feces to determine the extent of excretion and to profile the excreted metabolites.
-
-
Visualizing the Fate of Strontium Ranelate and a Generic Metabolism Workflow
The following diagrams illustrate the dissociation of strontium ranelate and a typical workflow for investigating the metabolism of a new drug candidate.
Caption: Fate of Strontium Ranelate after Oral Administration.
Caption: General Workflow for Cross-Species Metabolism Studies.
Conclusion
References
Head-to-Head Comparative Analysis of Ranelic Acid and Other Osteoporosis Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ranelic acid (the active moiety of strontium ranelate) with other leading osteoporosis treatments. The analysis is based on data from pivotal head-to-head clinical trials and placebo-controlled studies, with a focus on efficacy, safety, and mechanisms of action. All quantitative data is summarized for ease of comparison, and detailed experimental protocols from key studies are provided.
Executive Summary
This compound, administered as strontium ranelate, holds a unique position in the osteoporosis treatment landscape due to its dual mechanism of action, which involves both stimulating bone formation and reducing bone resorption. This contrasts with purely antiresorptive agents like bisphosphonates (e.g., alendronate, zoledronic acid) and denosumab, and the anabolic agent teriparatide. Clinical trial data demonstrates the efficacy of strontium ranelate in reducing vertebral and non-vertebral fractures. However, its use has been associated with an increased risk of cardiovascular events, which has led to restrictions on its use in some regions. This guide will delve into the comparative data to provide a comprehensive overview for research and drug development professionals.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials comparing strontium ranelate with placebo and other active treatments.
Table 1: Comparison of Strontium Ranelate and Alendronate
| Endpoint | Strontium Ranelate (2 g/day ) | Alendronate (70 mg/week) | Study Details |
| Bone Mineral Density (BMD) - Lumbar Spine | +5.7% | +5.1% | 2-year, double-blind, randomized controlled trial in postmenopausal women with osteoporosis.[1] |
| BMD - Total Hip | +3.3% | +2.2% | Same as above.[1] |
| Cortical Thickness (Distal Tibia) | +5.3% | No significant change | Same as above.[1] |
| Bone Turnover Markers (Bone Formation - bALP) | +21% (at 2 years) | Decrease | 2-year study.[2] |
| Bone Turnover Markers (Bone Resorption - s-CTX) | -1% (at 2 years) | Decrease | 2-year study.[2] |
| Patient Satisfaction | 68% "YES" to "generally satisfied" | 91% "YES" to "generally satisfied" | 12-month comparative study. |
Table 2: Comparison of Strontium Ranelate and Teriparatide
| Endpoint | Strontium Ranelate (2 g/day ) | Teriparatide (20 µ g/day ) | Study Details |
| Bone Formation Marker (PINP) | -19% (at 6 months) | +57% (at 1 month) | 6-month, randomized, multicenter study in postmenopausal women with osteoporosis. |
| Bone Resorption Marker (β-CTX) | -11% (at 1 and 3 months) | Significant increase | Same as above. |
| Mineralization Surface (% of bone surface - trabecular) | 5.25% | 7.73% | 6-month study with bone biopsies. |
| Cortical Porosity | 4.14% | 5.40% | Same as above. |
| Adverse Events | 70% of patients | 41% of patients | Same as above. |
Table 3: Efficacy of Strontium Ranelate from Pivotal Placebo-Controlled Trials (SOTI & TROPOS)
| Endpoint | Strontium Ranelate (2 g/day ) vs. Placebo | Study Details |
| New Vertebral Fracture Risk Reduction | 41% over 3 years | SOTI trial: 3-year, randomized, double-blind, placebo-controlled study in 1649 postmenopausal women with osteoporosis and at least one prevalent vertebral fracture. |
| Non-Vertebral Fracture Risk Reduction | 16% over 3 years | TROPOS trial: 3-year, randomized, double-blind, placebo-controlled study in 5091 postmenopausal women with osteoporosis. |
| Hip Fracture Risk Reduction (in high-risk subgroup) | 36% over 3 years | Subgroup analysis of the TROPOS trial in women aged ≥74 years with a femoral neck BMD T-score ≤ -2.4. |
| Lumbar Spine BMD Increase | +14.4% (vs. placebo) over 3 years | SOTI trial. |
Table 4: Efficacy of Other Osteoporosis Treatments from Pivotal Placebo-Controlled Trials
| Treatment | Vertebral Fracture Risk Reduction | Non-Vertebral Fracture Risk Reduction | Hip Fracture Risk Reduction | Pivotal Trial |
| Alendronate | ~50% | Significant reduction | ~50% | Fracture Intervention Trial (FIT). |
| Denosumab | 68% over 3 years | 20% over 3 years | 40% over 3 years | FREEDOM trial. |
| Zoledronic Acid | 70% over 3 years | 25% (non-vertebral) over 3 years | 41% over 3 years | HORIZON-PFT. |
| Teriparatide | Significant reduction | Significant reduction | N/A | Fracture Prevention Trial (FPT). |
Experimental Protocols
Pivotal Trials for Strontium Ranelate (SOTI & TROPOS)
-
Study Design: The SOTI and TROPOS trials were large-scale, international, randomized, double-blind, placebo-controlled, phase 3 studies.
-
Participants: Postmenopausal women with osteoporosis. SOTI focused on patients with at least one prevalent vertebral fracture, while TROPOS enrolled a broader population at high risk for peripheral fractures.
-
Intervention: Participants received either 2g of strontium ranelate daily or a matching placebo. All participants also received calcium and vitamin D supplementation.
-
Primary Endpoints:
-
SOTI: Incidence of new vertebral fractures over a 3-year period.
-
TROPOS: Incidence of new non-vertebral fractures over a 3-year period.
-
-
Assessments:
-
Vertebral Fracture Assessment: Lateral spine radiographs were performed at baseline and annually. New fractures were identified using a semi-quantitative method.
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at the lumbar spine and femoral neck at baseline and regular intervals.
-
Bone Turnover Markers: Serum levels of bone-specific alkaline phosphatase (bALP) as a formation marker and serum C-telopeptide of type I collagen (CTX) as a resorption marker were assessed.
-
Signaling Pathways and Mechanisms of Action
The various classes of osteoporosis drugs exert their effects through distinct molecular pathways.
This compound (Strontium Ranelate)
Strontium ranelate has a dual mode of action, stimulating bone formation and inhibiting bone resorption. Its effects are mediated, in part, through the calcium-sensing receptor (CaSR) and the Wnt/β-catenin signaling pathway.
-
Stimulation of Bone Formation: Strontium ranelate activates the CaSR on osteoblasts, leading to the activation of downstream signaling cascades that promote osteoblast proliferation and survival. It also appears to positively modulate the Wnt/β-catenin pathway, a critical regulator of osteoblast differentiation and function.
-
Inhibition of Bone Resorption: By activating the CaSR on osteoclasts, strontium ranelate induces osteoclast apoptosis (programmed cell death) and reduces their resorptive activity.
Bisphosphonates (e.g., Alendronate, Zoledronic Acid)
Bisphosphonates are potent inhibitors of bone resorption. They bind to hydroxyapatite in the bone matrix and are taken up by osteoclasts during bone resorption.
-
Mechanism: Nitrogen-containing bisphosphonates inhibit the enzyme farnesyl pyrophosphate synthase in the mevalonate pathway within osteoclasts. This disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis.
Teriparatide
Teriparatide is a recombinant form of the N-terminal fragment of human parathyroid hormone (PTH). It is an anabolic agent that primarily stimulates bone formation.
-
Mechanism: Teriparatide binds to the PTH receptor 1 (PTH1R) on osteoblasts. This activates the cyclic AMP/protein kinase A (cAMP/PKA) signaling pathway, which in turn upregulates the expression of genes involved in osteoblast differentiation and function, such as RUNX2. Intermittent administration of teriparatide leads to a net increase in bone formation.
Denosumab
Denosumab is a human monoclonal antibody that targets RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand), a key cytokine in the bone remodeling process.
-
Mechanism: Denosumab binds to and inhibits RANKL, preventing it from binding to its receptor, RANK, on the surface of osteoclast precursors and mature osteoclasts. The inhibition of the RANKL/RANK signaling pathway suppresses osteoclast formation, function, and survival, leading to a potent reduction in bone resorption.
Conclusion
This compound (strontium ranelate) offers a distinct, dual-action approach to the management of osteoporosis. Head-to-head studies, particularly against alendronate, suggest potential advantages in improving bone microstructure. However, its efficacy in fracture reduction is comparable to or, in some indirect comparisons, less pronounced than that of potent antiresorptives like denosumab and zoledronic acid. The anabolic effect of strontium ranelate is less potent than that of teriparatide. The notable cardiovascular safety concerns associated with strontium ranelate are a critical consideration in its clinical application and a key area for further research and development of safer analogues. This comparative guide, based on the available clinical evidence, should serve as a valuable resource for professionals in the field of osteoporosis drug development.
References
Unraveling the Role of Ranelic Acid in Strontium's Impact on Osteoclasts: A Comparative Guide
A detailed analysis of experimental data reveals that the ranelic acid moiety of strontium ranelate is not merely a passive carrier for strontium but plays a crucial role in the compound's inhibitory effect on osteoclasts, primarily through the potent antagonism of the NF-κB signaling pathway. This guide provides a comprehensive comparison of the effects of strontium ranelate, strontium chloride (representing the strontium ion), and sodium ranelate (representing the this compound moiety) on osteoclast differentiation and function, supported by experimental data and detailed protocols.
Uncoupling Bone Remodeling: Strontium's Dual Action
Strontium ranelate is a well-documented anti-osteoporotic agent that uniquely uncouples bone remodeling by simultaneously stimulating bone formation and inhibiting bone resorption[1][2][3][4]. The inhibitory effect on bone resorption is attributed to its action on osteoclasts, the cells responsible for breaking down bone tissue. Strontium ranelate has been shown to decrease osteoclast differentiation, reduce their number and resorbing activity, and disrupt the organization of their actin cytoskeleton[1].
The Critical Contribution of the Intact Molecule
While the effects of strontium ranelate have often been attributed solely to the strontium ion, a pivotal study by Fromigué et al. (2010) challenged this assumption. Their research demonstrated that the intact strontium ranelate complex, at low doses, potently antagonized the activation of Nuclear Factor-kappa B (NF-κB) in osteoclast precursors. In contrast, neither strontium chloride nor sodium ranelate alone exhibited this potent inhibitory effect on NF-κB, a key signaling pathway for osteoclastogenesis. This finding strongly suggests that the this compound component is integral to the full anti-resorptive potential of strontium ranelate.
Comparative Efficacy on Osteoclast Differentiation and Function
To elucidate the distinct roles of the strontium ion and this compound, in vitro studies have compared the effects of strontium ranelate, strontium chloride, and sodium ranelate on key markers of osteoclast formation and activity.
Quantitative Data Summary
| Treatment Group | Osteoclast Number (TRAP-positive multinucleated cells) (% of Control) | Bone Resorption (Pit Area) (% of Control) | NF-κB Activity (Luciferase Assay) (% of Control) |
| Control | 100% | 100% | 100% |
| Strontium Ranelate | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Strontium Chloride | Moderately Decreased | Moderately Decreased | No Significant Change |
| Sodium Ranelate | No Significant Change | No Significant Change | No Significant Change |
This table summarizes representative data from in vitro studies. Actual values can vary depending on the experimental conditions.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to assess the effects of these compounds on osteoclasts.
Osteoclast Differentiation Assay
Objective: To quantify the formation of mature osteoclasts from precursor cells.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 macrophage cell line are cultured in α-MEM supplemented with 10% fetal bovine serum and antibiotics.
-
Induction of Osteoclastogenesis: Precursor cells are stimulated with Receptor Activator of Nuclear Factor κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF) to induce differentiation into osteoclasts.
-
Treatment: Cells are concurrently treated with strontium ranelate, strontium chloride, or sodium ranelate at various concentrations. A vehicle control is also included.
-
TRAP Staining: After a set incubation period (typically 5-7 days), cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts.
-
Quantification: The number of TRAP-positive multinucleated cells (containing ≥3 nuclei) is counted in multiple fields of view under a microscope.
Pit Formation Assay
Objective: To assess the bone-resorbing activity of mature osteoclasts.
Methodology:
-
Substrate Preparation: Cells are cultured on bone-mimicking substrates such as dentin slices or calcium phosphate-coated plates.
-
Osteoclast Culture and Treatment: Mature osteoclasts are generated as described above and treated with the respective strontium compounds.
-
Cell Removal: After the treatment period, cells are removed from the substrate using sonication or a cell scraper.
-
Visualization of Pits: The resorption pits created by the osteoclasts are visualized by staining with toluidine blue or by using scanning electron microscopy.
-
Quantification: The total area of the resorption pits is measured using image analysis software.
NF-κB Luciferase Reporter Assay
Objective: To measure the activation of the NF-κB signaling pathway.
Methodology:
-
Transfection: Osteoclast precursor cells (e.g., RAW 264.7) are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
Treatment and Stimulation: Transfected cells are pre-treated with strontium ranelate, strontium chloride, or sodium ranelate for a specified time, followed by stimulation with RANKL to activate the NF-κB pathway.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Strontium-Substituted vs. Strontium Ranelate-Loaded Hydroxyapatite for Bone Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for advanced biomaterials to promote bone regeneration has led to the development of various hydroxyapatite (HA) based scaffolds. Strontium, a trace element known for its beneficial effects on bone metabolism, has been incorporated into HA in two primary ways: by substituting calcium ions within the HA lattice (Sr-HA) and by loading the drug strontium ranelate onto the HA scaffold (Sr ranelate-HA). Both approaches aim to deliver strontium locally to the bone defect site, thereby stimulating bone formation and inhibiting bone resorption. This guide provides a comprehensive comparison of these two strategies, supported by experimental data, to aid researchers in selecting the optimal approach for their specific applications.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of Sr-substituted and Sr ranelate-loaded hydroxyapatite based on available experimental data.
Table 1: Strontium Release Kinetics
| Material | Time Point | Cumulative Sr Release (%) | Citation |
| Sr-substituted HA (1 wt% Sr) | 21 days | ~1.5% | [1] |
| Sr ranelate-loaded HA (1 wt% Sr) | 21 days | ~2.5% | [1] |
| Sr-substituted HA (3 wt% Sr) | 21 days | ~3.0% | [1] |
| Sr ranelate-loaded HA (3 wt% Sr) | 21 days | ~4.5% | [1] |
| Sr-substituted HA (10 wt% Sr) | 21 days | ~5.0% | [1] |
| Sr ranelate-loaded HA (10 wt% Sr) | 21 days | ~8.0% |
Note: Release kinetics can vary depending on the synthesis method, loading efficiency, and release medium.
Table 2: In Vitro Osteogenic Activity
| Material | Assay | Result | Citation |
| Sr-substituted HA (up to 2 wt% Sr) | Alkaline Phosphatase (ALP) Activity | Increased activity in pre-osteoblasts | |
| Sr ranelate-loaded HA (up to 2 wt% Sr) | Alkaline Phosphatase (ALP) Activity | Increased activity in pre-osteoblasts | |
| Sr-substituted HA (up to 2 wt% Sr) | Collagen I Expression | Increased expression in osteoblasts | |
| Sr ranelate-loaded HA (up to 2 wt% Sr) | Collagen I Expression | Increased expression in osteoblasts | |
| Sr-substituted HA (up to 2 wt% Sr) | Osteocalcin Expression | Increased expression in osteoblasts | |
| Sr ranelate-loaded HA (up to 2 wt% Sr) | Osteocalcin Expression | Increased expression in osteoblasts |
Table 3: Mechanical Properties
| Material | Property | Value | Citation |
| Sr-substituted HA (Sr wt% = 1.0) | Young's Modulus | Greater than pure HA | |
| Sr-substituted HA (Sr/Ca = 4/6 and less) | Bending Strength | Slightly reduced compared to pure HA | |
| Sr ranelate-loaded HA | Young's Modulus | Data not available in comparative studies | |
| Sr ranelate-loaded HA | Bending Strength | Data not available in comparative studies |
Note: A direct comparative study on the mechanical properties of Sr-substituted vs. Sr ranelate-loaded hydroxyapatite was not identified in the literature search. The data for Sr-substituted HA suggests that low levels of substitution can maintain or slightly improve Young's modulus while slightly decreasing bending strength.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Strontium-Substituted Hydroxyapatite (Sr-HA) via Wet Chemical Precipitation
This protocol is adapted from Stipniece et al. (2023).
Materials:
-
Calcium oxide (CaO)
-
Strontium oxide (SrO)
-
Orthophosphoric acid (H₃PO₄)
-
Deionized water
Procedure:
-
Prepare a 0.5 M Ca(OH)₂ aqueous suspension by dispersing CaO in deionized water.
-
Prepare a 0.5 M Sr(OH)₂ aqueous suspension by dispersing SrO in deionized water.
-
Mix the Ca(OH)₂ and Sr(OH)₂ suspensions in the desired molar ratio to achieve the target strontium substitution level.
-
Prepare a 2 M H₃PO₄ aqueous solution.
-
Slowly add the H₃PO₄ solution dropwise to the mixed hydroxide suspension while stirring continuously at 350 rpm. Maintain the temperature at 35 °C.
-
Monitor the pH of the reaction mixture and continue adding H₃PO₄ until a final pH of 8.8 is reached.
-
Age the resulting precipitate in the mother liquor for 24 hours at room temperature.
-
Wash the precipitate with deionized water several times to remove any unreacted precursors.
-
Freeze-dry the final product to obtain Sr-HA nanoparticles.
Preparation of Strontium Ranelate-Loaded Hydroxyapatite (Sr ranelate-HA)
This protocol is a generalized procedure based on the principles of adsorption.
Materials:
-
Porous hydroxyapatite scaffold
-
Strontium ranelate powder
-
Ethanol or other suitable solvent
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve a known concentration of strontium ranelate in ethanol to create a loading solution.
-
Immerse the pre-weighed porous hydroxyapatite scaffold in the strontium ranelate solution.
-
Place the immersed scaffold under vacuum for a specified time (e.g., 1-2 hours) to facilitate the penetration of the drug solution into the pores of the scaffold.
-
After vacuum infiltration, allow the scaffold to soak in the solution for an extended period (e.g., 24-48 hours) at room temperature with gentle agitation to promote adsorption of the drug onto the HA surface.
-
Remove the scaffold from the solution and allow it to air-dry in a fume hood to evaporate the solvent.
-
To remove any loosely bound drug, gently wash the scaffold with PBS.
-
Dry the final Sr ranelate-loaded HA scaffold, preferably by freeze-drying, to preserve its porous structure.
Cell Viability Assessment (MTT Assay)
This is a standard protocol for assessing the cytotoxicity of biomaterials.
Materials:
-
Osteoblast-like cells (e.g., MC3T3-E1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
Procedure:
-
Seed osteoblast-like cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare extracts of the Sr-HA and Sr ranelate-HA materials by incubating them in a cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-5 standards.
-
Remove the culture medium from the cells and replace it with the material extracts. Include a positive control (e.g., cytotoxic material) and a negative control (fresh culture medium).
-
Incubate the cells with the extracts for 24, 48, and 72 hours.
-
At each time point, remove the extracts and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
Alkaline Phosphatase (ALP) Activity Assay
This assay is a common marker for early osteogenic differentiation.
Materials:
-
Osteoblast-like cells
-
Osteogenic differentiation medium (culture medium supplemented with β-glycerophosphate, ascorbic acid, and dexamethasone)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 0.1 M NaOH)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Seed cells on the Sr-HA and Sr ranelate-HA materials (or in wells containing material extracts) and culture in an osteogenic differentiation medium.
-
At specific time points (e.g., 7, 14, and 21 days), wash the cells with PBS and lyse them using the cell lysis buffer.
-
Transfer the cell lysate to a new 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of each sample, which can be determined using a BCA or Bradford protein assay.
Osteocalcin Quantification (ELISA)
Osteocalcin is a late marker of osteogenic differentiation.
Materials:
-
Cell culture supernatants from osteoblasts cultured on the test materials
-
Osteocalcin ELISA kit (commercially available)
Procedure:
-
Collect cell culture supernatants at various time points (e.g., 14 and 21 days) from cells cultured on Sr-HA and Sr ranelate-HA in an osteogenic medium.
-
Follow the manufacturer's instructions for the osteocalcin ELISA kit.
-
Typically, this involves adding the collected supernatants and standards to antibody-coated wells.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, and the resulting color change is measured using a microplate reader.
-
The concentration of osteocalcin in the samples is determined by comparing their absorbance to the standard curve.
Mandatory Visualizations
Signaling Pathways
The osteogenic effects of strontium, whether delivered via ionic substitution or as strontium ranelate, are mediated through a complex network of signaling pathways. The following diagram illustrates the key pathways involved.
Caption: Key signaling pathways activated by strontium in osteoblasts.
Experimental Workflows
The following diagrams illustrate the typical workflows for synthesizing and evaluating the bioactivity of Sr-substituted and Sr ranelate-loaded hydroxyapatite.
References
Independent Verification of Ranelic Acid's Efficacy on Bone Mineral Density: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of ranelic acid's performance in increasing bone mineral density (BMD) against other osteoporosis treatments, supported by experimental data from key independent clinical trials. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic effects and the methodologies used to verify them.
Executive Summary
This compound, administered as strontium ranelate, has demonstrated a unique dual mechanism of action that distinguishes it from many other osteoporosis therapies. It concurrently stimulates bone formation and inhibits bone resorption, leading to a significant increase in bone mineral density. However, the incorporation of strontium into the bone matrix necessitates a correction of BMD measurements obtained by dual-energy X-ray absorptiometry (DXA) to accurately assess its efficacy. This guide synthesizes data from major clinical trials to offer a clear comparison with alternative treatments and details the experimental protocols for a rigorous evaluation of such compounds.
Data Presentation: Comparative Efficacy on Bone Mineral Density
The following table summarizes the percentage change in Bone Mineral Density (BMD) observed in pivotal clinical trials of strontium ranelate and a common alternative, alendronate. It is crucial to note that the uncorrected BMD values for strontium ranelate are influenced by the higher atomic number of strontium compared to calcium. Corrected values, where available, provide a more accurate representation of the true increase in bone mass.
| Treatment Group | Trial | Duration | Anatomical Site | Uncorrected Mean BMD Increase (%) | Corrected Mean BMD Increase (%) | Comparator (Mean BMD Increase %) |
| Strontium Ranelate (2 g/day ) | SOTI | 3 years | Lumbar Spine | 14.4 | 8.1 | Placebo |
| 3 years | Femoral Neck | 8.3 | Not Reported | Placebo | ||
| Strontium Ranelate (2 g/day ) | TROPOS | 3 years | Femoral Neck | 8.2 | Not Reported | Placebo |
| 3 years | Total Hip | 9.8 | Not Reported | Placebo | ||
| Strontium Ranelate (2 g/day ) | Head-to-Head vs. Alendronate | 1 year | Lumbar Spine | 5.8 | Not Reported | Alendronate (4.5%) |
| 1 year | Total Hip | 3.5 | Not Reported | Alendronate (2.7%) |
Experimental Protocols
A comprehensive understanding of the methodologies employed in clinical trials is essential for the critical appraisal of the results. Below are the detailed protocols for the key experiments cited in the evaluation of this compound's effect on bone mineral density.
Bone Mineral Density (BMD) Measurement
The standard method for assessing BMD in the pivotal trials of strontium ranelate, such as the SOTI (Spinal Osteoporosis Therapeutic Intervention) and TROPOS (Treatment of Peripheral Osteoporosis) studies, was dual-energy X-ray absorptiometry (DXA).
-
Instrumentation : DXA scanners from manufacturers such as Hologic or GE Lunar were utilized. It is imperative to use the same machine and software for all measurements of a given patient throughout the study to ensure consistency.
-
Scanning Sites : Standardized anatomical sites were scanned, including the lumbar spine (L1-L4 or L2-L4) and the proximal femur (femoral neck and total hip).
-
Procedure : Patients were positioned according to a standardized protocol to ensure reproducibility. Scans were performed at baseline and at regular intervals (e.g., annually) throughout the study duration.
-
Quality Control : A rigorous quality control program was implemented, including daily phantom scans to calibrate the densitometers and ensure measurement stability over time.
Correction for Strontium-Induced BMD Overestimation
The incorporation of strontium into the bone mineral matrix leads to an overestimation of BMD when measured by DXA due to strontium's higher atomic number compared to calcium. A 1% molar substitution of calcium with strontium can result in an approximately 10% overestimation of BMD[1]. Therefore, a correction is necessary to determine the true change in bone mass.
-
Bone Biopsy : In a subset of patients in the SOTI trial, transiliac bone biopsies were performed after a period of treatment[1].
-
Strontium Content Analysis : The bone samples were analyzed to determine the bone strontium content.
-
Correlation and Correction Factor : The measured bone strontium content was correlated with the uncorrected DXA BMD measurements to develop a correction factor. This factor was then applied to the broader study population to estimate the true BMD increase, distinguishing it from the artifactual increase due to strontium's presence[1].
Mandatory Visualization
Signaling Pathway of this compound (Strontium Ranelate)
The following diagram illustrates the dual mechanism of action of strontium ranelate on bone cells, leading to an increase in bone formation and a decrease in bone resorption.
Experimental Workflow for Assessing Drug Efficacy on BMD
The diagram below outlines a typical experimental workflow for a clinical trial designed to assess the effect of a pharmacological agent on bone mineral density.
References
Strontium Ranelate vs. Risedronate: A Comparative Guide on Cost-Effectiveness for Osteoporosis Treatment
For Immediate Release
In the landscape of osteoporosis therapies, both strontium ranelate and risedronate have been pivotal in reducing fracture risk. This guide offers a detailed comparison of their cost-effectiveness, supported by experimental data and an examination of their distinct molecular mechanisms of action. This analysis is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview to inform future research and clinical decision-making.
Executive Summary
Cost-effectiveness analyses of strontium ranelate and risedronate for the treatment of postmenopausal osteoporosis have been conducted in various healthcare settings, with results often favoring strontium ranelate. Studies, particularly from a Belgian perspective, have indicated that strontium ranelate can be a dominant strategy, meaning it is both more effective and less costly than risedronate in certain patient populations.[1] Other analyses in different countries, such as Sweden, have also demonstrated the cost-effectiveness of strontium ranelate compared to no treatment.[2][3]
The fundamental difference in their mechanisms of action underpins their clinical profiles. Risedronate, a bisphosphonate, primarily acts by inhibiting osteoclast-mediated bone resorption.[4] In contrast, strontium ranelate exhibits a dual mode of action, simultaneously stimulating bone formation and reducing bone resorption.[5]
Quantitative Analysis of Cost-Effectiveness
The following tables summarize the key quantitative findings from comparative economic evaluations of strontium ranelate and risedronate. The primary metric used in these studies is the Incremental Cost-Effectiveness Ratio (ICER), typically expressed as cost per Quality-Adjusted Life Year (QALY) gained. A lower ICER indicates greater cost-effectiveness.
Table 1: Cost-Effectiveness of Strontium Ranelate vs. Risedronate in Postmenopausal Women (Belgian Payer's Perspective)
| Patient Population (Age) | Comparator | ICER of Strontium Ranelate | Conclusion |
| Women with osteoporosis (>75 years) | Risedronate | Dominant (more effective, less costly) | Strontium ranelate is the preferred option. |
| Women with prevalent vertebral fractures (75 years) | Risedronate | €11,435 per QALY gained | Strontium ranelate is cost-effective. |
| Women with prevalent vertebral fractures (80 years) | Risedronate | Dominant (more effective, less costly) | Strontium ranelate is the preferred option. |
Table 2: Cost-Effectiveness of Strontium Ranelate vs. No Treatment (Swedish Societal Perspective)
| Patient Population (Mean Age) | ICER of Strontium Ranelate (per QALY gained) | Conclusion |
| Women with low BMD and prevalent vertebral fractures (69 years) | SEK 336,420 | Cost-effective. |
| Women with low BMD (77 years) | SEK 165,680 | Cost-effective. |
| Women >80 years of age | Cost-saving | Strontium ranelate is the preferred option. |
BMD: Bone Mineral Density; SEK: Swedish Krona
Experimental Protocols: Markov Microsimulation Models
The cost-effectiveness analyses cited in this guide predominantly utilized Markov microsimulation models to project the long-term costs and health outcomes of treatment strategies. These models simulate the life course of a cohort of patients, transitioning them through various health states over time.
Key Components of the Markov Models:
-
Model Structure: The models are typically state-transition models with a lifetime horizon.
-
Health States: Common health states include:
-
No fracture
-
Hip fracture
-
Vertebral fracture
-
Other osteoporotic fracture
-
Post-fracture states
-
Death
-
-
Transition Probabilities: The probability of moving from one health state to another within a given time cycle (e.g., one year) is determined by age- and risk-factor-specific fracture incidence rates, mortality rates, and the efficacy of the interventions (strontium ranelate or risedronate) in reducing fracture risk. Efficacy data are typically sourced from meta-analyses of randomized controlled trials.
-
Costs: The models incorporate direct healthcare costs from a payer perspective, including:
-
Drug acquisition and administration costs
-
Costs of treating acute fractures
-
Long-term care costs post-fracture
-
-
Utilities (Quality of Life): Each health state is associated with a utility value, representing the quality of life in that state. These values are used to calculate QALYs. Fractures are associated with a temporary or permanent decrease in utility.
-
Sensitivity Analyses: To account for uncertainty in the model parameters, probabilistic and one-way sensitivity analyses are performed. This involves varying key parameters (e.g., drug efficacy, costs, utilities) to assess the robustness of the results.
Below is a conceptual workflow of a typical Markov model used in these analyses.
Molecular Mechanisms of Action and Signaling Pathways
The differing cost-effectiveness profiles of strontium ranelate and risedronate can be partly attributed to their distinct mechanisms of action at the molecular level.
Risedronate: As a nitrogen-containing bisphosphonate, risedronate's primary target is the osteoclast. It is internalized by osteoclasts during bone resorption and inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition prevents the synthesis of isoprenoid lipids necessary for the post-translational modification of small GTPase signaling proteins. The disruption of this process leads to osteoclast inactivation and apoptosis, thereby reducing bone resorption.
References
- 1. Cost-effectiveness of strontium ranelate versus risedronate in the treatment of postmenopausal osteoporotic women aged over 75 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [research.hhs.se]
- 3. An economic evaluation of strontium ranelate in the treatment of osteoporosis in a Swedish setting: based on the results of the SOTI and TROPOS trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal Procedures for Ranelic Acid
Chemical and Physical Properties
A summary of the key chemical and physical properties of ranelic acid is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value | Reference |
| CAS Number | 135459-90-4 | [2][4] |
| Molecular Formula | C12H10N2O8S | |
| Molecular Weight | 342.27 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark. | |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. |
Disposal Workflow
The following diagram outlines the recommended step-by-step procedure for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols for Disposal
While specific experimental protocols for the disposal of this compound are not documented in the provided search results, a general procedure for the neutralization of acidic chemical waste can be adapted. This should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.
Neutralization of Acidic Waste (General Procedure):
-
Preparation: Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Dilution: Slowly and cautiously add the this compound waste to a large volume of cold water (a 1:10 ratio of acid to water is a safe starting point). This should be done in a beaker placed in an ice bath to manage any heat generation.
-
Neutralization: While stirring continuously, slowly add a weak base, such as a 5% sodium bicarbonate solution, to the diluted acidic solution.
-
Monitoring: Monitor the pH of the solution frequently using a calibrated pH meter or pH indicator strips.
-
Endpoint: Continue adding the base dropwise until the pH of the solution is between 6.0 and 8.0.
-
Disposal of Neutralized Solution: Once neutralized, the solution may be permissible for drain disposal, followed by flushing with a large quantity of water. However, institutional and local regulations must be consulted and followed.
-
Waste Manifest: Document the neutralization process and the final pH of the solution in the laboratory waste log.
Safety and Handling Precautions
When handling this compound, it is imperative to adhere to standard laboratory safety protocols to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.
-
Ventilation: Handle solid this compound in a well-ventilated area. If there is a risk of generating dust, a fume hood should be used.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep the solid material into a container for disposal. The spill area should then be cleaned with a suitable solvent and washed thoroughly.
-
Incompatible Materials: Keep this compound away from strong bases and oxidizing agents to prevent vigorous reactions.
Environmental Considerations
The environmental impact of this compound has not been extensively documented in the provided search results. However, as with any synthetic chemical, release into the environment should be avoided. Improper disposal of pharmaceuticals and laboratory chemicals can lead to contamination of soil and water, potentially affecting wildlife and ecosystems. Therefore, the primary goal of the disposal procedure is to ensure that the chemical is handled and disposed of in a manner that prevents environmental release. The most responsible method of disposal is through a licensed chemical waste disposal service.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
